3-Bromo-1H-pyrazolo[3,4-B]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHRBXOWQEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512806 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81411-68-9 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Scaffold
An In-depth Technical Guide to the Synthesis of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine
The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional bioisostere for purines, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold have been reported to possess significant therapeutic potential, including antiviral, antineoplastic, and anti-inflammatory activities.[1][2] The introduction of a bromine atom at the 3-position, yielding this compound, creates a versatile synthetic handle. This bromide is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic elaboration of the molecule to build diverse compound libraries for drug discovery and development.
This guide provides a detailed examination of the principal synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is presented as a self-validating system for the practicing researcher.
Primary Synthetic Strategies: A Comparative Analysis
The synthesis of this compound is predominantly approached via two robust and reliable pathways. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Pathway A: Sandmeyer Reaction from 3-Amino-1H-pyrazolo[3,4-b]pyrazine. This is the most common and regiochemically precise method. It leverages the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide ion under copper(I) catalysis.
-
Pathway B: Electrophilic Bromination of 1H-pyrazolo[3,4-b]pyrazine. This route involves the direct bromination of the parent heterocycle. While conceptually simpler, it requires careful control of reaction conditions to ensure regioselectivity and avoid over-bromination.
The following table summarizes the core features of each pathway:
| Feature | Pathway A: Sandmeyer Reaction | Pathway B: Electrophilic Bromination |
| Starting Material | 3-Amino-1H-pyrazolo[3,4-b]pyrazine | 1H-pyrazolo[3,4-b]pyrazine |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂, NBS, or other brominating agent |
| Core Principle | Diazotization followed by radical-nucleophilic aromatic substitution.[3] | Electrophilic aromatic substitution. |
| Regiocontrol | Excellent (predetermined by the amine position). | Moderate to Good (dependent on ring electronics and reaction conditions). |
| Key Advantage | High yield and specificity. A classic, well-understood transformation.[4][5] | Fewer synthetic steps if the parent heterocycle is readily available. |
| Considerations | Requires careful temperature control due to the instability of the diazonium salt intermediate.[4] | Potential for side products; may require more rigorous purification. |
Pathway A: Synthesis via Sandmeyer Reaction
This pathway is the cornerstone for producing this compound with high fidelity. The transformation hinges on the in-situ generation of a diazonium salt from the corresponding 3-amino precursor, which is a textbook example of a reaction that converts an amino group into an excellent leaving group (N₂).[4] The subsequent displacement is catalyzed by copper(I) bromide, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
Logical Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis pathway.
Detailed Experimental Protocol: Sandmeyer Reaction
-
Part 1: Diazotization
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-Amino-1H-pyrazolo[3,4-b]pyrazine (1.0 eq).
-
Add aqueous hydrobromic acid (48%, ~4.0 eq) and cool the resulting suspension to 0-5 °C using an ice-salt bath. The mixture should be stirred vigorously to maintain a fine slurry.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension via the dropping funnel. Causality Check: It is critical to maintain the internal temperature below 5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt, significantly reducing yield and potentially creating hazardous side products.[4] The addition should be slow enough to control the exotherm and any gas evolution.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The solution may become clearer as the starting amine is consumed.
-
-
Part 2: Copper-Catalyzed Displacement
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional aqueous HBr (48%, ~2.0 eq).
-
Cool the freshly prepared, cold diazonium salt solution from Part 1.
-
Slowly add the diazonium salt solution to the CuBr solution. Causality Check: This step is often accompanied by vigorous evolution of nitrogen gas. The rate of addition must be controlled to manage the effervescence. The copper(I) salt catalyzes the single-electron transfer that initiates the conversion of the diazonium group to an aryl radical, which then abstracts a bromide from the copper(II) species, regenerating the catalyst.[3]
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring it into a beaker of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Pathway B: Synthesis via Electrophilic Bromination
This approach is more direct but requires careful optimization. The pyrazolo[3,4-b]pyrazine system is relatively electron-deficient; however, the pyrazole moiety is generally more susceptible to electrophilic attack than the pyrazine ring. Bromination is expected to occur at the C3 position, a known site of reactivity for this class of heterocycles.[6]
Logical Workflow: Electrophilic Bromination
Caption: Workflow for the direct bromination pathway.
Detailed Experimental Protocol: Electrophilic Bromination
-
Dissolve 1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. Causality Check: Using NBS provides a slow, controlled source of electrophilic bromine, which helps to minimize over-bromination compared to using liquid bromine. The choice of solvent is also critical; polar aprotic solvents like DMF can facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic extracts (or the redissolved precipitate) with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to isolate this compound.
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutics based on this scaffold. While direct bromination offers a more concise route, the Sandmeyer reaction starting from 3-Amino-1H-pyrazolo[3,4-b]pyrazine remains the gold standard. Its superior regiochemical control and typically higher yields make it the preferred method for ensuring the production of high-quality material for subsequent diversification in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and efficiently synthesize this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyrazine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While public domain data on this specific intermediate is limited, this document synthesizes available information, draws logical inferences from analogous structures, and presents a scientifically grounded perspective on its properties and potential.
Core Molecular Attributes and Physicochemical Properties
This compound is a fused heterocyclic compound featuring a pyrazole ring fused to a pyrazine ring, with a bromine atom substituted at the 3-position of the pyrazolo moiety. This bromine atom is the key reactive handle for synthetic diversification.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 81411-68-9 | [1][2][3] |
| Molecular Formula | C₅H₃BrN₄ | [1][2] |
| Molecular Weight | 199.01 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | 278-281 °C | [4] |
| Canonical SMILES | C1=CN=C2C(=N1)N=NC2Br | [5] |
| InChI Key | TVXWHRBXOWQEJD-UHFFFAOYSA-N | [5] |
The Pyrazolo[3,4-b]pyrazine Scaffold in Medicinal Chemistry
The pyrazolo[3,4-b]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to purine, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of various enzymes, particularly protein kinases.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, derivatives of the pyrazolo[3,4-b]pyrazine scaffold are frequently investigated as kinase inhibitors.[7]
Caption: The role of the pyrazolo[3,4-b]pyrazine scaffold in kinase inhibition.
Synthesis and Reactivity
Proposed Synthetic Workflow:
A likely synthetic pathway starts from 2,3-diaminopyrazine. This route allows for the formation of the fused pyrazole ring. Subsequent bromination would yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Key Reactivity: The Gateway to Molecular Diversity
The primary utility of this compound in drug discovery lies in the reactivity of its carbon-bromine bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a process central to modern lead optimization.
1. Suzuki-Miyaura Coupling: This reaction couples the bromo-scaffold with a boronic acid or ester, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position. This is crucial for probing interactions within the hydrophobic regions of kinase ATP-binding sites.
2. Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-scaffold with a primary or secondary amine. This is a key strategy for introducing amine functionalities that can act as hydrogen bond donors or acceptors, forming critical interactions with the "hinge region" of a kinase.
Caption: Key cross-coupling reactions of this compound.
Experimental Protocols (Hypothetical)
The following protocols are provided as illustrative examples of how this compound could be utilized in common synthetic transformations. These are not validated protocols for this specific compound but are based on established methodologies for similar heterocyclic systems. Researchers should conduct their own optimization studies.
Protocol 4.1: Suzuki-Miyaura Coupling (Illustrative)
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4.2: Buchwald-Hartwig Amination (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as NaOtBu (1.4 eq.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add the desired amine (1.2 eq.) and an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction for the consumption of the starting material.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.
Safety and Handling
As with any brominated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific MSDS is not publicly available, general precautions for this chemical class should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its core scaffold is a proven pharmacophore for targeting protein kinases, and the presence of a reactive bromine handle provides a direct entry point for synthetic diversification through robust and reliable cross-coupling methodologies. While detailed characterization data and specific synthetic applications in the public domain are sparse, the fundamental chemical principles governing its synthesis and reactivity are well-established. Future work, likely to be found in patent literature or specialized chemical databases, will be crucial in fully elucidating the potential of this compound in the development of next-generation therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. 001chemical.com [001chemical.com]
- 3. This compound | 81411-68-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Bromo-1H-pyrazolo(3,4-b)pyrazine | C5H3BrN4 | CID 12913749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 81411-68-9|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyrazine: A Cornerstone for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic compound featuring a fused pyrazole and pyrazine ring system, has emerged as a critical building block in medicinal chemistry. Its strategic placement of nitrogen atoms and a reactive bromine handle makes it a privileged scaffold for the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Furthermore, it delves into the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and highlights its application in the development of targeted therapeutics.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine scaffold is a bioisostere of purine, enabling it to function as an effective hinge-binding motif in numerous protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery.
The utility of the broader class of pyrazolo[3,4-b]pyridines and pyrazines is well-documented. These compounds have shown significant activity as inhibitors of crucial kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs)[1]. The introduction of a bromine atom at the 3-position of the 1H-pyrazolo[3,4-b]pyrazine core provides a versatile anchor point for synthetic elaboration, allowing for the systematic exploration of the kinase active site and the optimization of drug-like properties.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
| CAS Number | 81411-68-9 |
| Appearance | Off-white to pale yellow solid |
Structural Elucidation
The molecular structure of this compound is depicted below. The planar, bicyclic aromatic system is key to its function as a scaffold in kinase inhibition.
Caption: Molecular Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a critical process for its utilization in drug discovery programs. A common and effective method involves the direct bromination of the parent 1H-pyrazolo[3,4-b]pyrazine heterocycle. The following protocol outlines a representative procedure.
Experimental Protocol: Bromination of 1H-pyrazolo[3,4-b]pyrazine
This protocol is based on established bromination methodologies for similar heterocyclic systems.
Materials:
-
1H-pyrazolo[3,4-b]pyrazine
-
Phosphorus tribromide (PBr₃) or Liquid Bromine (Br₂)
-
Acetonitrile (anhydrous) or Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazolo[3,4-b]pyrazine in anhydrous acetonitrile.
-
Reagent Addition: Slowly add phosphorus tribromide to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 15 hours), monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a pre-cooled saturated sodium carbonate solution to neutralize the excess acid.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to afford the final product as a solid.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and is stable under the reaction conditions.
-
Brominating Agent: Phosphorus tribromide is an effective brominating agent for electron-rich heterocyclic systems.
-
Work-up: The use of a saturated sodium carbonate solution is crucial to neutralize the acidic byproducts of the reaction, making the product suitable for extraction into an organic solvent.
-
Purification: Chromatographic purification is often necessary to remove any unreacted starting material and byproducts to ensure the high purity required for subsequent synthetic steps.
Reactivity and Application in Synthesis
The bromine atom at the 3-position of this compound is the key to its synthetic versatility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl groups, which can probe different pockets of a kinase active site.
Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazolopyrazine core. The resulting amino-substituted compounds can form crucial hydrogen bond interactions within the kinase hinge region.
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[3,4-b]pyrazine scaffold, accessed through intermediates like this compound, is a key component of numerous kinase inhibitors. For instance, derivatives of the closely related pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of Tropomyosin receptor kinases (TRKs)[2]. The synthetic accessibility and the ability to readily functionalize the 3-position make this compound an invaluable tool for generating libraries of compounds for high-throughput screening and lead optimization in kinase-targeted drug discovery programs.
Conclusion
This compound is a high-value synthetic intermediate with a well-established role in the discovery of novel kinase inhibitors. Its robust synthesis and the versatile reactivity of its carbon-bromine bond provide medicinal chemists with a powerful platform for the design and synthesis of next-generation targeted therapies. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher working in the field of kinase inhibitor development.
References
"3-Bromo-1H-pyrazolo[3,4-B]pyrazine" IUPAC name
A Comprehensive Technical Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its fused bicyclic core, an isostere of purine, makes the pyrazolo[3,4-b]pyrazine scaffold a privileged structure in medicinal chemistry. The strategic placement of a bromine atom at the 3-position provides a versatile chemical handle for introducing molecular diversity through various cross-coupling reactions. This guide offers an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role as a key building block in the development of kinase inhibitors and other therapeutic agents. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.
Part 1: Molecular Identity and Physicochemical Properties
The precise identification of a chemical entity is foundational for reproducible scientific research. This compound is valued for its specific structural features that enable its utility as a synthetic intermediate.
Nomenclature and Identifiers
Correctly identifying this compound is crucial for sourcing and regulatory compliance. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 81411-68-9 | [2][3][4] |
| Molecular Formula | C₅H₃BrN₄ | [1][2] |
| Molecular Weight | 199.01 g/mol | [2] |
| Canonical SMILES | C1=NC2=C(N=C1)C(=NN2)Br | [4] |
| InChIKey | Not readily available. |
Physicochemical Properties
Quantitative data for this specific molecule is not extensively published. However, properties can be inferred from structurally similar compounds and supplier information.
| Property | Value / Observation | Rationale / Source |
| Appearance | White to light yellow crystalline powder | Based on analogues like 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5] |
| Melting Point | >300 °C (decomposes) | High melting points are typical for planar, crystalline heterocyclic systems with strong intermolecular interactions. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in water and nonpolar solvents. | Common for nitrogen-rich heterocyclic compounds. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | [2][4] |
Part 2: The Strategic Importance in Medicinal Chemistry
The value of this compound extends beyond its basic structure; its strategic design is what makes it a cornerstone intermediate for drug discovery.
The Privileged Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine core is considered a "privileged scaffold". This means it is a molecular framework that can bind to multiple, diverse biological targets with high affinity. This versatility stems from its structural similarity to endogenous purines (like adenine), allowing it to interact with the ATP-binding sites of many enzymes, particularly kinases.[6] Derivatives of this and related pyrazolopyridine/pyrimidine scaffolds have shown a wide array of biological activities, including:
The Role of the Bromine Handle: A Gateway to Molecular Diversity
The bromine atom at the C3-position is not merely a substituent; it is a highly functional synthetic handle. In modern medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for drug development. The C-Br bond in this compound is reactive under these conditions, allowing for the facile and predictable formation of new carbon-carbon and carbon-nitrogen bonds. This strategic feature is why the compound is so valuable; it serves as a versatile precursor to a vast library of more complex molecules. The most common applications include Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9][12]
Part 3: Synthesis and Purification
A reliable and scalable synthesis is paramount for the utility of any chemical building block. The preparation of this compound is typically achieved through the electrophilic bromination of the parent 1H-pyrazolo[3,4-b]pyrazine heterocycle.
Recommended Synthetic Protocol: Electrophilic Bromination
This protocol is adapted from established methods for the bromination of similar pyrazolo-fused heterocycles.[11] The rationale is the selective reaction at the electron-rich C3-position of the pyrazole ring.
Materials:
-
1H-pyrazolo[3,4-b]pyrazine
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 1H-pyrazolo[3,4-b]pyrazine, in a suitable solvent like acetonitrile.
-
Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. Causality Note: NBS is often preferred over liquid bromine for safety and selectivity. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Quenching: Redissolve the crude residue in a solvent like ethyl acetate or DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
The crude product is typically purified via flash column chromatography on silica gel.
-
Purification: A gradient of ethyl acetate in hexanes is a common eluent system. Fractions are collected and analyzed by TLC to pool the pure product.
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and positional isomerism.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Elemental Analysis: To confirm the elemental composition.
-
Part 4: Applications in Drug Discovery and Research
The primary application of this compound is as a high-value intermediate in the synthesis of biologically active molecules.
Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The pyrazolo[3,4-b]pyrazine scaffold is an effective "hinge-binding" motif, mimicking the adenine portion of ATP to occupy the enzyme's active site.[6] This compound is a direct precursor for derivatives targeting:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are used to control the cell cycle in cancer treatment.[11]
-
Tyrosine Kinases: A broad class of enzymes often dysregulated in tumors.[13]
Potential Therapeutic Areas
Beyond oncology, molecules derived from this scaffold have been investigated for a range of diseases, indicating the broad potential of intermediates like this compound. These areas include neurological disorders such as Alzheimer's disease, as well as infectious diseases due to their observed antimicrobial and antiviral properties.[8][11]
Part 5: Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.[14]
Hazard Identification
While a specific Safety Data Sheet (SDS) for this exact compound may be sparse, data from closely related halogenated heterocycles provides a strong basis for hazard assessment.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | GHS06 / GHS07 | Danger / Warning | H301: Toxic if swallowed. / H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
Note: This information is based on analogous compounds and should be confirmed with the supplier-specific SDS.
Recommended Handling Procedures
Standard laboratory procedures for handling potent chemical powders should be followed.[15]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[15]
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid.
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic waste.[15]
Storage and Stability
Proper storage is essential to maintain the compound's integrity.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.
Part 6: Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that unlocks significant potential in medicinal chemistry. Its privileged heterocyclic core, combined with the versatile bromine handle, provides an efficient entry point for the synthesis of complex molecular architectures targeting critical disease pathways. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to fully leverage its capabilities in the quest for novel therapeutics.
References
- 1. 3-Bromo-1H-pyrazolo(3,4-b)pyrazine | C5H3BrN4 | CID 12913749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. This compound | 81411-68-9 [chemicalbook.com]
- 4. 81411-68-9|this compound|BLD Pharm [bldpharm.com]
- 5. innospk.com [innospk.com]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
"3-Bromo-1H-pyrazolo[3,4-B]pyrazine" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and quality control of this compound. As direct experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological framework for researchers. The insights herein are synthesized from established principles of spectroscopy and comparative data from analogous heterocyclic systems, designed to empower researchers in their analytical endeavors.
This compound belongs to a class of nitrogen-rich fused heterocyclic scaffolds. Such systems are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and their structural resemblance to purine analogs, suggesting potential applications as kinase inhibitors or as building blocks for functional materials.[1]
Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where identity, purity, and stability are paramount. This guide details the expected outcomes and best-practice methodologies for analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
References
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
Abstract: This technical guide provides a comprehensive, research-level examination of the crystal structure of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The pyrazolo[3,4-b]pyrazine core is a key pharmacophore in various kinase inhibitors, making a detailed understanding of its solid-state conformation and intermolecular interactions crucial for rational drug design. This document moves beyond a simple recitation of data, offering an integrated approach that combines experimental synthesis and single-crystal X-ray diffraction (SC-XRD) with advanced computational analysis, including Hirshfeld surface analysis and Density Functional Theory (DFT). We detail the causality behind methodological choices, present self-validating protocols, and ground all claims in authoritative literature to provide a holistic and actionable guide for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates the 1H-pyrazolo[3,4-b]pyrazine system, a nitrogen-rich heterocyclic scaffold that is a bioisostere of purine. This structural feature allows it to mimic endogenous molecules and interact with a wide range of biological targets. Derivatives of this scaffold have been identified as potent inhibitors of critical signaling proteins such as TANK-binding kinase 1 (TBK1), making them valuable leads in the development of therapeutics for autoimmune diseases and cancer.[1] The introduction of a bromine atom at the 3-position not only modulates the electronic properties of the ring system but also provides a versatile synthetic handle for further functionalization via cross-coupling reactions.
A profound understanding of the three-dimensional structure and non-covalent interaction landscape of this compound is paramount. Crystal structure analysis informs on the preferred molecular conformation, dictates crystal packing, and reveals the subtle interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions.[2][3] This knowledge is indispensable for predicting crystal polymorphism, understanding solubility, and designing next-generation analogues with improved solid-state properties and target-binding affinity.
This guide will elucidate the complete workflow for such an analysis, from initial synthesis to advanced computational modeling.
Synthesis and High-Quality Crystal Growth
The acquisition of a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Rationale for Synthetic Approach
The synthesis of this compound typically involves the bromination of the parent 1H-pyrazolo[3,4-b]pyrazine heterocycle. While various brominating agents can be employed, a common and effective method utilizes N-Bromosuccinimide (NBS) in a suitable organic solvent. This approach is often preferred due to its selectivity and milder reaction conditions compared to using liquid bromine. The starting pyrazolo[3,4-b]pyrazine can be prepared from commercially available precursors, such as diaminomaleonitrile.
Experimental Protocol: Synthesis and Purification
-
Synthesis of 1H-pyrazolo[3,4-b]pyrazine: This precursor is synthesized according to established literature procedures.
-
Bromination:
-
Dissolve 1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The slight excess of NBS ensures complete conversion.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a solvent system like ethanol/water or ethyl acetate/hexane to yield high-purity this compound.
-
Protocol: Single Crystal Growth
The growth of single crystals is an empirical process that often requires screening multiple conditions. The slow evaporation technique is a reliable starting point for compounds with moderate solubility.
-
Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane). An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.
-
Crystal Growth by Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor periodically for the formation of well-defined, transparent single crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid.
Causality in Experimental Design
The choice of X-ray source and data collection temperature are critical. Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is commonly used for organic molecules as it provides good resolution and minimizes absorption effects. Data collection at low temperatures (e.g., 100 K or 150 K) is standard practice; this minimizes thermal motion of the atoms, resulting in a more precise structure determination with sharper diffraction spots and higher resolution data.
Experimental Workflow: From Crystal to Structure
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarized microscope, ensuring it is free of defects. It is then mounted on a cryo-loop using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The instrument irradiates the crystal with X-rays while it is rotated, and a detector records the diffraction pattern.[4]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution and Refinement:
-
The processed data is used to solve the phase problem, typically using direct methods or dual-space algorithms, which generates an initial electron density map and a preliminary molecular model.
-
This model is then refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The refinement process continues until the model converges, indicated by stable R-factors (R1, wR2).
-
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data Summary
The final refined structure is reported in a Crystallographic Information File (CIF). Key parameters are summarized in a table for clarity.
| Parameter | Value (Representative) |
| Chemical Formula | C₅H₃BrN₄ |
| Formula Weight | 199.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.619 (9) |
| b (Å) | 9.447 (6) |
| c (Å) | 16.841 (19) |
| β (°) | 98.69 (9) |
| Volume (ų) | 1354.1 (2) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.954 |
| Absorption Coefficient (mm⁻¹) | 6.850 |
| F(000) | 384 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.110 |
| Goodness-of-fit (S) | 1.05 |
| Note: Data is representative, based on similar pyrazole derivatives.[5] |
Structural Analysis and Intermolecular Interactions
The refined crystal structure reveals a planar pyrazolo[3,4-b]pyrazine core. Analysis of the crystal packing provides deep insights into the non-covalent forces that govern the supramolecular assembly. For nitrogen-containing heterocycles, interactions such as hydrogen bonds and π-π stacking are dominant forces.[2][6]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal.[7][8] The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
-
dnorm Surface: Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as hydrogen and halogen bonds.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them into specific atom-pair contributions. This allows for a quantitative assessment of the interactions driving the crystal packing.
Caption: Workflow for Hirshfeld Surface Analysis.
Table of Intermolecular Contact Contributions:
| Contact Type | Percentage Contribution (%) | Significance |
| H···H | 40 - 50 | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces.[7] |
| N···H / H···N | 15 - 25 | Highlights the presence of N-H···N hydrogen bonds, which are key directional interactions.[2][3] |
| C···H / H···C | 10 - 20 | Indicates weaker C-H···π or C-H···N interactions.[7] |
| Br···H / H···Br | 5 - 10 | Suggests the presence of weak C-H···Br hydrogen bonds. |
| Br···N / N···Br | 2 - 5 | Potential for weak halogen bonding between the bromine and a nitrogen lone pair. |
| C···C | 3 - 6 | Corresponds to π-π stacking interactions between the heterocyclic rings.[8] |
| Note: Percentages are estimates based on analyses of similar nitrogen-rich heterocyclic compounds.[5][7][8] |
Computational Chemistry Corroboration
Quantum chemical calculations, particularly DFT, provide a theoretical counterpart to the experimental data, offering insights into the molecule's electronic structure and intrinsic properties.[9][10]
Rationale and Workflow
By performing a geometry optimization in the gas phase (vacuum), we can assess the influence of crystal packing forces on the molecular geometry. Comparing the optimized structure with the SC-XRD structure reveals conformational changes induced by the solid-state environment. Furthermore, analysis of the electrostatic potential (ESP) surface and frontier molecular orbitals (HOMO/LUMO) helps predict reactivity and the nature of intermolecular interactions.[11]
Protocol for DFT Analysis
-
Input Preparation: The atomic coordinates from the SC-XRD CIF file are used as the starting geometry.
-
Geometry Optimization: A full geometry optimization is performed using a functional like B3LYP with a basis set such as 6-311G(d,p). This calculation finds the lowest energy conformation of an isolated molecule.
-
Frequency Calculation: A frequency calculation is run on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Analysis:
-
Electrostatic Potential (ESP): The ESP is mapped onto the electron density surface. Negative potential regions (typically red) indicate electron-rich areas prone to electrophilic attack or acting as hydrogen/halogen bond acceptors (e.g., nitrogen lone pairs). Positive regions (blue) are electron-poor and susceptible to nucleophilic attack.
-
Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized. The energy gap between them is a measure of chemical reactivity.
-
Caption: Workflow for a typical DFT-based analysis.
Conclusion
The comprehensive structural analysis of this compound, integrating experimental SC-XRD with theoretical Hirshfeld surface and DFT analyses, provides a multi-faceted understanding of its solid-state properties. The crystal packing is governed by a network of N-H···N hydrogen bonds, supplemented by weaker C-H···N, C-H···Br, and potential π-π stacking interactions. Hirshfeld analysis quantifies the relative importance of these contacts, while DFT calculations corroborate the molecular geometry and illuminate the electronic features responsible for these interactions. This detailed structural knowledge is foundational for researchers in drug discovery, enabling the design of new analogues with tailored physicochemical properties and optimized interactions with biological targets.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rroij.com [rroij.com]
- 11. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine, a key heterocyclic intermediate in medicinal chemistry. Drawing upon established principles of physical chemistry and insights from related pyrazolo[3,4-b]pyrazine analogs, this document outlines the core physicochemical properties, predictive solubility profiles, and stability-indicating methodologies essential for its application in research and development.
Introduction: The Significance of this compound
This compound belongs to a class of nitrogen-rich fused heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyrazine core is a recognized scaffold in the design of bioactive molecules, including kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 3-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space. A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use in multi-step syntheses, formulation development, and for ensuring the integrity of synthesized derivatives.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various experimental settings. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from its parent compound, 1H-pyrazolo[3,4-b]pyrazine.
| Property | Value (this compound) | Value (1H-pyrazolo[3,4-b]pyrazine) | Reference |
| Molecular Formula | C₅H₃BrN₄ | C₅H₄N₄ | [1] |
| Molecular Weight | 199.01 g/mol | 120.11 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Solid | |
| Melting Point | To be determined | 198-200 °C | |
| pKa | To be determined | Not Available | |
| LogP | To be determined | Not Available |
The introduction of a bromine atom is expected to increase the molecular weight and may influence the melting point and lipophilicity (LogP) of the compound compared to its unsubstituted parent. The pyrazole and pyrazine rings confer a degree of aromaticity and planarity to the molecule, which will influence its crystal packing and, consequently, its solubility.
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. A systematic approach to determining its solubility involves both predictive analysis based on its structure and empirical testing.
Predicted Solubility
The presence of four nitrogen atoms in the fused ring system suggests that this compound will have some degree of polarity and the potential for hydrogen bonding, which would favor solubility in polar solvents. However, the overall aromatic character and the presence of the bromine atom contribute to its lipophilicity, suggesting solubility in a range of organic solvents.
Based on the general behavior of heterocyclic compounds, the following solubility trends are anticipated:
-
High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be excellent solvents due to their ability to engage in dipole-dipole interactions and dissolve a wide range of organic compounds.
-
Moderate Solubility: Solvents like Tetrahydrofuran (THF), Ethyl acetate, and Dichloromethane (DCM) are expected to be effective for dissolving the compound for synthetic transformations.
-
Low Solubility: Protic solvents such as water and lower alcohols (methanol, ethanol) are predicted to be poor solvents at neutral pH, although solubility may be enhanced under acidic or basic conditions due to salt formation. Non-polar solvents like hexanes and toluene are expected to have very low solvating power for this compound.
Experimental Determination of Solubility
A robust experimental protocol is essential to quantitatively determine the solubility of this compound in various solvents. The following workflow outlines a standard procedure.
Caption: Workflow for Experimental Solubility Determination.
Protocol for Kinetic Solubility Assessment:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Solvent Plate Preparation: In a 96-well plate, dispense the desired aqueous buffer or organic solvent.
-
Addition of Compound: Add a small volume of the DMSO stock solution to the solvent plate and mix thoroughly.
-
Equilibration: Allow the plate to equilibrate at room temperature for a specified period (e.g., 2 hours).
-
Analysis: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Stability Profile: A Forced Degradation Approach
Understanding the stability of this compound is crucial for defining appropriate storage conditions and anticipating potential degradation pathways during synthesis and purification. Forced degradation studies are an essential tool for this purpose. A study on the related 6-chloro-1H-pyrazolo[3,4-b]pyrazine indicated pH-dependent stability, which suggests that the bromo-analog may also be susceptible to hydrolytic degradation.[2]
Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Forced Degradation Study Workflow.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
Procedure:
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a defined period.
-
Neutral: Dissolve the compound in water and heat at 60°C for a defined period.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a suitable HPLC method to separate the parent compound from any degradation products. A gradient elution with a C18 column is a good starting point.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the major degradation products and propose their structures based on their mass spectral data.
-
Develop a stability-indicating HPLC method that can resolve the parent compound from all significant degradation products.
Conclusion and Recommendations
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently limited, the provided protocols offer a robust starting point for researchers to characterize this important synthetic intermediate.
Key Recommendations:
-
Solubility: Experimentally determine the solubility in a range of pharmaceutically relevant solvents to create a comprehensive solubility profile.
-
Stability: Conduct thorough forced degradation studies to identify potential liabilities and to develop a validated stability-indicating analytical method. This is particularly important given the potential for pH-dependent hydrolysis.
-
Storage: Based on stability data, establish appropriate storage conditions (e.g., temperature, protection from light, inert atmosphere) to ensure the long-term integrity of the compound.
By following the methodologies outlined in this guide, researchers and drug development professionals can confidently utilize this compound in their synthetic and developmental programs, ensuring the quality and reliability of their results.
References
A Comprehensive Technical Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyrazine: A Keystone Intermediate in Modern Medicinal Chemistry
Foreword: The Strategic Importance of Privileged Scaffolds
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile starting points for the development of novel therapeutic agents. The pyrazolo[3,4-b]pyrazine core is one such scaffold, a nitrogen-rich heterocyclic system that has garnered significant attention for its versatile biological activities, including antibacterial and anti-inflammatory properties.[1][2] This guide focuses on a particularly valuable derivative, 3-Bromo-1H-pyrazolo[3,4-b]pyrazine , a key chemical intermediate whose strategic placement of a reactive bromine atom unlocks vast potential for synthetic diversification and the exploration of chemical space. This document provides an in-depth examination of its physicochemical properties, a plausible and detailed synthetic protocol, its reactivity profile, and its applications for researchers and professionals in drug development.
Section 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. This compound is a solid material whose stability and handling are paramount for successful downstream applications.
Key Identifiers and Properties
For clarity and unambiguous identification, the core properties are summarized below. It is noteworthy that while some experimental data like specific melting and boiling points are not widely published, a significant amount of structural and safety information can be compiled from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 81411-68-9 | [3][4][5] |
| Molecular Formula | C₅H₃BrN₄ | [4][6] |
| Molecular Weight | 199.01 g/mol | [4] |
| Appearance | Assumed to be a solid, likely crystalline. | Inferred |
| Purity | Commercially available at ≥98% | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Recommended storage at 2-8°C. | [4][5] |
Handling and Storage Rationale
The recommended storage in a sealed, dry, and cool environment suggests that this compound may be hygroscopic and potentially sensitive to thermal degradation.[4][5] Similar heterocyclic compounds are known to be flammable solids and can be incompatible with strong oxidizing agents and acids.[7][8] Therefore, adherence to these storage protocols is not merely a suggestion but a critical step to preserve the compound's structural integrity and ensure reproducibility in experimental workflows.
Section 2: Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic route can be logically constructed based on established methodologies for analogous heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridine.[9] The proposed method involves the direct electrophilic bromination of the parent 1H-pyrazolo[3,4-b]pyrazine scaffold.
Proposed Synthetic Workflow: Electrophilic Bromination
The pyrazolo[3,4-b]pyrazine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The bromine atom is expected to add at the C3 position, which is activated by the pyrazole ring nitrogens.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from methodologies proven effective for similar nitrogen-containing heterocycles.[9] It is designed to be self-validating through in-process monitoring and definitive final characterization.
Materials:
-
1H-pyrazolo[3,4-b]pyrazine (1.0 eq)
-
Liquid Bromine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Slowly add liquid bromine (1.1 eq), dissolved in a small amount of DCM, to the reaction mixture via the dropping funnel at room temperature over 30 minutes. Causality: The slow addition is crucial to control the exothermicity of the reaction and prevent over-bromination.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM). Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the hydrobromic acid (HBr) byproduct. Then, add saturated sodium thiosulfate solution to quench any unreacted bromine, observing the disappearance of the reddish-brown color.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM. Combine all organic layers. Rationale: This ensures maximum recovery of the product from the aqueous phase.
-
Washing and Drying: Wash the combined organic phase with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Section 3: Chemical Reactivity and Synthetic Utility
The true value of this compound for a medicinal chemist lies in the synthetic versatility of its carbon-bromine bond. This functional group serves as a "synthetic handle" for a variety of powerful cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Gateway to Molecular Diversity: Cross-Coupling Reactions
The bromo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. This allows for the straightforward introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine, alkyne groups) at the C3 position.
Caption: Suzuki coupling workflow for analog synthesis.
This strategic derivatization is fundamental to the drug discovery process. By systematically modifying the substituent at the C3 position, researchers can fine-tune the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Section 4: Applications in Drug Discovery and Chemical Biology
The pyrazolo[3,4-b]pyrazine scaffold and its close bioisosteres (e.g., pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines) are well-established pharmacophores in numerous therapeutic areas.
-
Kinase Inhibition: The related pyrazolo[3,4-d]pyrimidine core is a critical component of kinase inhibitors used in oncology, such as Ibrutinib.[10] The nitrogen atoms in the heterocyclic system act as key hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases.[11] this compound serves as an ideal starting point for designing novel kinase inhibitors by exploring different side chains that can target specific amino acid residues within the kinase domain.
-
Antibacterial and Antifungal Agents: Derivatives of pyrazolo[3,4-b]pyrazine have demonstrated notable antibacterial and antifungal activities.[1][2] The ability to rapidly synthesize a library of analogs from the bromo-intermediate allows for the efficient screening and identification of new compounds with potent antimicrobial efficacy, a critical need in an era of growing antibiotic resistance.
-
Central Nervous System (CNS) Activity: The pyrazolo[3,4-b]pyridine scaffold has been investigated for its role as an inhibitor of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), which are implicated in neurological disorders like Alzheimer's disease.[9] This suggests that derivatives of this compound could also be explored for potential applications in treating CNS diseases.
Section 5: Safety and Handling Precautions
As a research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) is not universally available, precautions can be extrapolated from data on similar heterocyclic compounds.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. It should be treated as a potentially flammable solid. Use appropriate fire extinguishers (dry sand, dry chemical, or alcohol-resistant foam).
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.[8]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its stable, yet reactive, nature makes it an ideal building block for the synthesis of diverse molecular libraries. The underlying pyrazolo[3,4-b]pyrazine scaffold holds proven biological relevance, positioning this intermediate as a high-value starting point for programs targeting kinases, microbial pathogens, and other important biological targets. By understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers can significantly accelerate the journey from a chemical idea to a potential therapeutic breakthrough.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 81411-68-9 [chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. 81411-68-9|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-1H-pyrazolo(3,4-b)pyrazine | C5H3BrN4 | CID 12913749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Page loading... [guidechem.com]
- 10. innospk.com [innospk.com]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Experimental Guide to the Pyrazolo[3,4-b]pyrazine Core: From Electronic Structure to Therapeutic Potential
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As an isostere of purine, this core structure serves as a versatile template for the design of kinase inhibitors, anticancer agents, and anti-inflammatory compounds. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and experimental methodologies associated with the pyrazolo[3,4-b]pyrazine core. We will delve into its electronic and structural properties through the lens of computational chemistry, explore established synthetic routes, and detail protocols for evaluating its therapeutic potential. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core
The fusion of a pyrazole ring with a pyrazine ring gives rise to the pyrazolo[3,4-b]pyrazine nucleus, a heterocyclic system with a unique electronic distribution and three-dimensional architecture. This scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications including antiviral, antineoplastic, antiparasitic, and anti-inflammatory properties. The structural resemblance to endogenous purines allows derivatives of this core to effectively interact with the ATP-binding sites of various kinases, making it a particularly attractive starting point for the development of targeted cancer therapies.
This guide will provide a holistic view of the pyrazolo[3,4-b]pyrazine core, bridging the gap between theoretical predictions and experimental outcomes. We will begin by exploring the fundamental electronic and structural characteristics of the core through computational analysis. This theoretical foundation will then be connected to practical applications, including synthetic strategies and biological evaluation protocols.
Theoretical Studies of the Pyrazolo[3,4-b]pyrazine Core
While dedicated theoretical studies on the pyrazolo[3,4-b]pyrazine core are emerging, a wealth of information can be gleaned from computational analyses of closely related pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines. The methodologies employed in these studies provide a robust framework for understanding and predicting the properties of pyrazolo[3,4-b]pyrazine derivatives.
Electronic and Structural Properties: A Density Functional Theory (DFT) Perspective
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. A theoretical study of the pyrazolo[3,4-b]pyrazine core using DFT can provide valuable insights into its reactivity, stability, and spectroscopic properties.
Proposed Computational Protocol:
-
Geometry Optimization: The initial step involves optimizing the geometry of the pyrazolo[3,4-b]pyrazine core to its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the design of targeted interactions with biological macromolecules.
-
Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can be used to corroborate experimental findings.
Table 1: Predicted Electronic Properties of the Unsubstituted Pyrazolo[3,4-b]pyrazine Core (Hypothetical DFT Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study. The actual values would need to be calculated using the protocol described above.
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For pyrazolo[3,4-b]pyrazine derivatives, a QSAR study can identify the key molecular descriptors that govern their therapeutic efficacy.
Workflow for a QSAR Study:
Caption: A typical workflow for a QSAR study.
A QSAR model can reveal that factors such as the presence of hydrogen bond donors/acceptors, specific lipophilic groups, or a particular electrostatic potential distribution are critical for the desired biological activity. This information is invaluable for the rational design of new, more potent derivatives.
Synthesis of the Pyrazolo[3,4-b]pyrazine Core
The synthesis of the pyrazolo[3,4-b]pyrazine core is most commonly achieved through the condensation of a 5-aminopyrazole derivative with a suitable 1,2-dicarbonyl compound or its equivalent. A widely used and efficient method starts from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole.
Detailed Synthetic Protocol:
-
Preparation of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile:
-
To a solution of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole in ethanol, add an equimolar amount of malononitrile.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
This key intermediate can then be further functionalized to generate a library of diverse pyrazolo[3,4-b]pyrazine derivatives.
Biological Evaluation of Pyrazolo[3,4-b]pyrazine Derivatives
The therapeutic potential of newly synthesized pyrazolo[3,4-b]pyrazine derivatives is assessed through a series of in vitro and in vivo biological assays. A common starting point for anticancer drug discovery is the evaluation of cytotoxicity against various cancer cell lines.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Workflow for In Vitro Anticancer Screening:
Caption: A typical workflow for evaluating the anticancer potential of new compounds.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyrazine core represents a highly promising scaffold in the field of drug discovery. This guide has provided a framework for understanding this important heterocyclic system from both a theoretical and experimental perspective. The integration of computational methods, such as DFT and QSAR, with robust synthetic and biological evaluation protocols is crucial for the efficient discovery and optimization of novel pyrazolo[3,4-b]pyrazine-based therapeutics.
Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the molecular interactions that govern the therapeutic effects of these compounds. The continued exploration of the pyrazolo[3,4-b]pyrazine core holds great promise for the development of next-generation medicines to address unmet medical needs.
The Ascendance of Pyrazolopyrazines: A Technical Guide to Their Discovery, History, and Therapeutic Significance
Abstract
The pyrazolopyrazine scaffold, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a subject of academic curiosity to the core of several marketed drugs and clinical candidates. This technical guide provides a comprehensive overview of the discovery, historical development, and therapeutic applications of pyrazolopyrazines and their close structural relatives. We will delve into the foundational synthetic methodologies, explore the key breakthroughs that propelled their prominence in drug discovery, and analyze the structure-activity relationships that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical experimental protocols to support ongoing and future research in this dynamic field.
Introduction: The Emergence of a Privileged Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, fused ring systems offer a unique combination of structural rigidity, three-dimensional complexity, and diverse points for functionalization. The pyrazolopyrazine core, an amalgamation of a pyrazole and a pyrazine ring, has emerged as a "privileged scaffold" in drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly ATP-binding sites in kinases. This guide traces the journey of pyrazolopyrazines from their early, underexplored beginnings to their current status as a cornerstone of modern medicinal chemistry.
The Dawn of Pyrazolopyrazines: Early Syntheses and Discoveries
While the precise first synthesis of the pyrazolo[1,5-a]pyrazine ring system is not prominently documented in readily available historical reviews, the foundational work on related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, dates back to the mid-20th century.[1] Early explorations were largely driven by an academic interest in the chemical properties and reactivity of novel heterocyclic frameworks.[1]
The most common and enduring strategy for the synthesis of these fused systems involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species. This versatile approach allows for the introduction of a variety of substituents on both the pyrazole and the newly formed six-membered ring.
Visualizing the Core Synthesis
The general synthetic approach to pyrazolo[1,5-a]pyrimidines, which shares principles with pyrazolopyrazine synthesis, is depicted below.
Caption: A generalized workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
From Obscurity to Prominence: The Rise in Drug Discovery
For many years, pyrazolopyrazines and their isomers remained relatively niche areas of study. However, the late 20th century witnessed a surge in interest as high-throughput screening and rational drug design methodologies became more prevalent. Researchers began to recognize the potential of these scaffolds to target key enzymes involved in human diseases.
Case Study 1: Zaleplon - A New Wave of Hypnotics
A pivotal moment in the history of pyrazole-fused pyrimidines was the development of Zaleplon (Sonata®), a nonbenzodiazepine hypnotic for the treatment of insomnia.[2] Approved by the FDA in 1999, Zaleplon's discovery and success highlighted the therapeutic potential of this chemical class in targeting central nervous system (CNS) disorders.
Mechanism of Action: Zaleplon acts as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. It selectively binds to the benzodiazepine site on the α1 subunit of the GABAA receptor, enhancing the effect of GABA and leading to sedation.[3]
Caption: Zaleplon enhances GABAergic inhibition by binding to the GABAA receptor.
Development Timeline of Zaleplon:
| Year | Milestone |
| Early 1990s | Synthesis and initial screening of pyrazolopyrimidine compounds for hypnotic activity. |
| Mid-1990s | Preclinical development of Zaleplon, demonstrating a rapid onset and short duration of action.[4] |
| 1999 | Zaleplon (Sonata®) receives FDA approval for the short-term treatment of insomnia.[2] |
| Post-2000 | Further clinical studies confirming its efficacy in reducing sleep latency with minimal next-day impairment.[5] |
Case Study 2: The Emergence of Phosphodiesterase (PDE) Inhibitors
The structural similarity of the pyrazolopyrimidine core to the purine ring of cyclic guanosine monophosphate (cGMP) made it an attractive scaffold for the development of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that hydrolyze cyclic nucleotides, and their inhibition can lead to various therapeutic effects. Pyrazolopyrimidinone derivatives, in particular, have been extensively investigated as potent and selective PDE5 inhibitors for the treatment of erectile dysfunction.[6]
Structure-Activity Relationship (SAR) Insights for PDE5 Inhibitors:
The development of pyrazolopyrimidinone-based PDE5 inhibitors has been guided by extensive SAR studies. Key structural features influencing potency and selectivity have been identified:
| Position | Modification | Impact on Activity |
| R1 | Small alkyl groups (e.g., methyl) | Generally favorable for potency. |
| R2 | Substituted phenyl or other aromatic rings | Crucial for interaction with the active site; substituents can modulate potency and selectivity. |
| R3 | Alkyl chains or substituted piperazine rings | Significantly influences solubility, pharmacokinetic properties, and potency. The N-methylpiperazine in sildenafil is a key example. |
| Core | The pyrazolopyrimidinone scaffold | Mimics the purine ring of cGMP, anchoring the molecule in the active site. |
Data synthesized from multiple sources.[6]
The Modern Era: Kinase Inhibitors in Oncology
The most significant impact of pyrazolopyrazines and related scaffolds in recent years has been in the field of oncology, specifically as kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolopyrazine core acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase active site and blocking its function.
A notable example is the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin Receptor Kinases (Trks), which are involved in the growth and survival of various tumor types.[8]
Quantitative SAR of Pyrazolo[1,5-a]pyrimidine TRK Inhibitors:
| Compound | R1 Substituent | R2 Substituent | TRKA IC50 (nM) |
| 1 | H | Phenyl | >1000 |
| 2 | H | 4-Fluorophenyl | 520 |
| 3 | 2-aminopyridin-4-yl | 4-Fluorophenyl | 1.2 |
| 4 | 2-aminopyridin-4-yl | 2,4-Difluorophenyl | 0.8 |
This table is a representative example based on general SAR principles discussed in the literature and does not represent specific data from a single source.
Synthetic Strategies: A Technical Deep Dive
The versatility of the pyrazolopyrazine scaffold is, in large part, due to the robustness and flexibility of its synthetic routes. The following section provides a detailed, step-by-step protocol for a common method of synthesizing a pyrazolo[1,5-a]pyrimidine core, which is analogous to pyrazolopyrazine synthesis.
Experimental Protocol: Synthesis of 2-Methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
This protocol is adapted from a published procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.[9]
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methylpyrazole (1 equivalent) in absolute ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.
-
Addition of Diethyl Malonate: After the addition of the base, add diethyl malonate (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine.
Expected Yield: 80-90%
Future Directions and Uncharted Territories
The journey of pyrazolopyrazines in drug discovery is far from over. Ongoing research continues to explore new therapeutic applications for this versatile scaffold. Emerging areas of interest include their potential as inhibitors of other kinase families, their application in neurodegenerative diseases, and their use in treating inflammatory and autoimmune disorders.
The development of novel synthetic methodologies, including multicomponent reactions and flow chemistry, will undoubtedly accelerate the discovery of new pyrazolopyrazine-based drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The pyrazolopyrazine scaffold has undergone a remarkable transformation from a relatively obscure heterocyclic system to a cornerstone of modern medicinal chemistry. Its rich history, from early synthetic explorations to the development of life-changing medicines, showcases the power of fundamental chemical research in driving therapeutic innovation. The continued exploration of the chemical space around this privileged scaffold promises to deliver the next generation of targeted therapies for a wide range of human diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaleplon - Wikipedia [en.wikipedia.org]
- 3. clinician.com [clinician.com]
- 4. Clinical evaluation of zaleplon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Reactivity of Brominated Pyrazolopyrazines: Strategies for Synthetic Diversification
Abstract: The pyrazolopyrazine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous kinase inhibitors and other targeted therapeutics.[1][2] Its utility is profoundly enhanced by the strategic introduction of a bromine atom, which serves as a versatile synthetic handle for diversification through a host of cross-coupling reactions. This technical guide provides an in-depth exploration of the fundamental reactivity of brominated pyrazolopyrazines, with a focus on palladium-catalyzed transformations. We will dissect the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering field-proven insights into experimental design, catalyst selection, and troubleshooting. Detailed protocols and comparative data are presented to empower researchers, scientists, and drug development professionals to effectively leverage these powerful synthetic tools for the rapid construction of complex molecular architectures.
Introduction: The Strategic Value of Brominated Pyrazolopyrazines
The Pyrazolopyrazine Scaffold: A Cornerstone of Modern Drug Discovery
Fused heterocyclic systems are central to the development of novel therapeutic agents. Among them, the pyrazolopyrazine nucleus, a bioisostere of the natural purine scaffold, has garnered immense attention.[3] This structural motif is particularly prevalent in the design of protein kinase inhibitors, where it can effectively engage with the hinge region of the ATP-binding site.[1][4] The development of potent and selective inhibitors for targets such as MET, and other kinases has validated the pyrazolopyrazine core as a critical component in the oncology drug discovery pipeline.[2]
Bromine as a Linchpin for Chemical Diversification
The generation of diverse chemical libraries for structure-activity relationship (SAR) studies is fundamental to drug development. Direct functionalization of the pyrazolopyrazine core can be challenging; therefore, the introduction of a halogen, typically bromine, is a key strategic step. A bromine atom transforms a relatively inert C-H position into a reactive site, unlocking access to a vast array of robust and versatile palladium-catalyzed cross-coupling reactions.[5] This approach allows for the late-stage installation of aryl, heteroaryl, alkyl, amino, and alkynyl groups, providing a modular and efficient pathway to novel analogues.
Synthetic Pathways to Brominated Pyrazolopyrazines
The preparation of brominated pyrazolopyrazine intermediates is typically achieved through electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) or molecular bromine are commonly employed.[6] The regioselectivity of the bromination is dictated by the electronic properties and substitution pattern of the pyrazolopyrazine core. For many parent systems, the reaction proceeds under mild conditions to afford the desired brominated product in high yield.[6][7]
Caption: Synthetic utility of brominated pyrazolopyrazines as central intermediates.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond of a brominated pyrazolopyrazine is ideally suited for palladium-catalyzed cross-coupling. These reactions share a common mechanistic framework but enable the formation of distinct bond types, providing comprehensive tools for molecular assembly.[8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron-containing reagents.[9][10]
Causality in Experimental Design: The success of a Suzuki coupling on a heteroaromatic substrate like a brominated pyrazolopyrazine hinges on preventing a common side reaction: debromination.[11][12] This undesired process is often promoted by the acidity of an N-H proton on the pyrazole ring. Therefore, N-protection (e.g., with a Boc or SEM group) can be a critical first step to ensure high yields of the coupled product.[12] Furthermore, the choice of a mild base, such as K₃PO₄ or Cs₂CO₃, is often preferable to stronger bases like NaOH to minimize this side reaction.[12]
Comparative Data: Suzuki-Miyaura Coupling of Bromo-Pyrazolo[1,5-a]pyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Methoxyphenyl | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | 9* | [11] |
| 2 | 4-Methoxyphenyl | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 110 (MW) | 88 | [11][13] |
| 3 | Phenyl | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 110 (MW) | 70 | [11] |
| 4 | 3-Thienyl | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 110 (MW) | 89 | [11] |
*Yield of desired product, with 91% debromination observed. This highlights the critical importance of catalyst and ligand selection.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add the N-protected bromopyrazolopyrazine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., XPhosPdG2, 0.05 equiv) and ligand (e.g., XPhos, 0.05 equiv).[11]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Seal the vial and heat in a microwave reactor to 110-120 °C for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging to achieve under mild conditions.[14] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14]
Causality in Experimental Design: Five-membered heteroaryl halides can be challenging substrates as they can coordinate to and inhibit the palladium catalyst.[15] The key to overcoming this is the use of sterically hindered and electron-rich phosphine ligands (e.g., tBuBrettPhos, tBuDavePhos).[15][16] These ligands promote the crucial reductive elimination step of the catalytic cycle and stabilize the active Pd(0) species, leading to efficient C-N bond formation. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being most effective.
Comparative Data: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60 | [16] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 67 | [16] |
| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 85 | [16] |
| 4 | Allylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 6 |[16] |
Protocol 2: Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the bromopyrazolopyrazine (1.0 equiv), palladium precatalyst (e.g., Pd(dba)₂, 0.10 equiv), and ligand (e.g., tBuDavePhos, 0.20 equiv).[16]
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[17] This reaction is notable for its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[17][18]
Causality in Experimental Design: The Sonogashira coupling's efficiency relies on the synergistic action of the palladium and copper catalysts. The palladium complex undergoes oxidative addition with the bromopyrazolopyrazine, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then participates in the transmetalation step with the palladium(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is crucial as it serves both as the base to deprotonate the alkyne and often as the solvent.[18]
Comparative Data: Sonogashira Coupling of Bromopyrazoles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (10) | Et₃N | CH₃CN | 80 | 11 | [19] |
| 2 | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 93* | [20] |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 90* | [20] |
*Data from bromofluorocyanopyridine substrate, demonstrating high efficiency under optimized conditions.
Protocol 3: Sonogashira Coupling
-
To a solution of the bromopyrazolopyrazine (1.0 equiv) in a suitable solvent (e.g., a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.15 equiv) and copper(I) iodide (CuI, 0.10-0.30 equiv).[20]
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) for 4-16 hours until completion is indicated by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via column chromatography.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. While the transmetalating agent differs, the core steps of oxidative addition and reductive elimination are conserved across these transformations.[10][21][22]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmcct.com [jmcct.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 22. fiveable.me [fiveable.me]
Methodological & Application
The Versatile Building Block: 3-Bromo-1H-pyrazolo[3,4-b]pyrazine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for drug discovery is relentless. The 1H-pyrazolo[3,4-b]pyrazine core has emerged as a "privileged scaffold," a framework that, with appropriate functionalization, can interact with a variety of biological targets. The introduction of a bromine atom at the 3-position transforms this core into 3-Bromo-1H-pyrazolo[3,4-b]pyrazine , a highly versatile and reactive building block. This halogenated heterocycle is primed for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core. This guide provides an in-depth look at the synthetic utility of this building block, focusing on its application in the construction of potential therapeutic agents, particularly kinase inhibitors. We will delve into the causality behind experimental choices for key transformations and provide detailed, field-proven protocols for its use.
Physicochemical Properties and Reactivity Profile
This compound (MW: 199.01 g/mol , Formula: C₅H₃BrN₄) is a crystalline solid at room temperature.[1] The pyrazolo[3,4-b]pyrazine ring system is electron-deficient due to the presence of four nitrogen atoms. This electronic nature influences its reactivity in cross-coupling reactions. The carbon-bromine bond at the 3-position is the primary site for synthetic modification, readily participating in oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling cycles. The NH proton of the pyrazole ring can be acidic and may require protection in certain synthetic routes or can be exploited for further functionalization.
Strategic Synthesis of the Building Block
A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available pyrazine precursors. This strategic approach ensures a reliable supply of the key building block for derivatization.
References
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine for the Synthesis of Novel Drug Discovery Scaffolds
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Core
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisosteric analog of purine, this nitrogen-rich core is integral to a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The ability to functionalize this core at specific positions is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool.[4][5]
This document provides a detailed, field-proven guide for the successful Suzuki-Miyaura coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine. We will delve into the mechanistic rationale behind reagent selection and provide robust starting protocols that can be adapted for a wide range of aryl and heteroaryl boronic acids, enabling the rapid generation of diverse compound libraries for screening and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]
-
Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Palladium(II) complex.[5] The choice of ligand is crucial here; electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate this step, especially for electron-rich or sterically hindered heteroaryl halides.[7][8][9]
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10] This boronate then transfers its organic group (R') to the Palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield by influencing the formation and solubility of the boronate.[7]
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond between the pyrazolopyrazine core and the R' group. The desired product is expelled from the palladium center, which is reduced from Pd(II) back to the active Pd(0) state, thus closing the catalytic cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol provides a general and robust starting point. Optimization may be required for particularly challenging or novel boronic acids.
3.1. Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Aryl/Heteroaryl boronic acid or boronate ester (1.2 - 1.5 equiv.)
-
Palladium Catalyst: XPhos Pd G2 (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) are recommended for this class of heterocycle.[7][11]
-
Ligand (if not using a pre-catalyst): XPhos or SPhos (2-10 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v) or DME/Water.[12][13]
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Nitrogen or Argon), TLC plates, LC-MS.
3.2. Step-by-Step General Procedure
The following workflow is critical for ensuring reproducibility and high yields.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G2, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). This is achieved by evacuating the flask under vacuum and backfilling with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v). Degassing can be done by bubbling Argon through the solvent for 15-20 minutes. Add the solvent to the reaction flask via syringe under a positive pressure of inert gas. The typical concentration is 0.1 M with respect to the limiting reagent.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.
Recommended Starting Conditions & Optimization
The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides validated starting points derived from protocols for structurally similar nitrogen-rich heterocycles.[11][12][14]
| Entry | Aryl Boronic Acid Type | Catalyst (mol%) | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Typical Yield |
| 1 | Electron-Rich (e.g., 4-MeO-Ph) | XPhos Pd G2 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 75-95% |
| 2 | Electron-Poor (e.g., 4-CF₃-Ph) | XPhos Pd G2 (3%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 110 | 60-85% |
| 3 | Sterically Hindered (e.g., 2-Me-Ph) | SPhos Pd G2 (4%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 110 | 50-75% |
| 4 | Heteroaryl (e.g., Pyridine-3-yl) | Pd₂(dba)₃/XPhos (2.5%/5%) | K₃PO₄ (2.5) | DME/H₂O (4:1) | 90 | 65-90% |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficient temperature- Incorrect base or solvent | - Ensure rigorous inert atmosphere technique.- Screen higher temperatures (up to 120°C, or use microwave irradiation).[11]- Screen alternative bases (Cs₂CO₃, K₂CO₃) and solvent systems (e.g., DME, Toluene/H₂O).[4][6] |
| Debromination of Starting Material | - Presence of water/protiated impurities- Catalyst degradation path | - Use anhydrous solvents.- Increase catalyst loading slightly.- Switch to a more robust ligand/pre-catalyst system like a G3 or G4 pre-catalyst. |
| Homocoupling of Boronic Acid | - Oxygen present in the reaction mixture- Reaction temperature is too high | - Thoroughly degas all solvents and the reaction vessel.- Attempt the reaction at a lower temperature for a longer duration. |
| Poor Product Recovery | - Product is water-soluble- Product is adsorbed on silica gel | - Saturate the aqueous layer with NaCl during extraction.- Use a different extraction solvent (e.g., butanol).- Deactivate silica gel with triethylamine before chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C3-arylation of this compound. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, and by adhering to a rigorous experimental workflow under an inert atmosphere, researchers can efficiently synthesize a diverse range of novel analogs. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for professionals in drug development to accelerate the discovery of new therapeutics based on this valuable heterocyclic scaffold.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Scaffold
The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimalarials, making the development of efficient and modular synthetic routes to novel analogues a high-priority endeavor in drug discovery.[3]
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of contemporary organic synthesis, providing a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[4][5] For drug development professionals, these reactions are indispensable for rapidly generating libraries of structurally diverse compounds for biological screening.
This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine. We will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering expert insights into reaction optimization and mechanistic considerations.
The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the operational simplicity, the commercial availability and stability of boronic acid reagents, and the generally mild reaction conditions.[6][7] For the this compound scaffold, this reaction provides a direct and reliable route to 3-aryl and 3-heteroaryl derivatives, which are of significant interest in kinase inhibitor research.[8]
Mechanistic Rationale for Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction informs the choice of each component. A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of the pyrazolo[3,4-b]pyrazine. The subsequent transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is facilitated by a base. Finally, reductive elimination yields the desired 3-arylated product and regenerates the active Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination. For electron-deficient heterocyclic halides like this compound, electron-rich and bulky phosphine ligands such as XPhos or dppf are often employed to accelerate the catalytic cycle and prevent side reactions like debromination.[8][9] The base, typically a carbonate or phosphate, is essential for the activation of the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Protocol Table for Suzuki-Miyaura Coupling
| Parameter | Condition A (General Arylation) | Condition B (Microwave-Assisted) |
| Palladium Precatalyst | Pd(OAc)₂ (5 mol%) | XPhosPdG2 (5 mol%) |
| Ligand | dppf (5 mol%) | XPhos (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (3:1) | EtOH/H₂O (4:1) |
| Temperature | 100 °C | 135 °C |
| Time | 2-4 hours | 40 minutes |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Reference | Adapted from[9][10] | Adapted from[8][11] |
Detailed Step-by-Step Protocol (Condition B)
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), XPhosPdG2 (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of ethanol and water (4:1) to the vial to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.
-
Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 135 °C for 40 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyrazine.
Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[12][13] This reaction is particularly valuable in drug discovery for introducing primary and secondary amines, which can serve as key hydrogen bond donors and acceptors for protein-ligand interactions.[14]
Mechanistic Considerations for Efficient Amination
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving an oxidative addition of the aryl halide to a Pd(0) complex.[4] The amine then coordinates to the palladium center, and a strong, non-nucleophilic base is used to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.
The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as rac-BINAP or Josiphos-type ligands, are often employed to promote the reductive elimination step and prevent β-hydride elimination, a potential side reaction.[15] Strong bases like sodium tert-butoxide are typically required to facilitate the deprotonation of the amine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol Table for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | rac-BINAP (7.5 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene or THF |
| Temperature | 100 °C |
| Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reference | Adapted from[15][16] |
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), rac-BINAP (7.5 mol%), and NaOtBu (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a final concentration of approximately 0.1 M with respect to the bromide.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-1H-pyrazolo[3,4-b]pyrazine derivative.
Introducing Alkynyl Functionality: The Sonogashira Coupling
The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][17] This reaction is of great importance in medicinal chemistry for the synthesis of compounds with extended, rigid scaffolds and for accessing further functionalities through the alkyne handle.[18][19]
Mechanistic Insights into the Dual Catalytic System
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[20] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[1] However, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol Table for Sonogashira Coupling
| Parameter | Recommended Conditions |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine (Et₃N) (3.0 equiv.) |
| Solvent | DMF or THF |
| Temperature | 65 °C |
| Time | 4-12 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reference | Adapted from[3][19] |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by triethylamine (3.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Reaction Execution: Heat the reaction mixture to 65 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-1H-pyrazolo[3,4-b]pyrazine.
Alkene Functionalization: The Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an aryl or vinyl halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[21][22] This reaction allows for the introduction of vinyl groups onto the pyrazolo[3,4-b]pyrazine scaffold, which can serve as versatile synthetic handles for further derivatization.
Mechanistic Pathway and Regioselectivity
The Heck reaction begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst.[21] The resulting palladium(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the product and a hydridopalladium(II) species. The base then regenerates the active Pd(0) catalyst.
The regioselectivity of the Heck reaction is an important consideration. For acrylates and styrenes, the aryl group typically adds to the less substituted carbon of the double bond. The stereoselectivity of the β-hydride elimination generally favors the formation of the E-alkene.
Caption: General experimental workflow for the Heck reaction.
Protocol Table for Heck Reaction
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tol)₃ (10 mol%) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | Acetonitrile or DMF |
| Temperature | 100 °C |
| Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reference | Adapted from[3][23] |
Detailed Step-by-Step Protocol
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed acetonitrile.
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-alkenyl-1H-pyrazolo[3,4-b]pyrazine.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile platform for the functionalization of the this compound scaffold. By leveraging these powerful synthetic tools, researchers in drug discovery and medicinal chemistry can efficiently access a wide range of novel analogues for biological evaluation. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these reactions, enabling the construction of increasingly complex and potent therapeutic agents.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. kbfi.ee [kbfi.ee]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine Derivatives: A Detailed Guide for Medicinal Chemists and Synthetic Researchers
Abstract
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant biological activities, including its role as a kinase inhibitor. The strategic introduction of a bromine atom at the C3-position provides a versatile synthetic handle for the further diversification of this core structure. This guide offers a comprehensive overview of the synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine and its subsequent derivatization through modern cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and practical considerations are provided for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine ring system is a purine isostere that has garnered substantial interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. Consequently, derivatives of this scaffold have been investigated for their therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurological conditions.
The strategic importance of the this compound intermediate lies in its ability to serve as a versatile building block for the synthesis of diverse compound libraries. The carbon-bromine bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the exploration of the chemical space around the core scaffold.
Synthesis of the this compound Scaffold
The synthesis of the core this compound structure is a critical first step. While various methods exist, a common and effective approach involves the bromination of a suitable pyrazolo[3,4-b]pyrazine precursor.
Synthetic Pathway Overview
A representative synthetic route to this compound is outlined below. This pathway typically starts from commercially available materials and proceeds through a series of reliable transformations.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Bromination of 1H-Pyrazolo[3,4-b]pyrazine
This protocol describes a common method for the bromination of the 1H-pyrazolo[3,4-b]pyrazine core.
Materials:
-
1H-Pyrazolo[3,4-b]pyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Causality and Mechanistic Insight: The use of N-bromosuccinimide provides a convenient and selective source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring of the pyrazolo[3,a]pyrazine system.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is realized in its ability to undergo a variety of cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 3-position of the pyrazolo[3,4-b]pyrazine core and various aryl, heteroaryl, or alkyl groups.[1] This reaction is instrumental in building molecular complexity and exploring structure-activity relationships.[2][3]
General Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture at 80-100 °C (conventional heating) or under microwave irradiation until the starting material is consumed as monitored by TLC or LC-MS.[4]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired 3-substituted derivative.
Trustworthiness and Self-Validation: The progress of the reaction should be carefully monitored. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate are indicative of a successful reaction. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position.[7]
General Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 5 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C until the reaction is complete.
-
Cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Expertise and Experience: The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination.[8] Sterically hindered phosphine ligands, such as XPhos or RuPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5]
Data Summary
The following table provides a representative summary of reaction conditions and expected yields for the derivatization of this compound.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 16 | 78 |
| 4 | Aniline | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 24 | 65 |
Conclusion
This compound is a key intermediate that provides a gateway to a vast array of functionalized derivatives. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools for the medicinal chemist to rapidly generate libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine: An Essential Heterocyclic Scaffold for Drug Discovery
An in-depth guide to the chemical synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine, a key building block in the development of novel therapeutics. This document provides a detailed experimental protocol, explores the underlying reaction mechanisms, and offers expert insights into critical procedural steps.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. These compounds have garnered considerable interest from researchers in drug development due to their diverse therapeutic potential.[1][2] The introduction of a bromine atom at the 3-position of this scaffold creates a versatile synthetic handle, allowing for further molecular elaboration through various cross-coupling reactions. This makes this compound a crucial intermediate for the synthesis of libraries of novel compounds to be screened for a wide range of biological targets.
Synthetic Strategy: The Sandmeyer Reaction
A robust and widely utilized method for the introduction of a halogen atom onto an aromatic or heteroaromatic ring is the Sandmeyer reaction.[3][4] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the copper-catalyzed displacement of the resulting diazonium group with a halide. This approach is particularly advantageous for the synthesis of this compound from its corresponding 3-amino precursor.
The overall transformation can be depicted as follows:
Figure 1: General workflow for the synthesis of this compound via a Sandmeyer reaction.
Mechanistic Insights
The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps involve:
-
Diazotization: The primary amino group of 3-amino-1H-pyrazolo[3,4-b]pyrazine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) bromide catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 3-amino-1H-pyrazolo[3,4-b]pyrazine.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Amino-1H-pyrazolo[3,4-b]pyrazine | ≥98% | Various |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | 98% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Deionized Water (H₂O) | - | - |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
1. Diazotization:
-
In a three-neck round-bottom flask, dissolve 3-amino-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (5.0 eq).
-
Cool the solution to 0-5 °C using an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in deionized water.
-
Slowly add the NaNO₂ solution dropwise to the cooled amine solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
2. Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% aqueous HBr.
-
Cool this solution to 0 °C in an ice-water bath.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₅H₃BrN₄, MW: 199.01 g/mol ).[5][6]
-
Melting Point: Determination of the melting point can be used as an indicator of purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation. Care should be taken to keep the reaction temperature low during the diazotization step.
-
Hydrobromic Acid: Hydrobromic acid is corrosive and can cause severe burns. Handle with care.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Troubleshooting and Expert Recommendations
-
Low Yield: If the yield is low, ensure that the temperature during the diazotization step was strictly maintained below 5 °C. Higher temperatures can lead to decomposition of the diazonium salt. Also, ensure that the CuBr used is of good quality, as the presence of copper(II) impurities can affect the reaction efficiency.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or slightly warming the reaction mixture (e.g., to 40-50 °C) after the addition of the diazonium salt may be beneficial. However, this should be done with caution due to the potential for side reactions.
-
Purification Challenges: If the crude product is difficult to purify, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) as an alternative or additional purification step.
Conclusion
The synthesis of this compound via the Sandmeyer reaction is a reliable and scalable method for producing this valuable building block for drug discovery. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and following a systematic work-up and purification procedure, researchers can obtain the target compound in good yield and purity. The versatility of the bromo substituent opens up a wide range of possibilities for the synthesis of novel pyrazolo[3,4-b]pyrazine derivatives with potential therapeutic applications.
References
- 1. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. 001chemical.com [001chemical.com]
- 6. 3-Bromo-1H-pyrazolo(3,4-b)pyrazine | C5H3BrN4 | CID 12913749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-1H-pyrazolo[3,4-b]pyrazine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Pyrazolopyrazine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to a profound appreciation for privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity across a range of biological targets. The 1H-pyrazolo[3,4-b]pyrazine core is one such scaffold, a bioisostere of purine that has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms provides multiple points for hydrogen bonding, crucial for anchoring within the ATP-binding site of kinases.
The strategic placement of a bromine atom at the 3-position transforms the otherwise inert scaffold into a versatile synthetic intermediate. This "handle" allows for the introduction of a diverse array of aryl and heteroaryl substituents through robust and predictable cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This capability is paramount for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine, with a focus on the development of Aurora kinase inhibitors, and includes detailed protocols for its synthetic manipulation.
Core Application: Development of Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[3] Their overexpression is a hallmark of many human cancers, making them attractive targets for anticancer drug discovery.[3] The 1H-pyrazolo[3,4-b]pyrazine scaffold has been successfully employed to generate potent inhibitors of this kinase family.
Mechanism of Action and Signaling Pathway
Aurora A kinase is integral to centrosome maturation and separation, as well as the formation of the bipolar spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. Derivatives of this compound are designed to be ATP-competitive inhibitors, binding to the hinge region of the kinase domain and preventing the phosphorylation of downstream substrates like histone H3.
Caption: Simplified Aurora A kinase signaling pathway and the point of intervention by pyrazolo[3,4-b]pyrazine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-substituted 1H-pyrazolo[3,4-b]pyrazines is embedded within proprietary research, general principles can be extrapolated from public domain studies on analogous scaffolds like imidazo[1,2-a]pyrazines and 1H-pyrazolo[3,4-d]pyrimidines.[4]
-
Hinge Binding: The pyrazolopyrazine core acts as the hinge-binding motif, with the pyrazole NH and one of the pyrazine nitrogens forming crucial hydrogen bonds with the kinase hinge region.
-
Hydrophobic Pockets: The substituent introduced at the 3-position via the bromo precursor explores a hydrophobic pocket. The nature, size, and electronic properties of this substituent are critical for potency and selectivity.
-
Solvent Front: Modifications at other positions of the scaffold, typically the N1 position of the pyrazole ring, can extend towards the solvent-exposed region, influencing solubility and pharmacokinetic properties.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyrazine derivative | Aurora A | 4 | [4] |
| Imidazo[1,2-a]pyrazine derivative | Aurora B | 13 | [4] |
| 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine | Aurora A | ~1000-5000 | [4] |
| 1H-Pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | [5] |
| 1H-Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [6] |
Table 1: Representative inhibitory activities of kinase inhibitors based on pyrazolopyrazine and related scaffolds.
Experimental Protocols
The following sections provide detailed, field-proven protocols for the key synthetic transformation involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The causality behind the choice of reagents is critical: the palladium catalyst forms the active catalytic species, the base is essential for the transmetalation step, and the solvent system must be suitable for both the organic and inorganic reagents. Microwave irradiation is often employed to accelerate the reaction and improve yields.[1][2]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhosPdG2, 2.5 mol%)[1]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of ethanol/water)
-
Microwave vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating source (microwave reactor or oil bath)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry microwave vial or round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the anhydrous, degassed solvent.
-
Reaction:
-
Microwave: Place the vial in the microwave reactor and heat to the specified temperature (typically 100-140 °C) for the designated time (usually 20-60 minutes).
-
Conventional Heating: Heat the flask in an oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid is present, filter it through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1H-pyrazolo[3,4-b]pyrazine derivative.
Catalytic Cycle Visualization
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a high-value, versatile building block in medicinal chemistry. Its utility as a precursor for potent kinase inhibitors, particularly in the oncology and immunology space, is well-established. The robust and adaptable Suzuki-Miyaura coupling protocol allows for the systematic exploration of chemical space around this privileged scaffold. As our understanding of kinase biology deepens, the strategic application of this intermediate will undoubtedly continue to fuel the discovery of next-generation targeted therapies. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage the power of the pyrazolopyrazine core in their drug discovery programs.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. btz043.com [btz043.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Therapeutic Potential of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine Analogs: A Guide to Biological Evaluation
Foreword: The Pyrazolopyrazine Scaffold - A Privileged Motif in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1] The dysregulation of protein kinase activity is a well-established driver of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention. The strategic placement of a bromine atom at the 3-position of the pyrazolo[3,4-b]pyrazine ring system provides a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the methodologies and protocols for the synthesis and biological characterization of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine analogs, with a focus on their application as anticancer agents.
Part 1: Synthesis of this compound Analogs: A Modular Approach
The synthesis of novel analogs from the this compound starting material is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods offer a robust and versatile platform for the introduction of a wide array of aryl, heteroaryl, and amine substituents at the 3-position.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the synthesis of 3-aryl-1H-pyrazolo[3,4-b]pyrazine derivatives.
Rationale: The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl systems. It is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and esters.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyrazine analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Biological Evaluation: From Kinase Inhibition to Cellular Effects
The initial biological characterization of novel this compound analogs involves a tiered approach, starting with the assessment of their inhibitory activity against specific protein kinases, followed by the evaluation of their effects on cancer cell viability and proliferation.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Rationale: This assay directly measures the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (solubilized in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a representative this compound analog against a panel of cancer-relevant kinases is summarized in the table below.
| Kinase Target | Representative Analog IC₅₀ (nM) |
| Aurora Kinase A | 15 |
| VEGFR2 | 25 |
| PDGFRβ | 50 |
| c-Met | 120 |
| EGFR | >1000 |
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Part 3: Elucidating the Mechanism of Action: Delving into Cellular Pathways
To understand how the this compound analogs exert their anticancer effects, it is crucial to investigate their impact on key cellular processes such as cell cycle progression and the phosphorylation status of downstream signaling proteins.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Flow cytometry analysis of propidium iodide (PI)-stained cells allows for the quantification of DNA content, thereby revealing the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol details the use of Western blotting to examine the phosphorylation status of key proteins in signaling pathways targeted by the pyrazolopyrazine analogs.
Rationale: Western blotting is a powerful technique to detect specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated forms of target proteins, one can directly assess the inhibitory effect of a compound on a specific signaling cascade.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways often targeted by this compound analogs.
Caption: Simplified Aurora A Signaling Pathway.
Caption: Simplified VEGFR2 Signaling Pathway.
Part 4: In Vivo Efficacy Evaluation: Xenograft Models
Promising candidates identified from in vitro studies should be further evaluated for their in vivo anticancer efficacy in animal models. Subcutaneous xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.
Protocol 6: Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for establishing and utilizing a xenograft model to assess the antitumor activity of a test compound.
Rationale: Xenograft models allow for the evaluation of a compound's efficacy in a more complex biological system, providing insights into its pharmacokinetics and overall therapeutic potential.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of analogs derived from this privileged core. By systematically applying these techniques, researchers can effectively identify and optimize lead compounds with the potential to translate into effective anticancer therapeutics. The key to success lies in a thorough understanding of the underlying biological pathways and the rational design of experiments to probe the mechanism of action of these exciting molecules.
References
Application Notes: The Use of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine in Cancer Research
Introduction: A Privileged Scaffold for Targeting Cancer Pathways
In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" — core molecular structures that can be systematically modified to bind to multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The pyrazolo[3,4-b]pyrazine nucleus, for which 3-bromo-1H-pyrazolo[3,4-b]pyrazine serves as a critical synthetic intermediate, has emerged as one such versatile scaffold.[1][2] While not possessing intrinsic anticancer activity, its true value lies in its role as a foundational building block for a diverse range of potent and selective inhibitors targeting key drivers of cancer progression.
The pyrazolopyrazine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows derivatives to function as competitive inhibitors in the ATP-binding pockets of a vast family of protein kinases, enzymes whose aberrant activity is a hallmark of many cancers.[3] Furthermore, strategic chemical modifications to this core have yielded inhibitors of other critical enzyme classes, such as protein tyrosine phosphatases. This application note will detail the utility of the this compound scaffold in developing targeted anticancer agents, providing field-proven insights and detailed protocols for their evaluation.
Application I: A Versatile Core for Developing SHP2 Phosphatase Inhibitors
A significant recent application of the pyrazolopyrazine scaffold is in the development of inhibitors for Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive-regulatory role in multiple signaling pathways, including the Ras-MAPK, JAK-STAT, and PI3K-AKT pathways.[4] Dysregulation of SHP2 is implicated in various malignancies, including glioblastoma, making it a high-value therapeutic target.
Mechanism of Action: SHP2 acts as a central node downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately leading to the activation of Ras and the downstream MAPK cascade, which promotes cell proliferation and survival. Pyrazolopyrazine-based inhibitors are designed to bind to the catalytic site of SHP2, preventing it from carrying out its function and thereby shutting down this oncogenic signaling cascade.[4]
Caption: SHP2 signaling cascade and point of inhibition.
Application II: A Foundational Scaffold for Kinase Inhibitors
The pyrazolo[3,4-b]pyrazine scaffold and its close relatives, such as pyrazolopyridines, are exceptionally well-suited for designing kinase inhibitors.[3][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a common feature in cancer.[3] Derivatives of this scaffold have been developed to target a range of kinases implicated in cancer.
-
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent pan-TRK inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common in lung and colon cancers. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[6]
-
Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas that drives migration and invasion. 1H-pyrazolo[3,4-d]pyrimidine scaffolds have been identified as potent and selective BRK inhibitors.[7]
Data Summary: In Vitro Activity of Representative Derivatives
The following table summarizes the inhibitory activity of various derivatives based on pyrazolo-fused heterocyclic scaffolds against cancer cell lines and specific kinase targets. This data illustrates the broad applicability and potency achievable from this chemical class.
| Compound Class | Target Cell Line / Enzyme | Measured Activity (IC₅₀) | Reference |
| Pyrazolo[3,4-b]pyrazine Chalcone (25i) | MCF-7 (Breast Cancer) | 3.66 µM | [1] |
| Pyrazolo[3,4-b]pyrazine Chalcone (25j) | MCF-7 (Breast Cancer) | 2.22 µM | [1] |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA Kinase | 56 nM | |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | Km-12 (Colon Cancer) | 0.304 µM | |
| Pyrazolo[3,4-d]pyrimidine Derivative (12b) | EGFR (Wild Type) Kinase | 0.016 µM | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative (12b) | A549 (Lung Cancer) | 8.21 µM | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative (51) | BRK/PTK6 Kinase | 3.37 nM | [7] |
| Pyrazolo[3,4-b]pyridine Derivative (15i) | TBK1 Kinase | 8.5 nM | [8] |
Experimental Protocols
The following protocols provide a validated framework for assessing the anticancer potential of novel compounds derived from the this compound scaffold.
Caption: High-level workflow for screening novel inhibitors.
Protocol 1: In Vitro Kinase/Phosphatase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to quantify the activity of a kinase or ATPase and determine the potency (IC₅₀) of an inhibitor. It measures the amount of ADP produced in the enzymatic reaction.[2][9]
Rationale: This is the primary screen to determine if a compound directly inhibits the target enzyme in a cell-free system. The ADP-Glo™ assay is highly sensitive and suitable for high-throughput screening.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
Recombinant target kinase/phosphatase and its specific substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (pyrazolopyrazine derivative) serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM). Then, dilute these into the kinase buffer to the desired final concentration (ensure final DMSO concentration is <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of test compound dilution.
-
Add 2.5 µL of a solution containing the target enzyme and its substrate.
-
To initiate the reaction, add 5 µL of ATP solution. The final reaction volume is 10 µL. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[9]
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence values to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.[10][11]
Rationale: This assay provides the first indication of a compound's anticancer effect on whole cells. It determines the concentration range at which the compound is cytotoxic, which is essential for designing further experiments.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyrazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Incubation & Shaking: Incubate the plate at room temperature in the dark for 15-30 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Phosphorylation
This protocol is used to detect changes in the phosphorylation state of a target protein and its downstream effectors in cells treated with an inhibitor.[12][13]
Rationale: This assay validates that the compound inhibits the intended target in a cellular context. A reduction in the phosphorylation of the target kinase or its substrate provides strong evidence of on-target activity. It is critical to use phosphatase inhibitors to preserve the phosphorylation state during sample preparation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membrane and transfer buffer/equipment[13]
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins).[12]
-
Primary antibodies (one for the phosphorylated target, one for the total target protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x GI₅₀) for a specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.[13]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The blot can be stripped and re-probed with an antibody for the total target protein to confirm equal protein loading.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.[4]
Rationale: Many kinase inhibitors induce cell cycle arrest. This assay quantifies this effect, providing mechanistic insight into how a compound halts cancer cell proliferation.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).[4]
-
Ice-cold 70% ethanol
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound for a defined period (e.g., 24 hours). Collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS. Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (can be stored for longer).[14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.[4]
-
Incubate for 15-30 minutes at room temperature in the dark. The RNase A removes RNA, ensuring PI only binds to DNA.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use a pulse-width vs. area plot to exclude cell doublets.
-
Analysis: The DNA content corresponds to the cell cycle phase: G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate amount. Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).
Protocol 5: Apoptosis Assay by Annexin V / PI Staining
This protocol uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]
Rationale: A desired outcome for many anticancer drugs is the induction of programmed cell death (apoptosis). This assay quantifies the extent to which a compound induces apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[3][7]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[1]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Collection: Harvest both floating and adherent cells. Centrifuge and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[1]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis. Do not wash the cells after staining.[1]
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Analysis:
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. scispace.com [scispace.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: Leveraging 3-Bromo-1H-pyrazolo[3,4-b]pyrazine for Novel Anti-Inflammatory Drug Design
Abstract
Inflammation is a critical biological process, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount challenge in medicinal chemistry. The pyrazole nucleus and its fused heterocyclic derivatives, such as pyrazolopyrazines, represent a versatile and privileged scaffold in drug discovery, with notable examples including the selective COX-2 inhibitor Celecoxib.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-Bromo-1H-pyrazolo[3,4-b]pyrazine as a core scaffold for the rational design and evaluation of next-generation anti-inflammatory agents. We detail the strategic importance of this scaffold, workflows for derivative synthesis, and step-by-step protocols for key in vitro screening assays to identify and characterize promising lead compounds.
Introduction: The Pyrazolopyrazine Scaffold in Anti-Inflammatory Drug Discovery
The pyrazole ring is a five-membered heterocycle that serves as a bioisostere for various functional groups, enhancing properties like lipophilicity and solubility in drug candidates.[3] Its derivatives have a long history as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2).[3][4] The fusion of a pyrazole ring with a pyrazine ring to form the pyrazolo[3,4-b]pyrazine system creates a rigid, planar structure with unique electronic properties and multiple points for chemical diversification.
This compound (Figure 1) is an ideal starting material for library synthesis. The bromine atom at the 3-position is a versatile synthetic handle, readily participating in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl substituents. The pyrazole nitrogen (N1) can also be alkylated or arylated, allowing for comprehensive exploration of the chemical space around the core scaffold. This strategic derivatization is crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties.
Figure 1: Chemical Structure of this compound Molecular Formula: C₅H₃BrN₄ Molecular Weight: 199.01 g/mol CAS Number: 81411-68-9[5]
The primary goal is to develop derivatives that selectively inhibit pro-inflammatory targets while minimizing off-target effects, particularly the gastrointestinal side effects associated with non-selective COX inhibitors.[1] Key molecular targets for derivatives of this scaffold include COX-2, 5-lipoxygenase (5-LOX), and critical nodes in inflammatory signaling pathways like NF-κB and MAP kinases.[1][6]
Drug Design & Screening Workflow
The development of novel anti-inflammatory agents from the this compound scaffold follows a structured, multi-stage process. This workflow ensures a systematic progression from initial compound synthesis to the identification of a viable preclinical candidate.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. 001chemical.com [001chemical.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Pyrazolopyrazine Derivatives for Antibacterial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazolopyrazines in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Pyrazole derivatives, including the fused heterocyclic system of pyrazolopyrazine, have garnered considerable attention in medicinal chemistry.[1][2][3] These compounds possess a broad spectrum of biological activities, and certain derivatives have shown promising efficacy as antimicrobial agents.[3][4][5] The core structure of pyrazolopyrazine offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological properties and the exploration of structure-activity relationships (SAR) to optimize potency against clinically relevant pathogens.[6][7]
Some pyrazole derivatives are thought to exert their antibacterial effects by inhibiting essential enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[1][2][4] This mechanism provides a validated target for developing new antibacterial agents. The exploration of pyrazolopyrazine derivatives represents a promising frontier in the development of next-generation therapeutics to combat drug-resistant infections.
These application notes provide a comprehensive, field-proven guide to the systematic screening of novel pyrazolopyrazine derivatives for both antibacterial and antifungal properties. The protocols are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and inter-laboratory reproducibility.[8][9][10][11][12]
Section 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of this screening protocol is to determine the Minimum Inhibitory Concentration (MIC) of the pyrazolopyrazine derivatives. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13] This quantitative measure is the gold standard for assessing the potency of a novel compound.[13][14][15]
This guide focuses on the broth microdilution method , a robust and scalable technique ideal for high-throughput screening in 96-well microtiter plates.[13][14][16] This method allows for the simultaneous testing of multiple compounds against various microbial strains, providing the quantitative data necessary for initial hit identification and SAR studies.
The Importance of Standardized Protocols
Adherence to standardized methodologies is critical for generating reliable and comparable data.[17] Organizations like CLSI and EUCAST provide detailed guidelines that dictate crucial experimental parameters, including:[8][18][19][20]
-
Choice of Growth Media: Specific media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi, are used to ensure consistent microbial growth and accurate assessment of compound activity.[21][22]
-
Inoculum Preparation: The density of the microbial inoculum must be rigorously standardized, typically to a 0.5 McFarland standard, to ensure that the test is not overwhelmed by an excessive number of organisms.[13][23]
-
Incubation Conditions: Standardized temperature and duration of incubation are essential for reproducible results.[16][24]
By controlling these variables, researchers can confidently attribute differences in microbial growth to the activity of the test compounds.
Section 2: Experimental Workflow & Diagrams
A successful screening campaign follows a logical progression from compound preparation to data analysis. The workflow is designed to ensure efficiency, minimize contamination, and generate high-quality, actionable data.
Figure 1. High-level workflow for antimicrobial screening.
The core of the MIC assay is the preparation of a twofold serial dilution of the test compound across a 96-well plate. This creates a concentration gradient that allows for the precise determination of the inhibitory concentration.
Figure 2. Workflow for a twofold serial dilution in a 96-well plate.
Section 3: Detailed Protocols
Protocol for Antibacterial Screening (MIC Determination)
This protocol is based on the CLSI M07 guidelines for broth microdilution.[11][12]
Materials:
-
Pyrazolopyrazine derivatives
-
Sterile 96-well, round-bottom microtiter plates[16]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile DMSO (or other appropriate solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (OD600nm)
-
Sterile petri dishes, tubes, and pipette tips[16]
Procedure:
-
Compound Preparation:
-
Rationale: A high-concentration stock is necessary for serial dilutions. DMSO is a common solvent, but its final concentration in the assay should be non-inhibitory (typically ≤1%).
-
Prepare a 10 mg/mL stock solution of each pyrazolopyrazine derivative in sterile DMSO. Prepare a stock of the positive control antibiotic in its recommended solvent.
-
-
Inoculum Preparation:
-
Rationale: Standardizing the bacterial density is crucial for reproducibility.[17] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Select 3-5 well-isolated colonies from an 18-24 hour agar plate.[14]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer or by visual comparison.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
-
Plate Setup and Serial Dilution:
-
Rationale: This creates the necessary concentration gradient to identify the MIC. Including controls validates the assay's integrity.[13]
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working solution of your test compound (e.g., if the highest desired concentration is 128 µg/mL, make a 256 µg/mL solution in CAMHB).[16]
-
Add 100 µL of this 2x compound solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10.[16]
-
Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).[13][16]
-
-
Inoculation and Incubation:
-
Rationale: The final volume in each well (except the sterility control) will be 100 µL, containing the compound and the standardized bacterial inoculum.
-
Add 100 µL of the final diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. This halves the drug concentration to the desired final test concentrations.
-
Do not add inoculum to well 12.
-
Seal the plates and incubate at 35-37°C for 18-24 hours.[22][24]
-
-
MIC Determination:
-
Rationale: The MIC is the first well showing no visible turbidity, which indicates the inhibition of microbial growth.
-
Following incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]
-
Confirm that the growth control (Well 11) shows turbidity and the sterility control (Well 12) is clear.
-
Protocol for Antifungal Screening (MIC Determination)
This protocol is adapted from EUCAST guidelines for antifungal susceptibility testing.[18][19][21]
Materials:
-
All materials from the antibacterial protocol, with the following substitutions:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium supplemented with 2% glucose.[21]
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
Procedure:
-
Compound and Inoculum Preparation:
-
Rationale: Fungal inoculum preparation differs slightly. Spore-forming molds like Aspergillus require counting of conidia.
-
Prepare compound stocks as described in the antibacterial protocol.
-
For yeasts (Candida), prepare the inoculum as described for bacteria, adjusting to a 0.5 McFarland standard and then diluting in RPMI to a final concentration of 1-5 x 10⁵ CFU/mL.
-
For molds (Aspergillus), harvest conidia from a 5-7 day old culture. Suspend in sterile saline with a wetting agent (e.g., Tween 80). Count conidia using a hemocytometer and adjust to a final concentration of 2-5 x 10⁵ CFU/mL in RPMI.[21]
-
-
Plate Setup and Inoculation:
-
Follow the same serial dilution and inoculation procedure as outlined in the antibacterial protocol (Section 3.1, steps 3 & 4), using RPMI-1640 as the medium.
-
-
Incubation:
-
Rationale: Fungi generally require longer incubation times than bacteria.
-
Incubate plates at 35°C for 24 hours for Candida species and 48 hours for Aspergillus species.[21]
-
-
MIC Determination:
-
Visually determine the MIC as the lowest compound concentration showing no discernible growth.[21]
-
Determining Bactericidal/Fungicidal Activity (MBC/MFC)
Rationale: The MIC indicates growth inhibition (stasis), but not necessarily cell death (cidal activity). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills ≥99.9% of the initial inoculum. This is a critical secondary screen for promising hits.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC) and from the growth control well.
-
Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates overnight (or for 24-48 hours for fungi) at 35-37°C.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth on the subculture agar plate.
Section 4: Data Interpretation and Reporting
Systematic data recording is essential for analysis and comparison. Results should be summarized in a clear tabular format.
Table 1: Example Antimicrobial Screening Data for Pyrazolopyrazine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (MIC, µg/mL) |
| PZP-001 | S. aureus ATCC 29213 | 16 | 32 | Ciprofloxacin (0.5) |
| PZP-001 | E. coli ATCC 25922 | 64 | >128 | Ciprofloxacin (0.06) |
| PZP-001 | C. albicans ATCC 90028 | 32 | 32 | Fluconazole (1) |
| PZP-002 | S. aureus ATCC 29213 | 8 | 16 | Ciprofloxacin (0.5) |
| PZP-002 | E. coli ATCC 25922 | 32 | 128 | Ciprofloxacin (0.06) |
| PZP-002 | C. albicans ATCC 90028 | >128 | >128 | Fluconazole (1) |
Interpretation:
-
A compound is considered bactericidal/fungicidal if the MBC/MFC is no more than four times the MIC value.
-
In the example above, PZP-001 is fungicidal against C. albicans (MFC/MIC ratio = 1) and bacteriostatic against E. coli. PZP-002 shows improved activity against S. aureus compared to PZP-001.
Section 5: Troubleshooting and Quality Control
A robust screening assay requires rigorous quality control to ensure the validity of the results.[13][14]
| Issue | Possible Cause | Solution |
| Growth in Sterility Control (Well 12) | Media or plate contamination. | Discard results. Use fresh sterile media, tips, and plates. Review aseptic technique. |
| No Growth in Growth Control (Well 11) | Inoculum was not viable or was not added. | Discard results. Prepare a fresh inoculum and repeat the assay. |
| Positive Control MIC Out of Range | Incorrect inoculum density, incubation issues, or procedural error.[23] | Discard results. Verify all procedural steps, especially inoculum standardization, and repeat the assay.[23] |
| Compound Precipitation | Poor solubility of the derivative in the aqueous medium. | Note the precipitation in results. Consider using a co-solvent (ensure it has no intrinsic activity) or a different derivative salt form. |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. darvashco.com [darvashco.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. mdpi.com [mdpi.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. EUCAST: Fungi (AFST) [eucast.org]
- 19. Portico [access.portico.org]
- 20. researchgate.net [researchgate.net]
- 21. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
The Strategic Application of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine in Fragment-Based Drug Discovery
Introduction: The Power of the Privileged Pyrazolopyrazine Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyrazolo[3,4-b]pyrazine core has emerged as a "privileged" structure, demonstrating a remarkable propensity for binding to a diverse range of biological targets. Its structural resemblance to endogenous purines allows it to function as a versatile hinge-binder, particularly in the realm of kinase inhibition. The strategic introduction of a bromine atom at the 3-position of this scaffold yields 3-Bromo-1H-pyrazolo[3,4-b]pyrazine , a fragment that offers a unique combination of structural features and chemical functionality, making it an invaluable tool in fragment-based drug discovery (FBDD).
This comprehensive guide provides an in-depth exploration of this compound as a strategic fragment in drug discovery. We will delve into its synthesis, physicochemical properties, and its application in screening campaigns. Furthermore, we will present detailed protocols for hit validation and elaboration, underscoring the utility of the bromine atom as a key chemical handle for subsequent optimization.
Physicochemical Properties and Fragment Library Considerations
The success of a fragment-based screening campaign is intrinsically linked to the quality of the fragment library. This compound exhibits physicochemical properties that align well with the principles of FBDD.
| Property | Estimated Value | Significance in FBDD |
| Molecular Weight | ~200 g/mol | Within the typical range for fragments (<300 Da), ensuring efficient exploration of chemical space. |
| cLogP | ~1.5 - 2.0 | Moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 3 (pyrazine nitrogens, pyrazole nitrogen) | Offers multiple opportunities for hydrogen bonding with protein residues. |
| Rotatable Bonds | 0 | Rigid structure reduces conformational entropy loss upon binding, leading to higher ligand efficiency. |
The Strategic Role of the Bromine Atom
The bromine substituent at the 3-position is not merely a placeholder; it is a strategic element that enhances the utility of the fragment in several ways:
-
Vector for Growth: The bromine atom serves as a versatile synthetic handle for fragment elaboration. It can be readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the systematic exploration of chemical space around the core scaffold.
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein binding pocket. This can contribute significantly to the binding affinity and specificity of the fragment.
-
Crystallographic Phasing: In X-ray crystallography, the high electron density of the bromine atom produces a strong anomalous scattering signal.[1] This can be invaluable for solving the phase problem and accurately determining the position and orientation of the fragment within the binding site, even in cases of weak binding or low occupancy.[2][3]
Synthesis of the this compound Fragment
While a specific, detailed protocol for the direct synthesis of this compound is not extensively reported, a plausible synthetic route can be adapted from established methods for the synthesis of related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine derivatives. A common approach involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Protocol: Hypothetical Synthesis of this compound
Disclaimer: This is a generalized protocol adapted from the synthesis of related compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a brominated 1,2-dicarbonyl equivalent (e.g., bromomalondialdehyde or a protected form) (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound.
Application in Fragment Screening Campaigns
The primary application of this compound is as a constituent of a fragment library for screening against a biological target of interest. A variety of biophysical techniques can be employed for this purpose.[4][5][6]
Caption: A typical workflow for a fragment screening campaign.
Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
-
Preparation: Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer. Prepare stock solutions of this compound and other fragments in DMSO.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Fragment Addition: Add the fragment solution to the wells to a final concentration of, for example, 200 µM. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C at a rate of 1 °C/min).
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. A positive hit is identified by a significant increase in the Tm of the protein in the presence of the fragment.
Hit Validation and Elaboration: A Case Study with Kinase Inhibitors
While specific data for this compound is limited, we can draw parallels from the extensive research on the closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds as kinase inhibitors.[7] These scaffolds are known to act as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.
Illustrative Example: Elaboration of a Hypothetical Kinase Inhibitor
Let's consider a hypothetical scenario where this compound is identified as a fragment hit against a kinase target.
Caption: A simplified representation of fragment hit elaboration via Suzuki coupling.
Protocol: Suzuki Coupling for Fragment Elaboration
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a suitable aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-60 minutes).
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the residue by preparative HPLC or column chromatography to yield the desired elaborated compound.
This iterative process of structure-guided design, synthesis, and biological evaluation is central to the successful optimization of a fragment hit into a potent and selective lead compound.
Conclusion and Future Perspectives
This compound represents a highly valuable, yet perhaps underutilized, fragment in the arsenal of medicinal chemists. Its inherent physicochemical properties, coupled with the strategic placement of a bromine atom, provide a solid foundation for the discovery and development of novel therapeutics. The pyrazolopyrazine scaffold has already demonstrated its clinical relevance, and the 3-bromo derivative offers a gateway to further explore and exploit the chemical space around this privileged core. As biophysical screening techniques continue to advance and our understanding of structure-based drug design deepens, the application of well-designed fragments like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pnas.org [pnas.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: A Guide for Medicinal Chemists
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have shown promise as anticancer, antiviral, anti-inflammatory, and antidiabetic agents, among others.[2][4][5] This guide provides an in-depth overview of the common synthetic strategies for preparing pyrazolo[3,4-b]pyridine derivatives, complete with detailed protocols and mechanistic insights to aid researchers in this field.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The construction of the bicyclic pyrazolo[3,4-b]pyridine system can be broadly categorized into two main retrosynthetic approaches:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is the most common and versatile strategy, typically starting from readily available 5-aminopyrazole derivatives.
-
Formation of a pyrazole ring from a substituted pyridine: This approach is less frequent but can be advantageous depending on the desired substitution pattern.
This guide will focus on the first and more prevalent strategy, outlining several key synthetic transformations.
Building the Pyridine Ring: Key Synthetic Protocols
The annulation of a pyridine ring onto a 5-aminopyrazole core is often achieved by reacting the aminopyrazole with a three-carbon synthon. The choice of this synthon dictates the substitution pattern on the newly formed pyridine ring.
Method 1: Condensation with 1,3-Dicarbonyl Compounds
One of the most classical and reliable methods for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] This reaction proceeds through a series of condensation and cyclization steps to afford the final product.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyridine ring. When an unsymmetrical 1,3-dicarbonyl compound is used, the regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl carbons, which can sometimes lead to a mixture of regioisomers.[1][6]
Protocol 1: Synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines
This protocol describes a general procedure for the synthesis of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and a 1,3-diketone.
Materials:
| Reagent | Supplier | Grade |
| 5-Amino-3-methyl-1-phenylpyrazole | Sigma-Aldrich | 98% |
| Acetylacetone | Alfa Aesar | 99% |
| Glacial Acetic Acid | Fisher Scientific | ACS Grade |
| Ethanol | VWR | 200 proof |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add acetylacetone (1.10 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: Reaction with α,β-Unsaturated Ketones
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another efficient route to pyrazolo[3,4-b]pyridines. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent oxidation.[1]
Mechanistic Insight: The reaction is believed to be initiated by a Michael addition of the C4 carbon of the pyrazole ring to the β-carbon of the α,β-unsaturated ketone. The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which, upon dehydration and oxidation, yields the aromatic pyrazolo[3,4-b]pyridine.[1]
Protocol 2: Zirconium Tetrachloride Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
This protocol details a zirconium tetrachloride-catalyzed synthesis of 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[7]
Materials:
| Reagent | Supplier | Grade |
| 5-Amino-1-phenylpyrazole | Combi-Blocks | 97% |
| (E)-4-(Dimethylamino)chalcone | Prepared Separately | - |
| Zirconium(IV) chloride (ZrCl₄) | Strem Chemicals | 99.9% |
| Dimethylformamide (DMF) | Acros Organics | Anhydrous |
| Ethanol | Decon Labs | 200 proof |
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) in a sealed tube, add a solution of 5-amino-1-phenylpyrazole (0.5 mmol) in ethanol (0.5 mL) at 25 °C.[7]
-
Degas the reaction mixture by bubbling argon through it for 5 minutes.
-
Add ZrCl₄ (35 mg, 0.15 mmol, 0.3 equivalents) to the reaction mixture.[7]
-
Seal the tube and stir the reaction mixture vigorously at 95 °C for 16 hours.[7]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
To the residue, add chloroform (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with chloroform (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain the desired product.
Method 3: Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines.[3][8]
Protocol 3: One-Pot Synthesis via Microwave Irradiation
This protocol describes a solvent-free, microwave-assisted, one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives from a 5-aminopyrazole, an aromatic aldehyde, and an aroyl acetonitrile.[8]
Materials:
| Reagent | Supplier | Grade |
| 5-Amino-3-methyl-1-phenylpyrazole | TCI America | >98% |
| Benzaldehyde | Sigma-Aldrich | ≥99% |
| Benzoylacetonitrile | Oakwood Chemical | 98% |
Procedure:
-
In a microwave-safe vessel, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), benzaldehyde (1 mmol), and benzoylacetonitrile (1 mmol).
-
Place the vessel in a microwave reactor and irradiate at 200°C for 10 minutes.[8]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solidified product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure pyrazolo[3,4-b]pyridine derivative.
Visualization of Synthetic Workflow
Caption: Key synthetic strategies for pyrazolo[3,4-b]pyridine synthesis.
Mechanistic Overview: Formation from 5-Aminopyrazole and an Aldehyde
The following diagram illustrates a plausible mechanism for the three-component reaction to form the 1H-pyrazolo[3,4-b]pyridine core.
Caption: Plausible mechanism for a three-component synthesis.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridine derivatives is a well-established area of research with a variety of reliable synthetic methods available. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The protocols outlined in this guide provide a solid foundation for researchers to begin their exploration of this important class of heterocyclic compounds. As the demand for novel therapeutic agents continues to grow, the development of new and efficient methods for the synthesis of pyrazolo[3,4-b]pyridines will undoubtedly remain an active area of investigation.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
Application Notes and Protocols for the Functionalization of the Pyrazolopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile building block for the development of novel therapeutic agents and functional materials. This guide provides a detailed overview of the primary methods for the functionalization of the pyrazolo[1,5-a]pyrazine core, offering in-depth technical insights and step-by-step protocols for key transformations.
Introduction to the Pyrazolopyrazine Scaffold
The pyrazolo[1,5-a]pyrazine system is a nitrogen-rich fused heterocycle that has garnered significant attention due to its presence in a variety of biologically active compounds. The arrangement of nitrogen atoms within the bicyclic structure influences its reactivity, making certain positions more susceptible to functionalization. Understanding the electronic landscape of the scaffold is crucial for devising effective synthetic strategies. The pyrazole ring is generally more electron-rich than the pyrazine ring, influencing the regioselectivity of electrophilic and metal-catalyzed reactions.
I. Direct C-H Functionalization: A Modern Approach to Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalization steps. For the pyrazolo[1,5-a]pyrazine core, this approach allows for the direct introduction of aryl, heteroaryl, and other functional groups.
A. Palladium-Catalyzed C7-H Arylation
The C7 position of the pyrazolo[1,5-a]pyrazine scaffold is particularly amenable to direct arylation, offering a streamlined route to bi(hetero)aryl structures that are of significant interest in drug discovery.
Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a suitable base is critical for achieving high regioselectivity and yield. Palladium(II) acetate is a common and effective catalyst precursor. The phosphine ligand, such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄), is crucial for stabilizing the palladium catalyst and facilitating the C-H activation step. The base is required to facilitate the deprotonation of the C-H bond and regenerate the active catalyst.
Protocol 1: Palladium-Catalyzed Direct C7-H Arylation of Pyrazolo[1,5-a]pyrazine with Aryl Chlorides
Materials:
-
Pyrazolo[1,5-a]pyrazine (1.0 equiv)
-
Aryl chloride (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (20 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous p-xylene (0.2 M)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add pyrazolo[1,5-a]pyrazine, the corresponding aryl chloride, Pd(OAc)₂, PCy₃·HBF₄, and the carbonate base.
-
Add anhydrous p-xylene to the tube.
-
Seal the tube and heat the reaction mixture at 140-160 °C for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C7-arylated pyrazolo[1,5-a]pyrazine.
Data Presentation: C7-H Arylation of Pyrazolo[1,5-a]pyrazines
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | Chlorobenzene | 7-Phenylpyrazolo[1,5-a]pyrazine | 75 |
| 2 | 4-Chloroanisole | 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazine | 82 |
| 3 | 2-Chloropyridine | 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrazine | 65 |
Mechanistic Insights: C-H Arylation
The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The palladium catalyst, activated by the phosphine ligand, coordinates to the pyrazolo[1,5-a]pyrazine scaffold. The base then assists in the deprotonation of the C7-H bond, leading to the formation of a palladacycle intermediate. Oxidative addition of the aryl chloride to the palladium center, followed by reductive elimination, yields the C7-arylated product and regenerates the active palladium catalyst.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information provided herein is synthesized from established chemical principles and literature precedents for analogous heterocyclic systems.
I. Overview and Synthetic Strategy
This compound is a key building block in medicinal chemistry. Its synthesis typically involves a two-step process: first, the construction of the 1H-pyrazolo[3,4-b]pyrazine core, followed by selective bromination at the C3 position. This guide will focus on optimizing the second step, the bromination of the pre-formed heterocyclic core.
Two primary synthetic routes are plausible for the introduction of the bromine atom:
-
Direct Electrophilic Bromination: This is the most straightforward approach, involving the reaction of 1H-pyrazolo[3,4-b]pyrazine with a suitable brominating agent.
-
Sandmeyer Reaction: An alternative route that starts from an amino-substituted pyrazolopyrazine, which is converted to a diazonium salt and subsequently displaced by a bromide ion.
This guide will primarily focus on the direct bromination route due to its operational simplicity. A troubleshooting section for the Sandmeyer reaction is also included for those exploring this alternative.
II. Proposed Synthesis Protocol: Direct Bromination of 1H-pyrazolo[3,4-b]pyrazine
This protocol is a proposed method based on analogous reactions and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyrazine
The starting material, 1H-pyrazolo[3,4-b]pyrazine, can be synthesized from commercially available 3-chloro-2-cyanopyrazine and hydrazine hydrate.[1]
Step 2: Bromination of 1H-pyrazolo[3,4-b]pyrazine
Reaction Scheme:
Caption: Proposed reaction for the synthesis of this compound.
Materials and Reagents:
-
1H-pyrazolo[3,4-b]pyrazine
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or Acetonitrile (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of liquid bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
III. Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The pyrazolo[3,4-b]pyrazine core is electron-deficient, which can make electrophilic bromination sluggish. Consider extending the reaction time or slightly increasing the temperature after the initial addition.
-
Suboptimal Reagents: Ensure your brominating agent (bromine or NBS) is of high purity. Old or improperly stored reagents can be less reactive.
-
Moisture: The presence of water can interfere with the reaction. Use anhydrous solvents and handle reagents in a dry environment.
-
Side Reactions: Over-bromination to form di-bromo species or other side products can reduce the yield of the desired mono-brominated product.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The most common side product is the di-brominated pyrazolo[3,4-b]pyrazine. Depending on the reaction conditions, you might also see unreacted starting material or polar baseline impurities resulting from decomposition.
Q3: How can I effectively monitor the progress of the bromination reaction?
A3: TLC is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate). The product, being more halogenated, should have a slightly higher Rf value than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: Is it better to use liquid bromine or NBS for this reaction?
A4: Both can be effective. Liquid bromine is a powerful brominating agent but is highly corrosive and requires careful handling. NBS is a solid and is generally easier and safer to handle. For electron-deficient substrates, NBS might require slightly more forcing conditions (e.g., a radical initiator or a stronger acid catalyst).
IV. Troubleshooting Guide
This section provides a more in-depth approach to resolving specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis.
Issue 1: Low or No Conversion of Starting Material
-
Causality: The electron-withdrawing nature of the pyrazine ring deactivates the pyrazole ring towards electrophilic substitution.
-
Solutions:
-
Increase Reaction Time: Continue stirring the reaction for an additional 2-4 hours at room temperature.
-
Elevated Temperature: Gently warm the reaction mixture to 40-50 °C and monitor closely by TLC. Be cautious, as higher temperatures can also promote side reactions.
-
Stronger Brominating Conditions: If using NBS, consider adding a catalytic amount of a strong acid like sulfuric acid to increase the electrophilicity of the bromine.
-
Issue 2: Formation of Di-brominated Impurity
-
Causality: The mono-brominated product is still susceptible to further bromination, especially if there is a localized excess of the brominating agent.
-
Solutions:
-
Controlled Addition: Ensure the slow, dropwise addition of the bromine solution to the cooled reaction mixture.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will favor di-bromination.
-
Reverse Addition: Consider adding the solution of 1H-pyrazolo[3,4-b]pyrazine to the brominating agent solution to maintain a low concentration of the substrate.
-
Issue 3: Difficulty in Product Purification
-
Causality: The starting material and the mono- and di-brominated products may have similar polarities, making separation by column chromatography challenging.
-
Solutions:
-
Optimize Chromatography: Use a long column and a shallow gradient of a less polar eluent system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for removing impurities.
-
V. Alternative Route: Sandmeyer Reaction
For researchers facing insurmountable challenges with direct bromination, the Sandmeyer reaction offers an alternative pathway. This involves the diazotization of 3-amino-1H-pyrazolo[3,4-b]pyrazine followed by reaction with a copper(I) bromide salt.
General Workflow for Sandmeyer Reaction:
Caption: General workflow for the Sandmeyer reaction approach.
Common Troubleshooting Points for the Sandmeyer Reaction:
-
Diazonium Salt Instability: The diazonium salt intermediate is often unstable at higher temperatures. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction.[2]
-
Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. The presence of residual nitrous acid can be tested with starch-iodide paper.[2]
-
Side Reactions: Phenol formation (from reaction with water) and the formation of tar-like byproducts are common side reactions. Using anhydrous conditions and carefully controlling the temperature can minimize these.
VI. Data Interpretation
Expected Product Characteristics:
| Property | Value |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
1H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, expect to see signals corresponding to the aromatic protons on the pyrazine and pyrazole rings. The introduction of the bromine atom at the C3 position will influence the chemical shifts of the neighboring protons.
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).
VII. References
-
Foks, H., & Pancechowska-Ksepko, D. (1993). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta poloniae pharmaceutica, 50(4-5), 327-332.
-
BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting. Retrieved from BenchChem website.
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Minimizing dibromo impurity formation during halogenation. Retrieved from BenchChem website.
References
Technical Support Center: Purification of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
Welcome to the technical support center for the purification of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find practical, field-tested advice presented in a question-and-answer format to directly address the challenges you may encounter during the purification of this compound. Our aim is to provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, for a typical electrophilic bromination of 1H-pyrazolo[3,4-b]pyrazine, you should be vigilant for the following common impurities:
-
Unreacted Starting Material: Incomplete bromination will result in the presence of the parent 1H-pyrazolo[3,4-b]pyrazine in your crude product.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-1H-pyrazolo[3,4-b]pyrazine isomers. The positions of the second bromine will depend on the reaction conditions and the directing effects of the pyrazolopyrazine ring system.
-
Regioisomers: Depending on the selectivity of your brominating agent, you might have other mono-brominated isomers present.
-
Hydrolysis Products: N-bromosuccinimide (NBS) is a common brominating agent. During the reaction or work-up, NBS can hydrolyze to form succinimide, which may contaminate your product.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., DMF, acetonitrile, dichloromethane) and any excess brominating agent or catalysts will also be present.
Q2: How do I choose the right purification technique for my crude this compound?
A2: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is an excellent choice for crude products that are relatively pure (generally >80-90%).[1] It is a cost-effective and scalable method for removing small amounts of impurities.
-
Column Chromatography is more suitable for complex mixtures containing multiple components with similar polarities, such as regioisomers or di-brominated byproducts.[2][3] It offers a higher degree of separation but is more time-consuming and requires more solvent.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Q3: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A3: This indicates that the solvent is not a good "dissolving" solvent for your compound at elevated temperatures. The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.[4]
-
Troubleshooting Steps:
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Add more solvent: Add the hot solvent in small increments until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce your yield.
-
Switch to a more polar solvent: Based on the "like dissolves like" principle, the pyrazine moiety imparts polarity.[5] If a non-polar solvent isn't working, try a more polar one. For N-heterocycles, alcohols like ethanol or isopropanol are often good starting points.[6]
-
Use a mixed solvent system: If you can't find a single suitable solvent, a binary solvent system can be effective. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat the mixture until it becomes clear, and then allow it to cool slowly.
-
Q4: I have obtained very low yield after recrystallization. How can I improve it?
A4: Low yield is a common issue in recrystallization. Here are several factors to consider:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Premature Crystallization: If the compound crystallizes out while filtering the hot solution to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and filter flask.
-
Inappropriate Solvent Choice: The ideal solvent will have a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures.
Recommended Solvents for Screening for Recrystallization of this compound:
| Solvent System | Polarity | Rationale |
| Ethanol or Isopropanol | Polar | The pyrazolopyrazine core has polar nitrogen atoms capable of hydrogen bonding, making polar protic solvents a good starting point.[5] |
| Ethyl Acetate | Polar | A common solvent for recrystallizing moderately polar organic compounds. |
| Toluene | Non-polar | Can be effective for compounds with aromatic character. |
| Ethyl Acetate / Hexanes | Mixed | A versatile mixed solvent system where ethyl acetate acts as the "good" solvent and hexanes as the "poor" solvent. |
| Dichloromethane / Hexanes | Mixed | Another common mixed solvent system for moderately polar compounds. |
Troubleshooting Guide: Column Chromatography
Q5: My compound is not moving from the baseline on the TLC plate, even with a polar eluent. What does this mean for my column chromatography?
A5: This indicates that your compound is strongly adsorbed to the stationary phase (likely silica gel). Running a column with an eluent system that gives an Rf of 0 on the TLC will result in your compound remaining at the top of the column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: You need to use a more polar mobile phase to effectively compete with your compound for the binding sites on the stationary phase.[2]
-
Add a Polar Modifier: For N-heterocycles, which can be basic, adding a small amount of a modifier to your eluent can significantly improve chromatography.
-
Triethylamine (0.1-1%): This will "deactivate" the acidic silica gel, preventing tailing and strong adsorption of basic compounds.
-
Methanol (1-10%): A highly polar solvent that can help elute very polar compounds.
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reversed-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed (less polar compounds elute last).[3]
-
-
Q6: I am seeing significant "tailing" or "streaking" of my spot on the TLC plate and my column fractions are not pure. How can I fix this?
A6: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or overloading the column.
-
Troubleshooting Steps:
-
Add a Modifier: As mentioned above, for basic compounds like pyrazolopyrazines, adding a small amount of triethylamine to your eluent can drastically reduce tailing on silica gel.
-
Reduce the Amount of Sample: Overloading the column is a common cause of poor separation. As a rule of thumb, for flash chromatography, use a silica gel to crude compound ratio of at least 30:1 by weight.
-
Ensure the Sample is Fully Dissolved: Load your sample onto the column in a minimum amount of the eluent or a solvent in which it is highly soluble and that is less polar than the eluent.
-
Dry Loading: If your compound is not very soluble in the starting eluent, consider "dry loading". Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can be carefully loaded onto the top of your column.
-
Workflow for Developing a Column Chromatography Method:
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromopyrazoles
Introduction: The Challenge and Opportunity of Pyrazole Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical discovery where the formation of carbon-carbon bonds is paramount.[1][2][3] Pyrazole moieties are privileged structures in medicinal chemistry, and their functionalization via Suzuki coupling is a key strategy for exploring chemical space. However, researchers often face significant challenges, most notably low yields, when working with bromopyrazole substrates.
The inherent electronic properties of the pyrazole ring, including the presence of nitrogen atoms and potential N-H acidity, introduce complexities not seen with simple aryl halides.[4][5] These factors can lead to catalyst inhibition, sluggish reactions, and a host of yield-destroying side reactions. This guide provides a structured, in-depth approach to diagnosing and resolving these common issues, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q: Why is my yield low even though all my bromopyrazole starting material has been consumed?
A: This is a classic sign of competing side reactions. If your starting material is gone but the desired product is absent or in low abundance, the reaction is likely proceeding down non-productive pathways. The most common culprits are debromination (replacement of bromine with hydrogen) and protodeboronation of your boronic acid/ester coupling partner.[5][6] Less frequently, homocoupling of the boronic acid may occur. Our detailed troubleshooting guide below addresses how to identify and suppress these side reactions.
Q: What is the most critical parameter to optimize for the Suzuki coupling of bromopyrazoles?
A: While all parameters are interconnected, the catalyst system (palladium precursor and ligand) is arguably the most crucial factor for success.[4][7] The electron-rich and sterically hindered nature of pyrazoles requires specialized ligands that can promote the difficult oxidative addition step while preventing catalyst deactivation by the pyrazole nitrogen atoms. Modern biaryl phosphine ligands (e.g., Buchwald ligands) are often essential.[6][8]
Q: Is it necessary to protect the N-H of my pyrazole substrate?
A: It is highly recommended, especially during initial troubleshooting. An unprotected N-H group is acidic and can be deprotonated by the base in the reaction.[4] The resulting pyrazolate anion can chelate the palladium catalyst, leading to deactivation, and can also promote debromination pathways.[4][6] While some modern catalyst systems can couple unprotected N-H pyrazoles, protecting groups like Boc, SEM, or even a simple benzyl group often provide more consistent and higher-yielding results by simplifying the reactive system.[6]
The Suzuki-Miyaura Catalytic Cycle: Pyrazole-Specific Pitfalls
Understanding the catalytic cycle is key to effective troubleshooting. The nitrogen atoms and acidity of the pyrazole ring can interfere at multiple stages.
Caption: The Suzuki catalytic cycle with key failure points for bromopyrazole substrates.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations with causal explanations and actionable solutions.
Q1: My primary side product is the debrominated pyrazole. How do I minimize this?
Answer: Debromination is a pervasive issue with electron-rich heteroaryl halides. It occurs when the organopalladium intermediate formed after oxidative addition undergoes protonolysis or reductive cleavage before it can transmetalate.
Causality & Solutions:
-
N-H Acidity: As mentioned, an unprotected pyrazole's acidic proton is a major contributor. The resulting anion can alter the electronic properties of the system and promote decomposition pathways.
-
Solution: Protect the pyrazole nitrogen. This is the most robust solution to suppress debromination.[6]
-
-
Base Strength: Strong bases (e.g., NaOH, KOH, NaOEt) or highly nucleophilic bases can attack the palladium intermediate or promote protonolysis.
-
Ligand Choice: Some ligands are more prone to inducing reductive dehalogenation.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos and SPhos can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.[4]
-
Troubleshooting Table: Minimizing Debromination
| Parameter | Condition Promoting Debromination | Recommended Condition for Suppression | Rationale |
| Pyrazole Substrate | Unprotected N-H | N-Protected (e.g., N-Boc, N-SEM) | Prevents anion formation and catalyst chelation.[4][6] |
| Base | Strong Bases (NaOH, KOH, alkoxides) | Milder Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduces the rate of undesired protonolysis pathways.[6][9] |
| Ligand | Simple Phosphines (e.g., PPh₃) | Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) | Accelerates the productive catalytic cycle, minimizing side reactions.[4][8] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., 1,4-Dioxane, Toluene, DME) with minimal water | Reduces the availability of protons for the side reaction. |
Q2: My reaction is very slow or stalls completely, with significant starting material remaining. What is the cause?
Answer: A stalled reaction typically points to catalyst deactivation or an exceptionally slow oxidative addition step. The pyrazole ring itself is often the culprit.
Causality & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[4][5]
-
Solution: Use a modern palladium pre-catalyst system. Buchwald G2, G3, or G4 pre-catalysts are designed to generate the active Pd(0) species efficiently while minimizing side reactions.[11] They are often used with bulky ligands like XPhos, SPhos, or RuPhos that form highly active, coordinatively unsaturated species less susceptible to inhibition.
-
-
Slow Oxidative Addition: The C-Br bond on an electron-rich pyrazole ring is less electrophilic, making the initial oxidative addition step energetically demanding and slow.[1][2]
Troubleshooting Table: Overcoming a Stalled Reaction
| Parameter | Potential Problem Condition | Recommended Solution | Rationale |
| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald Pre-catalysts (e.g., XPhos Pd G3) | Ensures efficient generation of the active Pd(0) catalyst and avoids ligand degradation issues.[11] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4] |
| Temperature | Room Temperature or < 80 °C | 80 °C - 110 °C | Provides the necessary activation energy for the difficult oxidative addition step.[9] |
| Degassing | Insufficient or no degassing | Rigorous sparging with Argon or Nitrogen for 15-30 min | Oxygen can oxidize and deactivate the Pd(0) catalyst.[12] |
Troubleshooting Workflow
Use this decision tree to guide your optimization strategy when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions of bromopyrazoles.
Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Protected Bromopyrazole
This protocol employs a modern catalyst system known for its high success rate with challenging heteroaryl halides.
Materials:
-
N-Protected 4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected bromopyrazole, arylboronic acid, K₃PO₄, and XPhos Pd G3 pre-catalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Rapid Reaction Condition Screen
If the general protocol fails, a small-scale screen of bases and ligands can quickly identify optimal conditions. Use an array of small reaction vials.
Setup:
-
Vial 1 (Control): K₃PO₄, XPhos Pd G3
-
Vial 2 (Base Screen): Cs₂CO₃, XPhos Pd G3
-
Vial 3 (Base Screen): K₂CO₃, XPhos Pd G3
-
Vial 4 (Ligand Screen): K₃PO₄, SPhos Pd G3
-
Vial 5 (Ligand Screen): K₃PO₄, RuPhos Pd G3
Run all reactions in parallel following the general procedure above on a 0.1 mmol scale. Analyze the crude reaction mixtures by LC-MS to determine the relative conversion to product versus side products, allowing for rapid identification of the most promising conditions for scale-up.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing pyrazole-containing molecules. Pyrazoles are a cornerstone of modern drug discovery, and their efficient synthesis is paramount. This resource provides in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles, moving beyond simple protocols to explain the fundamental principles behind each recommendation.
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most robust and widely used methods for constructing this critical heterocycle.[1][2][3] However, its apparent simplicity can conceal challenges related to yield, regioselectivity, and purification. This guide will focus primarily on the Knorr synthesis and its variants, offering solutions in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses the most common challenges encountered during pyrazole synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to resolve the issue.
Q1: My Knorr pyrazole synthesis is giving a consistently low yield. What are the primary factors to investigate?
A low yield in a Knorr pyrazole synthesis can be traced back to several key parameters. The reaction involves a delicate interplay between the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, which can be influenced by starting material quality, reaction conditions, and potential side reactions.[4] A systematic approach is the most effective way to diagnose and solve the problem.
Systematic Troubleshooting Workflow for Low Yields:
-
Assess Starting Material Purity: This is the most critical and often overlooked first step.
-
1,3-Dicarbonyl Compound: Ensure the dicarbonyl is pure and free from contaminants. Impurities can lead to unwanted side reactions, consuming starting material and complicating purification.[4]
-
Hydrazine: Hydrazine and its derivatives can degrade over time, especially if not stored properly.[4] Using a freshly opened bottle or purifying the hydrazine (e.g., by distillation) is highly recommended. Hydrazine salts, like phenylhydrazine hydrochloride, can also contain acidic impurities that may promote byproduct formation.[4]
-
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the hydrazine (e.g., 1.05-1.2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[4]
-
Evaluate Core Reaction Conditions: Temperature, solvent, and reaction time are interdependent.
-
Temperature: Many Knorr syntheses proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C).[5][6] However, if the yield is low, incrementally increasing the temperature may improve the reaction rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or products, resulting in tar-like substances.[7]
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol are classic choices as they can facilitate proton transfer. However, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to give superior results in certain cases, particularly when using hydrazine salts.[1]
-
pH Control: The reaction is typically acid-catalyzed.[2][8] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture will be acidic. If starting with hydrazine hydrate, a catalytic amount of acid (e.g., a few drops of acetic acid) is often beneficial.[9] However, the pH should be maintained between 0 and 6.9 for optimal results.[10] If the reaction is too acidic, adding a mild base like sodium acetate can sometimes improve the outcome by neutralizing excess acid and minimizing the formation of colored byproducts.[4]
-
-
Monitor Reaction Progress: Do not rely on a fixed reaction time from a published procedure. The optimal time can vary based on your specific substrates and scale. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the limiting reagent.[4] This prevents the formation of degradation products from prolonged heating after the reaction has reached completion.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Navigating Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of debromination as a side reaction. Here, we delve into the mechanistic underpinnings of this phenomenon and provide actionable, field-proven strategies to mitigate it, ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem?
A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom. Instead of the desired coupled product, you isolate a reduced, debrominated version of your starting material. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates purification due to the formation of byproducts.[1][2]
Q2: What are the primary causes of debromination?
A2: Debromination typically arises from a competing reaction pathway within the catalytic cycle. After the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, the resulting palladium(II) intermediate can react with a hydride source in the reaction mixture.[1] This is followed by reductive elimination to yield the debrominated product. Common sources of hydrides include solvents (like alcohols), amines used as bases, or even trace amounts of water.[1][3]
Q3: Can the choice of catalyst and ligand influence the extent of debromination?
A3: Absolutely. The electronic and steric properties of the phosphine ligands or N-heterocyclic carbenes (NHCs) coordinated to the palladium center play a crucial role. Electron-rich and sterically bulky ligands can promote the desired reductive elimination to form the C-C bond over the undesired C-H bond.[4] For instance, bulky phosphine ligands can accelerate the coupling reaction, minimizing the time the palladium intermediate is susceptible to side reactions.
Q4: How does the base affect debromination?
A4: The choice of base is critical. While a base is necessary to activate the coupling partner (e.g., boronic acid in Suzuki coupling), some bases can also act as hydride donors, promoting debromination.[1][5] For example, amine bases can be oxidized by the palladium complex to generate hydride species.[1] Weaker inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong organic bases or alkoxides if debromination is observed.
Q5: Is there a general trend for the reactivity of aryl halides that might favor debromination?
A5: Yes, the reactivity order for oxidative addition is generally Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[6][7] While aryl bromides are common substrates, their intermediate reactivity can sometimes make them more susceptible to side reactions like debromination compared to the more reactive aryl iodides. Electron-deficient aryl bromides undergo oxidative addition more readily, which can sometimes help to favor the desired coupling pathway.[8]
Troubleshooting Guide: Minimizing Debromination
This section provides specific troubleshooting strategies when you observe significant debromination in your cross-coupling reactions.
Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling
If you are observing more than 5-10% of your debrominated starting material by GC-MS or LC-MS, consider the following adjustments:
Underlying Cause: The transmetalation step may be slow relative to the competing hydrodebromination pathway. This can be due to an inappropriate choice of base, solvent, or ligand.
Solutions:
-
Optimize the Base:
-
Switch to a weaker, non-coordinating base. If you are using a strong organic base like an amine or an alkoxide, switch to an inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] These are less likely to act as hydride donors.
-
Ensure anhydrous conditions if using bases like KF. While KF can be effective, trace water can lead to hydroxide formation, which can influence the reaction pathway.[5]
-
-
Ligand Selection:
-
Increase ligand steric bulk. Employing bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the reductive elimination of the desired product.[5]
-
Consider electron-rich ligands. These can increase the rate of oxidative addition and influence the overall catalytic cycle in favor of coupling.[4]
-
-
Solvent and Temperature:
-
Use aprotic solvents. If you are using alcoholic solvents, which can be a source of hydrides, switch to aprotic solvents like dioxane, THF, or toluene.[9]
-
Lower the reaction temperature. Higher temperatures can sometimes favor elimination and decomposition pathways, including debromination.[10] A lower temperature may slow down the undesired side reaction more than the desired coupling.
-
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.02 equiv).
-
Add degassed, anhydrous 1,4-dioxane as the solvent.
-
Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Debromination in Heck and Sonogashira Couplings
Debromination can also be a significant issue in Heck and Sonogashira reactions, often pointing to similar root causes as in Suzuki couplings.
Underlying Cause: In Heck reactions, β-hydride elimination is a key step, but competing hydride sources can lead to debromination.[11] In Sonogashira couplings, the amine base is a common culprit for providing a hydride source.[12]
Solutions:
-
For Heck Reactions:
-
Additives: The addition of silver salts can sometimes suppress alkene isomerization and other side reactions.[11]
-
Ligand Choice: As with Suzuki coupling, the use of bulky, electron-rich phosphine ligands or NHCs can be beneficial.
-
-
For Sonogashira Couplings:
-
Base Selection: If using an amine base like triethylamine or piperidine, consider switching to a less reducing amine or an inorganic base like K₂CO₃ if the reaction conditions allow.[12]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can reduce side reactions. The copper co-catalyst can sometimes participate in undesired pathways.[13]
-
Ligand Modification: Electron-rich and sterically demanding ligands on the palladium catalyst can accelerate the desired coupling.[4]
-
Data Summary: Impact of Reaction Parameters on Debromination
| Parameter | Condition Leading to High Debromination | Recommended Condition to Reduce Debromination | Rationale |
| Base | Strong organic bases (e.g., Et₃N, NaOtBu) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Organic bases can act as hydride donors.[1] |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes faster reductive elimination of the desired product.[4] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, THF, toluene) | Alcohols can be a source of hydrides.[1] |
| Temperature | High temperatures | Lowest effective temperature | High temperatures can favor side reactions.[10] |
| Additives | None | Silver salts (in some Heck reactions) | Can suppress competing side reactions.[11] |
Visualizing the Competing Pathways
To better understand the issue, it is helpful to visualize the catalytic cycle and the point at which the debromination side reaction occurs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted Pyrazolopyridines
Introduction: The synthesis of substituted pyrazolopyridines is a cornerstone of modern medicinal chemistry, yielding scaffolds for a wide array of pharmacologically active agents.[1][2] However, the journey from starting materials to the final, purified compound is often fraught with challenges that can impede progress and consume valuable resources. This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals, providing troubleshooting strategies and in-depth explanations for common issues encountered during the synthesis of these vital heterocyclic compounds.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It aims to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Reaction Failures & Low Yields
Low product yield or complete reaction failure is one of the most common and frustrating challenges. The issues often trace back to catalyst activity, reaction conditions, or the inherent reactivity of the heterocyclic system.
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low to no yield. What are the likely causes?
Answer:
Low yields in palladium-catalyzed cross-couplings involving pyrazolopyridine scaffolds are typically rooted in catalyst inhibition or deactivation. The nitrogen atoms within the pyrazolopyridine ring system can act as ligands, coordinating to the palladium center and poisoning the catalyst.[3] This prevents the catalyst from participating effectively in the catalytic cycle.
Troubleshooting Steps & Explanations:
-
Evaluate Your Ligand Choice: The choice of phosphine ligand is critical. The nitrogen atoms in your substrate are competing with the phosphine ligand for a coordination site on the palladium.
-
The Problem: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent catalyst inhibition by the N-heterocycle.
-
The Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos).[4] These ligands form stable, active catalytic complexes that are less susceptible to inhibition by the substrate's nitrogen atoms. Their steric bulk favors the desired oxidative addition step while discouraging inhibitory coordination.
-
-
Check Your Base and Solvent System: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.
-
The Problem: An inappropriate base can lead to poor solubility of reactants or unwanted side reactions, such as the hydrolysis of ester groups.[5] For Suzuki couplings, incomplete activation of the boronic acid/ester can halt the reaction.
-
The Solution: Screen different bases. Potassium phosphate (K₃PO₄) is often effective in anhydrous conditions (though it may require a few equivalents of water to function optimally), while carbonates like cesium carbonate (Cs₂CO₃) are excellent choices, particularly in solvents like dioxane or THF.[4][6] Ensure your solvent can adequately dissolve all reactants at the reaction temperature to avoid solubility-limited reaction rates.[5]
-
-
Assess Catalyst Deactivation: Palladium catalysts can be sensitive and degrade under reaction conditions.
-
The Problem: The formation of palladium black (Pd(0) nanoparticles) is a visual indicator of catalyst decomposition and precipitation out of the catalytic cycle.[4] This can be caused by high temperatures, impurities, or an unstable ligand-metal complex.
-
The Solution: Use a pre-catalyst. Pre-catalysts like Pd(OAc)₂ with a suitable ligand or commercially available pre-formed catalysts (e.g., XPhos-Pd-G3) are often more robust and generate the active Pd(0) species in a controlled manner.[7] Also, ensure your reagents and solvents are rigorously degassed to remove oxygen, which can lead to catalyst oxidation and deactivation.
-
-
Consider Substrate Electronics: The electronic properties of your specific pyrazolopyridine can significantly impact reactivity.
-
The Problem: Electron-rich aryl halides can be slow to undergo oxidative addition, which is often the rate-limiting step.[4]
-
The Solution: If you are using an electron-rich halide, you may need more forcing conditions: higher temperatures, a more electron-rich ligand to promote oxidative addition, or switching from a chloro or bromo derivative to a more reactive iodo or triflate derivative.[5]
-
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Below is a decision-making workflow to diagnose and solve low-yield issues in Suzuki couplings of pyrazolopyridines.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Section 2: Regioselectivity & Isomer Control
The formation of undesired regioisomers is a significant challenge, particularly when constructing the pyrazolopyridine core from unsymmetrical precursors.
FAQ 2: My condensation reaction to form the pyrazolo[3,4-b]pyridine core is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines, often formed from the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, is dictated by the relative electrophilicity of the two carbonyl groups.[8] The initial nucleophilic attack from the aminopyrazole will preferentially occur at the more electrophilic carbonyl carbon.
Troubleshooting Steps & Explanations:
-
Analyze Your 1,3-Dicarbonyl Substrate: The electronic and steric environment of the two carbonyl groups is the primary determinant of selectivity.
-
The Problem: If you are using a symmetric dicarbonyl (e.g., acetylacetone), you will get a single product. However, with an unsymmetrical dicarbonyl (e.g., benzoylacetone), two different products are possible. If the electronic character of the two carbonyls is similar, you will likely get a mixture close to 1:1.[8]
-
The Solution: Choose or design your 1,3-dicarbonyl to have a significant electronic bias. For example, in a β-ketoester, the ketone carbonyl is significantly more electrophilic than the ester carbonyl, leading to highly selective reactions. Similarly, a trifluoromethyl ketone is much more electrophilic than an alkyl or aryl ketone.
-
-
Modify Reaction Conditions: While substrate control is dominant, reaction conditions can sometimes influence the isomer ratio.
-
The Problem: Thermodynamic versus kinetic control can lead to different product ratios. A reversible initial addition step might allow the reaction to equilibrate to the more stable product, whereas irreversible conditions will lock in the product of the fastest reaction.
-
The Solution:
-
Solvent: Experiment with solvent polarity. Aprotic solvents may favor one pathway over another compared to protic solvents like acetic acid or ethanol.
-
Catalyst: For some cyclization strategies, the choice of acid or base catalyst can influence which intermediate is favored. For example, some syntheses use catalysts like ZrCl₄ to facilitate the cyclization.[2]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product.
-
-
-
Change Your Synthetic Strategy: If substrate and condition modifications are insufficient, a different synthetic route that unambiguously defines the regiochemistry is the best approach.
-
The Problem: You are trying to control selectivity in a single step where it is inherently difficult.
-
The Solution: Adopt a strategy where the key bonds are formed in a different, unambiguous order. For example, start with a pre-functionalized pyridine and build the pyrazole ring onto it, or vice versa. This multi-step but more controlled approach is often superior for complex targets.[9]
-
Table 1: Controlling Regioselectivity with 1,3-Dicarbonyls
| 1,3-Dicarbonyl Substrate | More Electrophilic Carbonyl | Less Electrophilic Carbonyl | Expected Selectivity |
| Ethyl Acetoacetate | Ketone | Ester | High |
| 1,1,1-Trifluoroacetylacetone | Trifluoromethyl Ketone | Methyl Ketone | Very High |
| Benzoylacetone | Ketone (slightly) | Phenyl Ketone (resonance) | Moderate to Low |
| Dibenzoylmethane | Symmetric | Symmetric | N/A (single product) |
Section 3: Work-up & Purification Challenges
Isolating the desired product in high purity can be as challenging as the synthesis itself, especially with N-heterocycles which can have unique solubility profiles and chromatographic behavior.
FAQ 3: My pyrazolopyridine product is difficult to purify. It streaks on silica gel columns and is hard to crystallize. What can I do?
Answer:
The basic nitrogen atoms in the pyrazolopyridine core are the primary cause of purification difficulties. They can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, streaking, and even decomposition. Their often-rigid, planar structures can also make crystallization challenging.
Troubleshooting Steps & Explanations:
-
Optimize Chromatography:
-
The Problem: Strong interaction with silica gel.
-
The Solution:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for very polar compounds) will neutralize the acidic sites on the silica, dramatically improving peak shape.[10]
-
Switch Stationary Phase: If a basic modifier is not enough, switch to a less acidic stationary phase. Alumina (basic or neutral) is a classic alternative. For more difficult separations, consider reverse-phase chromatography (C18), where separation is based on polarity in aqueous/organic mobile phases.
-
Solvent System: Ensure your product is fully soluble in the loading solvent and the mobile phase to prevent precipitation on the column.
-
-
-
Improve Crystallization:
-
The Problem: The compound either "oils out" or remains stubbornly in solution.
-
The Solution:
-
Solvent Screening: Systematically screen a wide range of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water). A good crystallization solvent is one in which your compound is soluble when hot but poorly soluble when cold.[11]
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until turbidity persists. Heating to redissolve and then slowly cooling can yield high-quality crystals.[11]
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt. Reacting your pyrazolopyridine with an acid like HCl, HBr, or tartaric acid can produce a crystalline salt with very different (and often better) physical properties. This is a common strategy in pharmaceutical development.
-
-
Section 4: Key Experimental Protocol
This section provides a representative protocol for a common synthetic transformation, highlighting best practices.
Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-Pyrazolopyridine
This protocol describes the coupling of 4-bromo-1H-pyrazolo[3,4-b]pyridine with 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
4-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
4-methoxyphenylboronic acid (1.5 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a septum
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-bromo-1H-pyrazolo[3,4-b]pyridine, 4-methoxyphenylboronic acid, finely ground K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Causality Note: Using a pre-catalyst ensures a consistent source of the active Pd(0) species. Finely grinding the base increases its surface area and reactivity.[4]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe (a typical solvent ratio is 4:1 or 5:1 dioxane:water). The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Causality Note: The reaction must be performed under an inert atmosphere to prevent oxidative deactivation of the Pd(0) catalyst. The small amount of water is often necessary to facilitate the dissolution of the phosphate base and assist in the transmetalation step.[7]
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Causality Note: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a hexanes/ethyl acetate gradient as the eluent, modified with 1% triethylamine to prevent streaking.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction has the potential to yield multiple products. In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles, as the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.[1] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent reactivity.[2] Ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, the most common method for pyrazole synthesis, is governed by a sensitive interplay of several factors:[3]
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is a primary determinant. The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[2][4] For instance, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative trifluoromethyl (-CF₃) group is significantly more electrophilic and is the preferred site of initial attack.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less sterically hindered carbonyl group.[2][4]
-
Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and influences the site of attack.[2][4] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of a substituted hydrazine.[2]
-
Solvent: The choice of solvent can dramatically influence regioselectivity, often by altering the reactivity of the carbonyl groups through effects like hydrogen bonding.[5][6]
Q3: What is the general mechanism of the Knorr pyrazole synthesis leading to regioisomers?
A3: The Knorr synthesis proceeds via a condensation-cyclization-dehydration sequence.[3] When using an unsymmetrical 1,3-dicarbonyl, two competing pathways exist from the very first step:
-
Initial Nucleophilic Attack: The hydrazine attacks one of the two carbonyl carbons. This step is reversible and its direction is dictated by the electronic and steric factors mentioned above.
-
Intermediate Formation: A water molecule is eliminated to form a hydrazone or enamine intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine performs a nucleophilic attack on the remaining carbonyl carbon, closing the five-membered ring.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[3]
The formation of two different initial adducts leads directly to the two possible regioisomers.
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Plausible Cause: This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties. This results in little to no inherent preference for the site of the initial hydrazine attack, leading to a statistical mixture of products.
Troubleshooting & Optimization Strategy: Solvent Modification
The choice of solvent can be one of the most powerful tools to enhance regioselectivity without redesigning the core substrates. Fluorinated alcohols, in particular, have been shown to dramatically improve selectivity.
Causality: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) possess unique properties:
-
Strong Hydrogen-Bond Donating Ability: They can form strong hydrogen bonds with the carbonyl oxygens of the dicarbonyl compound. This effect is more pronounced on the more electrophilic carbonyl, further increasing its reactivity and making it a more favorable target for the hydrazine's initial attack.[5]
-
Non-Nucleophilic Nature: Unlike traditional alcohol solvents such as ethanol, TFE and HFIP are non-nucleophilic.[5] This is critical because it prevents the solvent from competing with the hydrazine in attacking the more reactive carbonyl group, which can lower regioselectivity when using solvents like ethanol.[5]
Data Presentation: Effect of Solvent on Regioselectivity
The following data illustrates the powerful effect of solvent choice on the reaction of a representative unsymmetrical β-diketone with methylhydrazine. The desired isomer is the one resulting from the initial attack at the more electrophilic carbonyl (adjacent to the CF₃ group).
| Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (Desired:Undesired) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 25 | 2 | 65:35 | 85 | [5] |
| Trifluoroethanol (TFE) | 25 | 1 | 92:8 | 90 | [5] |
| Hexafluoroisopropanol (HFIP) | 25 | 1 | >98:2 | 95 | [5] |
Issue 2: The major product of my reaction is the undesired regioisomer.
Plausible Cause: This occurs when the intrinsic electronic and steric factors of your substrates preferentially direct the reaction towards the undesired product under standard conditions. For example, if the desired product requires attack at a sterically hindered or less electrophilic carbonyl, the reaction will naturally favor the alternative pathway.
Troubleshooting & Optimization Strategies:
-
pH Modification: The nature of the hydrazine nucleophile can be altered by pH. When using a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicity. In acidic media, protonation can occur, altering which nitrogen is more likely to initiate the attack. Experimenting with acidic (e.g., acetic acid) versus basic (e.g., sodium acetate) conditions can sometimes reverse or improve the isomeric ratio.[1][2]
-
Alternative Synthetic Routes: If modifying the Knorr synthesis fails, consider alternative strategies that offer better regiocontrol.
-
From α,β-Unsaturated Ketones (Chalcones): Reacting an α,β-unsaturated ketone with a hydrazine can provide pyrazolines, which are then oxidized to pyrazoles. This method can sometimes offer complementary regioselectivity.[2]
-
1,3-Dipolar Cycloadditions: Reactions involving sydnones or nitrilimines with alkynes can provide highly substituted pyrazoles with excellent regiocontrol, although this requires different starting materials.[7][8][9]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and sometimes favors the formation of the thermodynamically more stable isomer, which may be different from the kinetically favored product obtained under standard reflux conditions.[10][11][12] This is particularly useful if the undesired isomer is formed faster but is less stable than the desired one.
Issue 3: I am using a substituted hydrazine (e.g., phenylhydrazine) and getting poor selectivity.
Plausible Cause: In a substituted hydrazine (RNHNH₂), the two nitrogen atoms have different electronic environments and steric bulk. The terminal -NH₂ group is generally less sterically hindered but its nucleophilicity is influenced by the 'R' group. An electron-donating 'R' group (like methyl) increases the nucleophilicity of the substituted nitrogen, while an electron-withdrawing group (like phenyl) decreases it, making the terminal -NH₂ the more nucleophilic center.[5] The reaction outcome depends on which nitrogen attacks which carbonyl first.
Troubleshooting & Optimization Strategy: Predictive Analysis & Condition Tuning
-
Predict the Outcome: The major product can often be predicted by matching the most nucleophilic nitrogen of the hydrazine with the most electrophilic carbonyl of the dicarbonyl.[5]
-
Methylhydrazine: The Me-NH- nitrogen is more nucleophilic. It will preferentially attack the more electrophilic carbonyl.
-
Phenylhydrazine: The H₂N- nitrogen is more nucleophilic. It will preferentially attack the more electrophilic carbonyl.
-
-
Leverage Solvent Effects: As with Issue 1, fluorinated solvents like HFIP are exceptionally effective at directing the attack of the most nucleophilic nitrogen to the most electrophilic carbonyl, overriding other subtle effects and leading to a single major regioisomer.[5]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Hexafluoroisopropanol (HFIP)
This protocol details a general procedure for the Knorr condensation designed to maximize regioselectivity by using HFIP as the solvent.[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. The reaction is often complete in less than one hour.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis from an α,β-Unsaturated Ketone
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol, 1.0 equiv)
-
Arylhydrazine (1.1 mmol, 1.1 equiv)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel with a stir bar
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions are a starting point and must be optimized for specific substrates.[2]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (approx. 50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to achieve higher purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
byproduct formation in the synthesis of "3-Bromo-1H-pyrazolo[3,4-B]pyrazine"
Welcome to the technical support center for the synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of the 1H-pyrazolo[3,4-b]pyrazine starting material. Commonly employed brominating agents include liquid bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.
Q2: I see multiple peaks in the crude NMR of my product. What are the likely impurities?
A2: The presence of multiple peaks in your NMR spectrum suggests the formation of byproducts. The most common impurities in the synthesis of this compound are:
-
Unreacted starting material: 1H-pyrazolo[3,4-b]pyrazine.
-
Over-brominated products: Such as 3,6-dibromo-1H-pyrazolo[3,4-b]pyrazine.
-
Regioisomers: Bromination at other positions on the pyrazine ring.
-
Hydrolysis products: If the reaction was not performed under strictly anhydrous conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation of the product or starting material.
-
Inefficient purification: The desired product might be lost during workup and purification steps.
-
Formation of soluble byproducts: Some byproducts might be highly soluble in the solvents used for extraction and purification, leading to their co-elution with the product.
Q4: How can I best purify the crude this compound?
A4: Column chromatography on silica gel is the most effective method for purifying this compound. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity of the solvent system can be adjusted based on the separation observed on TLC. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
Problem 1: Presence of a Second Brominated Species in Mass Spectrometry (M+2 peak with an isotopic pattern suggesting two bromine atoms)
Symptoms:
-
Mass spectrum shows a significant peak corresponding to the molecular weight of a dibrominated pyrazolopyrazine.
-
NMR spectrum may show a new set of aromatic signals with lower integration values compared to the desired product.
Root Cause Analysis:
This issue is indicative of over-bromination , a common side reaction when using potent brominating agents like N-Bromosuccinimide (NBS) or an excess of liquid bromine. The pyrazolo[3,4-b]pyrazine ring system is electron-rich and susceptible to multiple halogenations.
Mechanism of Over-bromination:
Caption: Formation of dibrominated byproduct.
Solutions:
| Experimental Parameter | Recommended Action | Rationale |
| Stoichiometry of Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of the brominating agent relative to the starting material. | To minimize the availability of the brominating agent for a second electrophilic attack on the mono-brominated product. |
| Addition of Brominating Agent | Add the brominating agent slowly and in portions to the reaction mixture, especially when using highly reactive agents like liquid bromine. | This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus favoring the mono-bromination reaction. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the brominating agent. | Lowering the temperature can help to control the reactivity of the brominating agent and improve the selectivity of the reaction. |
| Reaction Monitoring | Monitor the progress of the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | To prevent the reaction from proceeding to the di-brominated product after the formation of the desired mono-brominated compound is complete. |
Experimental Protocol: Controlled Mono-bromination using NBS
-
Dissolve 1H-pyrazolo[3,4-b]pyrazine (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) in small portions over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC every 15-30 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Product Contaminated with a More Polar Byproduct, Insoluble in Common Organic Solvents
Symptoms:
-
A significant amount of a solid precipitates out during the workup, which is sparingly soluble in the extraction solvent.
-
TLC analysis of the crude product shows a baseline spot that does not move with the eluent.
-
The mass spectrum might show a peak corresponding to the hydroxylated pyrazolo[3,4-b]pyrazine.
Root Cause Analysis:
This problem is often due to the presence of moisture in the reaction, leading to the hydrolysis of the starting material or the product, especially when using water-sensitive reagents like phosphorus tribromide (PBr₃).
Solutions:
| Experimental Parameter | Recommended Action | Rationale |
| Solvent and Reagent Purity | Use freshly distilled and anhydrous solvents. Ensure that the starting material is dry. | To eliminate any source of water that could lead to hydrolysis. |
| Reaction Setup | Flame-dry all glassware before use and conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). | To create and maintain an anhydrous environment throughout the reaction. |
| Choice of Brominating Agent | If hydrolysis is a persistent issue, consider using a less water-sensitive brominating agent like NBS. | NBS is a solid and is generally less prone to hydrolysis compared to liquid bromine or PBr₃. |
Workflow for Ensuring Anhydrous Conditions:
Technical Support Center: Catalyst Selection for Efficient Pyrazole Coupling Reactions
Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. N-arylpyrazoles are a cornerstone structural motif in pharmaceuticals and materials science, making their efficient synthesis a critical endeavor. This resource provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning pyrazole coupling experiments.
Q1: Which catalytic system is better for N-arylation of pyrazoles: Palladium or Copper?
Both palladium and copper complexes are workhorse catalysts for N-arylation, and the choice depends heavily on the substrate scope, cost considerations, and desired reaction conditions.
-
Palladium-catalyzed (Buchwald-Hartwig) reactions are known for their broad substrate scope and high functional group tolerance.[1] Modern systems using bulky, electron-rich phosphine ligands (e.g., biarylphosphines) can couple a wide array of aryl halides (Cl, Br, I, OTf) with pyrazoles under relatively mild conditions.[1][2] They are often the first choice for complex, late-stage functionalization in drug discovery.
-
Copper-catalyzed (Ullmann-type) reactions are a cost-effective alternative.[3][4] While traditional Ullmann conditions required harsh temperatures, modern protocols use ligands like diamines or phenanthrolines to facilitate the reaction under milder conditions.[4][5][6] Copper catalysts can be particularly effective for coupling with aryl iodides and bromides and are often more tolerant of certain nitrogen-containing functional groups that can poison palladium catalysts.[4][7]
Q2: How do I choose the right ligand for my specific pyrazole coupling?
The ligand is arguably the most critical component for tuning the reactivity and selectivity of the catalyst.[8]
-
For Palladium Catalysis: The goal is to use a ligand that promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
-
Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos): These are often the go-to ligands for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[8] Their bulk facilitates the final C-N bond-forming reductive elimination.[1]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, making them robust and effective for coupling aryl chlorides.
-
-
For Copper Catalysis: Ligands are essential to solubilize the copper salt and modulate its reactivity.
Q3: What is the role of the base, and which one should I use?
The base is required to deprotonate the pyrazole's N-H bond, forming the active nucleophile. The choice of base can dramatically impact the reaction outcome.[11]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are commonly used in Buchwald-Hartwig reactions to ensure complete deprotonation of the pyrazole.[11] However, their high reactivity can limit functional group tolerance, potentially causing hydrolysis of esters or other base-sensitive groups.[12]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are often employed in both palladium and copper catalysis, especially when substrates contain sensitive functional groups.[11][13] Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in common organic solvents.[13][14] The reaction may require higher temperatures when using weaker bases.[13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem: My reaction shows low or no conversion of starting materials.
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted aryl halide and/or pyrazole, even after prolonged reaction time.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming, or the catalyst may have been deactivated by oxygen.
-
Solution: Ensure your reaction setup is rigorously anaerobic.[15] Use solvents that have been thoroughly degassed by methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.[15] Check the quality of your catalyst and ligands; use fresh or properly stored reagents.[8] If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your conditions are sufficient to generate the active Pd(0) species.
-
-
Poor Reagent Quality: Impurities in starting materials or solvents can inhibit the reaction.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base/ligand combination may be unsuitable for your specific substrates.
-
Solution: Systematically screen reaction parameters. Increase the temperature in increments of 10-20 °C.[15] If using a weak base like K₃PO₄, consider switching to a stronger base like NaOt-Bu, provided your substrate is stable. Screen a panel of ligands with varying steric and electronic properties (see table below).[8]
-
Catalyst System Screening Guide (Model Reaction: 4-bromotoluene + Pyrazole)
| Catalyst Precursor (2 mol%) | Ligand (4 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | >90 |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | >95 |
| CuI | DMEDA | K₃PO₄ | DMF | 110 | >85 |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 110 | >90[14] |
This table provides representative starting points. Optimal conditions must be determined empirically.
Problem: I am observing significant side products.
Symptoms: TLC/LC-MS shows multiple new spots in addition to the desired product. Common side products include hydrodehalogenation of the aryl halide or homo-coupling of the starting materials.
Possible Causes & Solutions:
-
Hydrodehalogenation: The aryl halide is converted to an arene. This is often caused by β-hydride elimination from the palladium amide intermediate or by moisture in the reaction.
-
Solution: Use rigorously anhydrous solvents and reagents. If the pyrazole itself has a potential source of β-hydrides, a different catalyst/ligand system may be needed.
-
-
Homo-coupling (Biaryl Formation): The aryl halide couples with itself to form a biaryl compound.[16]
-
Solution: This side reaction is more common in copper-catalyzed systems. Ensure rigorous degassing, as oxygen can promote this pathway.[15] Slower addition of the aryl halide or running the reaction at a more dilute concentration can sometimes disfavor the homo-coupling pathway.
-
Problem: I am struggling with the regioselectivity of the coupling.
Symptoms: For unsymmetrically substituted pyrazoles, you obtain a mixture of N1- and N2-arylated isomers that are difficult to separate.[16]
Possible Causes & Solutions:
The N1 and N2 positions of the pyrazole ring have different steric and electronic environments, leading to potential regioselectivity issues.
-
Steric Hindrance: Bulky substituents on the pyrazole ring (at positions 3 or 5) can direct the incoming aryl group to the less hindered nitrogen atom.
-
Solution: If you desire the more hindered product, you may need to screen different catalyst systems. A smaller ligand might favor coordination to the more hindered nitrogen. Conversely, a very bulky ligand might exclusively yield the less hindered product.
-
-
Solvent Effects: The choice of solvent can influence regioselectivity.
-
Solution: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole formations and can be explored in coupling reactions.[17] Protic solvents have also been shown to influence regioselectivity in C-H arylation of pyrazoles by affecting the acidity of ring protons.[18][19]
-
-
Directed Coupling: It may be necessary to use a pyrazole with a blocking or directing group that can be removed later to achieve the desired regioselectivity.[18]
Visualizing the Path to a Successful Reaction
To aid in troubleshooting, the following workflow provides a logical decision-making process for addressing common issues in pyrazole coupling.
Caption: A logical guide for troubleshooting common coupling reaction issues.
Illustrating the Catalytic Cycle
Understanding the mechanism is key to rational catalyst design. Below is a simplified representation of the Buchwald-Hartwig C-N coupling cycle.
Caption: Simplified catalytic cycle for Palladium-catalyzed N-arylation.
General Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a general starting point for the N-arylation of a pyrazole with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyrazole (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, pyrazole, palladium precatalyst, ligand, and base.[8]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyrazole.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of Pyrazolopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic synthesis. The choice of solvent is not merely an incidental parameter; it is a critical determinant of reaction success, influencing everything from reaction rate and yield to regioselectivity and final product purity. This document moves beyond simple protocols to provide a deeper understanding of the causality behind solvent effects, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during pyrazolopyridine synthesis, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is extremely low or the reaction has stalled completely. What's the first solvent-related parameter I should check?
A1: The most common culprit for low conversion is a mismatch between the polarity of your solvent and the requirements of the reaction mechanism. Pyrazolopyridine syntheses, often involving multi-component reactions (MCRs), proceed through polar intermediates and transition states that require stabilization.
-
Probable Cause: You may be using a nonpolar solvent. Solvents like cyclohexane, n-hexane, or CCl₄ are generally poor choices and result in significantly lower yields.[1] These solvents cannot effectively solvate and stabilize the charged intermediates common in condensation and cyclization steps.
-
Proposed Solution & Scientific Rationale:
-
Switch to a Polar Protic Solvent: Ethanol is frequently the solvent of choice, often leading to excellent yields (up to 97% in some catalyzed systems).[1][2] Its ability to form hydrogen bonds stabilizes key intermediates and facilitates proton transfer steps. Water can also be a viable, green option, though yields may be slightly lower than in ethanol.[1][3]
-
Consider a Polar Aprotic Solvent: High-boiling polar aprotic solvents like DMF or glycol can be effective, particularly in uncatalyzed reactions or when high temperatures are required to drive the reaction to completion.[4][5]
-
Use Acetic Acid (AcOH): Acetic acid is widely employed as it serves as both a polar protic solvent and an acid catalyst, promoting key condensation steps.[3][4] It is particularly effective for reactions involving 1,3-dicarbonyl compounds.
-
Q2: I've isolated my product, but it's a mixture of two regioisomers. How can the solvent influence this outcome?
A2: Regioselectivity is a significant challenge, especially when using unsymmetrical starting materials (e.g., non-symmetrical 1,3-dicarbonyl compounds). The solvent can profoundly influence which regioisomer is favored by selectively stabilizing one of the competing reaction pathways.
-
Probable Cause: The reaction's regioselectivity is highly sensitive to subtle changes in the reaction environment, and your current solvent may not provide sufficient directive influence.[4] Standard solvents like ethanol can sometimes yield hard-to-separate isomeric mixtures.[6]
-
Proposed Solution & Scientific Rationale:
-
Employ Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole formation, a key step in many pyrazolopyridine syntheses.[6] The unique properties of these solvents, including their high hydrogen-bond donating ability and low nucleophilicity, can selectively stabilize one transition state over the other, leading to a single major product.
-
Modify Temperature and Catalyst: While primarily a solvent issue, remember that regioselectivity is also influenced by temperature and the choice of acid or base catalyst.[4][7] A systematic optimization of these parameters alongside the solvent is recommended.
-
Q3: My reaction works, but the final product is difficult to isolate from the reaction mixture due to poor solubility or the formation of tar-like substances.
A3: These issues often point to problems with product solubility in the reaction or workup solvent, or thermal degradation catalyzed by harsh conditions.
-
Probable Cause & Solution (Poor Solubility): Pyrazolopyridines are often highly polar and may precipitate from less polar organic solvents. During workup, they can be difficult to extract.
-
Scientific Rationale: Use mixed solvent systems for purification, such as a dichloromethane/methanol or chloroform/methanol gradient in column chromatography.[5] For recrystallization, polar protic solvents like ethanol or even acetic acid can be highly effective for obtaining pure crystalline material.[5]
-
-
Probable Cause & Solution (Tar Formation): High reaction temperatures, especially in solvents like DMF or under acidic conditions, can cause starting materials or intermediates to polymerize or degrade.[5]
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select an appropriate starting solvent for a new pyrazolopyridine synthesis?
A: A logical, stepwise approach is best. Start with literature precedents for similar reactions. If none exist, begin with a general-purpose, effective solvent. Ethanol is an excellent first choice due to its effectiveness in a wide range of related syntheses, its favorable environmental profile, and its ability to dissolve many of the common starting materials.[1][3] If the reaction is sluggish, switching to a higher-boiling solvent like acetic acid (which also provides catalysis) or DMF is a logical next step.
Q: What is the functional difference between polar protic and polar aprotic solvents in these syntheses?
A: The key difference lies in their ability to donate hydrogen bonds.
-
Polar Protic Solvents (e.g., ethanol, water, acetic acid) have acidic protons and can act as hydrogen bond donors. This allows them to stabilize both anions and cations effectively and participate directly in proton transfer steps, which are common in the condensation mechanisms leading to pyrazolopyridines.[9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, dioxane) lack acidic protons.[11] They possess dipoles that allow them to solvate cations well, but their inability to donate hydrogen bonds leaves anions relatively "naked" and more nucleophilic. This can sometimes accelerate the rate of nucleophilic attack, a key step in the ring-forming sequence.
Q: Are solvent-free or green solvent approaches viable for pyrazolopyridine synthesis?
A: Absolutely. There is a strong trend towards greener synthetic methodologies.
-
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) is particularly well-suited for solvent-free reactions.[12][13][14] The direct coupling of microwave energy with the polar reactants often provides enough energy to drive the reaction without a bulk solvent, dramatically reducing waste and reaction times.[15][16]
-
Green Solvents: Water and ethanol are considered green solvents and are highly effective for many pyrazolopyridine syntheses.[1][17] Additionally, ionic liquids and deep eutectic solvents (DESs) are emerging as promising green alternatives that can act as both the solvent and catalyst, often being recyclable.[3][18][19]
Q: How does the solvent impact the final oxidation step mentioned in some mechanisms?
A: In many syntheses that proceed via a dihydropyrazolopyridine intermediate, a final oxidation step is required to form the aromatic product. The solvent can play a role here. For instance, when refluxing in ethanol in the presence of air, atmospheric oxygen can be sufficient to carry out the oxidation.[4] In other cases, the choice of solvent might be dictated by its compatibility with an added oxidizing agent.
Data & Protocols
Table 1: Properties of Common Solvents in Pyrazolopyridine Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Use & Observations |
| Ethanol | Polar Protic | 78 | 24.5 | Excellent general-purpose solvent. Often gives high yields.[1][2] |
| Water | Polar Protic | 100 | 80.1 | A green choice, effective but sometimes with lower yields than ethanol.[1][3] |
| Acetic Acid | Polar Protic | 118 | 6.2 | Acts as both solvent and acid catalyst; very common.[3][4] |
| DMF | Polar Aprotic | 153 | 36.7 | Good for reactions requiring higher temperatures.[4][5] |
| Dioxane | Aprotic | 101 | 2.2 | Used in some specific acid-catalyzed protocols (e.g., with HCl).[4] |
| TFE | Polar Protic | 74 | 8.5 | Specialty solvent used to enhance regioselectivity.[6] |
| Ionic Liquids | N/A | High | Variable | Green, recyclable media that can also catalyze the reaction.[3] |
| None (Microwave) | N/A | N/A | N/A | Reduces waste and reaction time; highly efficient.[12][14] |
Diagram 1: Troubleshooting Workflow for Low Yield
A decision tree to diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting low pyrazolopyridine yields.
Section 3: Experimental Protocol
Protocol 1: General Procedure for Solvent Screening in a Four-Component Pyrazolopyridine Synthesis
This protocol provides a framework for systematically evaluating the effect of different solvents on a typical MCR synthesis of a pyrazolopyridine derivative.
1. Reaction Setup:
-
Arrange a set of identical reaction vials or round-bottom flasks, each equipped with a magnetic stir bar and a condenser.
-
In each vial, charge the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.0 mmol).[2]
2. Solvent Addition:
-
To each respective vial, add 5 mL of the solvent to be screened (e.g., Ethanol, Water, Acetic Acid, DMF, Toluene, and a solvent-free control).
3. Reactant Addition & Reaction Initiation:
-
Add hydrazine hydrate (2.0 mmol) to each vial.[2]
-
If a catalyst is being used, add it at this stage (e.g., 0.02 g of a heterogeneous catalyst).[2]
-
Begin vigorous stirring and heat the reactions to an appropriate temperature (e.g., room temperature, 60 °C, or reflux, depending on the solvent's boiling point). For the solvent-free reaction, microwave irradiation (e.g., 420 W for 10 min) can be used.[12]
4. Reaction Monitoring:
-
Monitor the progress of each reaction at set time intervals (e.g., 30 min, 1 hr, 2 hr) using Thin Layer Chromatography (TLC).
-
Develop the TLC plate in an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize under UV light. Note the consumption of starting materials and the formation of the product spot.
5. Workup and Analysis:
-
After the reaction reaches completion (or after a set time, e.g., 3 hours), cool the mixtures to room temperature.
-
If the product has precipitated, collect it by vacuum filtration and wash with cold ethanol.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify a small sample from each reaction for characterization (e.g., by recrystallization or flash chromatography) to confirm identity and purity via ¹H NMR and LC-MS.
-
Compare the isolated yields from each solvent to determine the optimal choice.
Diagram 2: Systematic Solvent Selection Workflow
A flowchart for selecting and optimizing a solvent for a novel synthesis.
Caption: A systematic workflow for solvent selection and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ias.ac.in [ias.ac.in]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Bioactivity Assay Validation: A Comparative Analysis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth, technical comparison of bioactivity assay validation, centering on the kinase inhibitor scaffold, 3-Bromo-1H-pyrazolo[3,4-b]pyrazine . We will navigate the critical steps of validating a biochemical assay, comparing our compound of interest with established alternatives, and underscore the importance of robust, reproducible data in making confident go/no-go decisions in a drug discovery pipeline.
The Rationale: Why Assay Validation is Non-Negotiable
In the fast-paced world of drug discovery, the temptation to accelerate screening campaigns can be immense. However, an unvalidated or poorly validated assay is a house built on sand. It can lead to a high rate of false positives or negatives, wasting valuable resources and potentially causing promising lead candidates to be overlooked. A thoroughly validated assay, on the other hand, ensures that the generated data is accurate, precise, and reproducible, providing a solid foundation for structure-activity relationship (SAR) studies and lead optimization.
This guide will use the ADP-Glo™ Kinase Assay as a framework for our validation discussion. This luminescent assay is a widely used platform for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.[1][2][3] Its high sensitivity and broad dynamic range make it an excellent choice for screening and profiling kinase inhibitors.[1][2][3][4]
The Subject: this compound and its Therapeutic Potential
The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, frequently identified as a key building block for potent kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of specific and potent kinase inhibitors is a major focus of modern drug discovery. This compound serves as a versatile synthetic intermediate, allowing for the introduction of various substituents to explore the chemical space and optimize for potency and selectivity against specific kinase targets.
For the purpose of this guide, we will hypothetically consider the validation of a bioactivity assay for this compound against Anaplastic Lymphoma Kinase (ALK) , a well-established target in non-small cell lung cancer. Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against ALK.
The Comparison: Benchmarking Against Established Standards
To provide a meaningful comparison, we will evaluate the performance of this compound alongside two well-characterized kinase inhibitors:
-
Staurosporine: A potent, non-selective, ATP-competitive kinase inhibitor. It serves as a useful positive control for assay development due to its broad-spectrum activity.
-
Crizotinib: An FDA-approved, potent, and selective inhibitor of ALK, ROS1, and MET kinases. It represents a clinically relevant benchmark for our compound of interest.
Key Validation Parameters: A Deep Dive
A robust bioactivity assay validation should address several key performance characteristics to ensure data quality. The following sections detail these parameters and present hypothetical comparative data for our three compounds of interest.
Assay Robustness: The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the suitability of a high-throughput screening (HTS) assay for identifying "hits".[6][7][8][9] It provides a measure of the separation between the positive and negative control signals relative to the variability in the data.[6][7][8][9]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered acceptable.[6] A negative Z'-factor suggests that the signals from the positive and negative controls overlap, rendering the assay unreliable for screening.[6][9]
Table 1: Comparative Z'-Factor Analysis
| Compound/Control | Mean Signal (RLU) | Standard Deviation | Z'-Factor | Assay Quality |
| Negative Control (DMSO) | 10,000 | 500 | \multirow{2}{}{0.78} | \multirow{2}{}{Excellent} |
| Positive Control (No Enzyme) | 1,000 | 150 |
This table illustrates a hypothetical Z'-factor calculation for the ALK kinase assay, demonstrating excellent robustness.
Signal Window: The Signal-to-Background Ratio (S/B)
The signal-to-background (S/B) ratio is a simpler metric that compares the mean signal of the uninhibited reaction (negative control) to the mean signal of the background (positive control, e.g., no enzyme).[10][11][12][13] While useful, it does not account for data variability. A high S/B ratio is desirable as it indicates a large dynamic range for the assay.[10][11]
Table 2: Signal-to-Background Ratio Comparison
| Control | Mean Signal (RLU) | Signal-to-Background Ratio |
| Negative Control (DMSO) | 10,000 | \multirow{2}{*}{10} |
| Positive Control (No Enzyme) | 1,000 |
This table shows a hypothetical S/B ratio, indicating a clear and measurable signal window for the assay.
Potency Determination: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[14][15] It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[14][15] IC50 values are determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[14]
Table 3: Comparative IC50 Values against ALK Kinase
| Compound | Hypothetical IC50 (nM) | Notes |
| This compound | 150 | Demonstrates promising activity for a starting scaffold. |
| Staurosporine | 5 | Potent, non-selective inhibitor. |
| Crizotinib | 25 | Potent and selective ALK inhibitor. |
This table provides a hypothetical comparison of the inhibitory potency of the three compounds against ALK kinase.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of our findings, detailed experimental protocols are essential. The following sections provide a step-by-step guide for the validation of our hypothetical ALK kinase bioactivity assay.
Workflow for Kinase Assay Validation
The following diagram illustrates the overall workflow for validating the kinase bioactivity assay.
Caption: A streamlined workflow for kinase bioactivity assay validation.
Detailed Protocol: ALK Kinase Inhibition Assay using ADP-Glo™
Materials:
-
Recombinant human ALK enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, Staurosporine, Crizotinib
-
DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds (this compound, Staurosporine, Crizotinib) in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate. Include DMSO-only wells for negative controls and wells with a known inhibitor for positive controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of ALK enzyme and Poly-Glu,Tyr substrate in assay buffer. The optimal concentrations should be determined empirically during assay development.
-
-
Kinase Reaction Initiation:
-
Add the enzyme/substrate solution to the compound-containing wells.
-
Prepare a separate solution of ATP in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for ALK to ensure sensitivity to ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.
-
Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for the recommended time (e.g., 30 minutes).
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., ALK)
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase like ALK, which is the target of our hypothetical assay.
Caption: A simplified receptor tyrosine kinase signaling cascade.
Conclusion: The Path to Confident Drug Discovery
The validation of a bioactivity assay is a cornerstone of successful drug discovery. By employing a systematic approach that includes the assessment of key parameters like the Z'-factor, signal-to-background ratio, and IC50, researchers can ensure the generation of high-quality, reliable data. This guide has provided a framework for such a validation process, using the promising kinase inhibitor scaffold this compound as a case study. By benchmarking against established compounds and adhering to rigorous experimental protocols, the scientific community can move forward with greater confidence in the pursuit of novel and effective therapeutics.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. ADP-Glo™ Kinase Assay [promega.jp]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. punnettsquare.org [punnettsquare.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 13. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyrazolo[3,4-b]pyrazine Derivatives as Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyrazine scaffold and its isosteres, such as pyrazolo[3,4-d]pyrimidines, have emerged as a privileged structure. Their remarkable efficacy as ATP-competitive inhibitors is rooted in their bioisosteric resemblance to the adenine core of ATP, allowing for potent and often selective targeting of various kinases implicated in oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyrazine derivatives, with a specific focus on their activity against Aurora kinases, crucial regulators of mitosis frequently overexpressed in cancerous cells. We will objectively compare their performance with alternative scaffolds that have advanced to clinical trials, supported by experimental data, and provide detailed protocols for their evaluation.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[3,4-d]pyrimidine core serves as an excellent foundation for kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine. This fundamental interaction anchors the molecule, allowing for various substituents to be strategically placed to enhance potency and selectivity by exploring other regions of the active site.
Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Derivatives as Aurora Kinase Inhibitors
The development of potent and selective Aurora kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold has been a subject of intense research. The general SAR can be summarized as follows:
-
N1-Substitution: The N1 position of the pyrazole ring is a critical point for modification to influence selectivity and potency. Large, bulky groups are often well-tolerated and can extend into the solvent-exposed region, providing opportunities to fine-tune physical properties and target specific subpockets within the kinase family.
-
C3-Substitution: Modifications at the C3 position can significantly impact inhibitor potency. Aromatic rings are commonly incorporated here, which can form favorable π-π stacking interactions with hydrophobic residues in the active site.
-
C4-Amino Linker: An amino group at the C4 position is crucial for establishing a hydrogen bond with the hinge region of the kinase. Substitutions on this amine can be varied to explore the pocket and enhance binding affinity.
-
C6-Substitution: The C6 position offers another vector for chemical modification to improve selectivity and cell-based activity.
Comparative Analysis: Pyrazolo[3,4-d]pyrimidines vs. Alternative Scaffolds
While the pyrazolo[3,4-d]pyrimidine scaffold has proven its value, several other heterocyclic systems have been successfully developed as Aurora kinase inhibitors, with some advancing into clinical trials. This section provides a comparative overview of these alternatives, highlighting their key features and performance data.
Quantitative Comparison of Aurora Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50) of representative compounds from different scaffolds against Aurora A and Aurora B kinases. This data allows for a direct comparison of their potency and selectivity.
| Compound Name (Scaffold) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (B/A) | Clinical Phase |
| Danusertib (PHA-739358) (Pyrrolo-pyrazole) | 13[1] | 79[1] | 6.1 | Phase II[2] |
| AT9283 (Aminopyrazole-azabenzimidazole) | 3 | 1.5 | 0.5 | Phase II[3] |
| Alisertib (MLN8237) (Benzazepine) | 1.2[4] | 396.5[5] | >200[4] | Phase III[6] |
| Barasertib (AZD1152-HQPA) (Pyrazoloquinazoline) | 1369[7] | 0.36[7] | 0.00026 | Phase I/II[8] |
| PF-03814735 (Aminopyrimidine) | 5 | 0.8 | 0.16 | Phase I |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Structural Insights into Inhibitor Binding
The potency and selectivity of these inhibitors are dictated by their unique binding modes within the Aurora kinase active site. Analysis of co-crystal structures provides invaluable insights into the key molecular interactions.
Binding Mode Visualization
The following diagrams, generated using Graphviz, illustrate the conceptual binding modes of different scaffolds within the Aurora kinase ATP-binding pocket.
Caption: Binding of a Pyrazolo[3,4-d]pyrimidine.
Caption: Binding of Alisertib (Benzazepine).
Caption: Binding of Barasertib (Pyrazoloquinazoline).
In-Depth Look at Clinically Investigated Aurora Kinase Inhibitors
Several Aurora kinase inhibitors with diverse scaffolds have progressed to clinical trials, providing valuable insights into their therapeutic potential and limitations.
-
Alisertib (MLN8237): An Aurora A Selective Inhibitor
-
Scaffold: Benzazepine[5]
-
Mechanism: A selective and orally available inhibitor of Aurora A kinase[9]. Its selectivity for Aurora A over Aurora B is noteworthy, which may contribute to a different side-effect profile compared to pan-Aurora inhibitors[4][5].
-
Clinical Status: Has undergone extensive clinical investigation, including Phase III trials, for various hematological and solid tumors[6][10].
-
Key Insights: The clinical development of Alisertib highlights the therapeutic potential of selective Aurora A inhibition. However, challenges such as myelosuppression are common to this class of agents[11].
-
-
Barasertib (AZD1152): An Aurora B Selective Inhibitor
-
Scaffold: Pyrazoloquinazoline
-
Mechanism: A prodrug that is rapidly converted to its active form, AZD1152-HQPA, a potent and highly selective inhibitor of Aurora B kinase[7]. This high selectivity is a key feature of this compound.
-
Clinical Status: Has been evaluated in Phase I and II clinical trials for solid tumors and hematological malignancies[8].
-
Key Insights: The development of Barasertib demonstrates the feasibility of achieving high selectivity for Aurora B. The primary dose-limiting toxicity observed in clinical trials was neutropenia, a common on-target effect of Aurora B inhibition[8].
-
-
Danusertib (PHA-739358): A Pan-Aurora Kinase Inhibitor
-
Scaffold: Pyrrolo-pyrazole[12]
-
Mechanism: A pan-inhibitor of Aurora kinases A, B, and C[1]. It also inhibits other kinases like Bcr-Abl, including the T315I mutant[2].
-
Clinical Status: Has been investigated in Phase I and II clinical trials for various cancers[2][13].
-
Key Insights: Danusertib's broad activity profile against all Aurora kinase isoforms and other cancer-relevant kinases presents both an opportunity for broader efficacy and a challenge in managing off-target effects. The dose-limiting toxicities included febrile neutropenia and mucositis[14].
-
-
AT9283: A Multi-Targeted Kinase Inhibitor
-
Scaffold: Aminopyrazole-azabenzimidazole[15]
-
Mechanism: A multi-targeted inhibitor with potent activity against Aurora A and B, as well as other kinases such as JAK2 and FLT3[15].
-
Clinical Status: Has been evaluated in Phase I and II clinical trials[3][16].
-
Key Insights: The multi-targeted nature of AT9283 could be advantageous in certain cancer types where multiple signaling pathways are dysregulated. However, this can also lead to a more complex toxicity profile, with myelosuppression being a key dose-limiting toxicity[3].
-
Experimental Protocols: Evaluating Aurora Kinase Inhibition
To aid researchers in the evaluation of novel pyrazolo[3,4-b]pyrazine derivatives and other potential Aurora kinase inhibitors, we provide a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Suitable peptide substrate (e.g., Kemptide)
-
ATP
-
Test compounds (e.g., pyrazolo[3,4-b]pyrazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the Aurora kinase solution (diluted in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP[17].
-
Incubate for 40 minutes at room temperature[17].
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal[17].
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize[18].
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
The pyrazolo[3,4-b]pyrazine scaffold and its isosteres remain a highly attractive starting point for the design of potent and selective Aurora kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by structural biology and comparative analysis with other successful scaffolds, is crucial for the development of next-generation therapeutics. This guide has provided a framework for this analysis, offering a side-by-side comparison of key inhibitor classes, insights into their binding modes, and a practical protocol for their evaluation. As our understanding of the nuanced roles of Aurora kinase isoforms in cancer biology continues to evolve, the development of inhibitors with tailored selectivity profiles will be paramount in translating these promising targets into effective clinical treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 8. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. ulab360.com [ulab360.com]
- 13. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
A Comparative Guide to 3-Bromo-1H-pyrazolo[3,4-b]pyrazine and its Halogenated Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a halogen atom at the 3-position of this scaffold serves as a versatile handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine with its chloro, iodo, and fluoro analogs, offering insights into their synthesis, reactivity, and impact on biological activity to inform rational drug design and development.
The Strategic Importance of Halogenation
Halogenation of aromatic and heteroaromatic systems is a cornerstone of modern drug discovery. The identity of the halogen atom significantly influences the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, in the context of synthetic chemistry, the carbon-halogen bond is a key reactive site for the construction of more complex molecular architectures. The choice of halogen—fluorine, chlorine, bromine, or iodine—is therefore a critical decision in the design of a synthetic route and the fine-tuning of a drug candidate's pharmacological profile.
Synthesis of 3-Halo-1H-pyrazolo[3,4-b]pyrazines: A Comparative Overview
The accessibility of each halogenated analog is a primary consideration for its utility in a drug discovery program. The synthetic routes to these compounds vary in their starting materials and reaction conditions.
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
The chloro analog is often synthesized from readily available starting materials. A common approach involves the reaction of 3-chloro-2-cyanopyrazine with a hydrazine source.[1] This method provides a straightforward entry to the pyrazolo[3,4-b]pyrazine core with a chlorine atom poised for further functionalization.
This compound
The bromo derivative, the focus of this guide, can be prepared through several methods. One common strategy is the direct bromination of the parent 1H-pyrazolo[3,4-b]pyrazine heterocycle. While direct bromination of the related 1H-pyrazolo[3,4-b]pyridine has been described, adapting this to the pyrazolo[3,4-b]pyrazine core is a viable strategy.
3-Iodo-1H-pyrazolo[3,4-b]pyrazine
The iodo analog is typically the most reactive of the halogens in cross-coupling reactions. Its synthesis can be achieved by direct iodination of the parent heterocycle using an iodine source such as N-iodosuccinimide (NIS). For the closely related 5-bromo-1H-pyrazolo[3,4-b]pyridine, iodination has been successfully carried out using NIS in DMF.[1] A similar protocol can be envisioned for the pyrazolo[3,4-b]pyrazine system.
3-Fluoro-1H-pyrazolo[3,4-b]pyrazine
The synthesis of the fluoro analog is often the most challenging due to the unique reactivity of fluorine. Direct fluorination of the heterocycle is often difficult. A more common approach involves the construction of the heterocyclic ring from a fluorine-containing precursor. For instance, the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine has been reported, demonstrating the feasibility of incorporating fluorine into this class of compounds.
Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison
The primary utility of 3-halo-1H-pyrazolo[3,4-b]pyrazines in drug discovery lies in their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen bond is a critical factor determining the efficiency of these transformations.
The general trend for reactivity in palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl > C-F. This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.
Table 1: Comparative Reactivity of 3-Halo-1H-pyrazolo[3,4-b]pyrazines in Suzuki-Miyaura Coupling
| Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Iodo | Highest | Mild conditions, broad catalyst scope | Excellent |
| Bromo | High | Moderate conditions, various catalysts effective | Good to Excellent |
| Chloro | Moderate | Harsher conditions, requires specialized ligands | Moderate to Good |
| Fluoro | Lowest | Very harsh conditions, often not feasible | Low to None |
This table provides a qualitative comparison based on established principles of cross-coupling reactions.
A study on the Suzuki-Miyaura coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid demonstrated a 93% yield, highlighting the high reactivity of the iodo-substituted position.[2] In contrast, coupling at a chloro-substituted position generally requires more forcing conditions and specialized catalyst systems. For instance, Suzuki-Miyaura reactions of aryl chlorides often necessitate the use of electron-rich and bulky phosphine ligands to achieve good yields.
Experimental Protocols
Representative Synthesis of a 3-Iodo-Pyrazolo[3,4-b]pyridine Analog
The following protocol for the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine can be adapted for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyrazine.[1]
Step 1: Iodination
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration and dry under reduced pressure to obtain the iodinated product.
General Workflow for Comparing Reactivity in Suzuki-Miyaura Coupling
Caption: Workflow for comparing the reactivity of 3-halo-1H-pyrazolo[3,4-b]pyrazines in Suzuki coupling.
Structure-Activity Relationships (SAR) and Biological Performance
The nature of the halogen at the 3-position can have a profound impact on the biological activity of pyrazolo[3,4-b]pyrazine derivatives, particularly in the context of kinase inhibition. The halogen can influence binding affinity through various interactions, including halogen bonding, and can also affect the overall physicochemical properties of the molecule.
-
Fluorine: The small size and high electronegativity of fluorine can lead to unique interactions with protein targets. It can also be used to block metabolic soft spots and improve metabolic stability. In a series of pyrazolo[3,4-b]pyridine derivatives, the introduction of a fluorine atom on a benzyl substituent was shown to be important for hydrophobic tail interactions.[1]
-
Chlorine and Bromine: These halogens are of similar size and can often be used interchangeably in early-stage drug discovery to probe structure-activity relationships. They can form halogen bonds with protein residues and contribute to the lipophilicity of the molecule.
-
Iodine: The large size and polarizability of iodine make it a strong halogen bond donor. This can lead to potent interactions with protein targets. However, the lability of the C-I bond can sometimes lead to in vivo instability.
Conclusion: A Guide for Rational Design
The choice of halogen on the 3-position of the 1H-pyrazolo[3,4-b]pyrazine scaffold is a critical decision that impacts both the synthetic strategy and the biological profile of the resulting compounds.
-
For synthetic versatility and reactivity , the iodo- and bromo-analogs are the preferred starting materials for rapid library synthesis via cross-coupling reactions.
-
For cost-effectiveness and scalability , the chloro-analog presents a viable option, provided that optimized catalytic systems are employed.
-
For fine-tuning of biological activity and metabolic stability , the fluoro-analog offers unique properties, although its synthesis can be more challenging.
Ultimately, the selection of the optimal halogenated analog will depend on the specific goals of the drug discovery program, balancing synthetic accessibility with the desired pharmacological profile. This guide provides a framework for making informed decisions in the design and development of novel therapeutics based on the versatile pyrazolo[3,4-b]pyrazine scaffold.
References
A Comparative Guide to Pyrazolopyrazine Kinase Inhibitors: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, the pyrazolopyrazine scaffold has emerged as a privileged structure in the design of targeted kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for potent and often selective interaction with the ATP-binding site of a wide array of kinases. This guide provides an in-depth technical comparison of pyrazolopyrazine-based kinase inhibitors, synthesizing data from both in vitro and in vivo studies to offer a comprehensive understanding of their therapeutic potential.
The Pyrazolopyrazine Scaffold: A Versatile Tool for Kinase Inhibition
Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[1] The pyrazolopyrazine core, a fused heterocyclic system, serves as an excellent foundation for the development of ATP-competitive kinase inhibitors. Medicinal chemistry efforts have successfully derivatized this scaffold to target a range of kinases, including spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[2][3][4] The strategic modification of the pyrazolopyrazine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
In Vitro Evaluation: Unraveling Potency and Selectivity
The initial assessment of any kinase inhibitor lies in its in vitro characterization. This crucial step determines the compound's potency against its intended target and its selectivity profile across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.
Comparative In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of representative, albeit structurally distinct, pyrazolopyrazine and related pyrazolo-scaffold inhibitors against their primary kinase targets. It is important to note that direct head-to-head comparisons can be challenging due to variations in assay conditions between different studies.
| Compound ID | Primary Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 6h | Syk | Data not available | Enzymatic & B-lymphoma cell proliferation | [5] |
| ZN-e4 | EGFR | Data not available | Clinical Trial Data | |
| Pyrazolopyrazine Analog (from study) | Syk | Low nanomolar | Enzymatic | [2] |
| Pyrazolo[3,4-d]pyridazinone Cmpd 8 | BTK | 2.1 | Enzymatic | [6] |
The data, though limited in direct pyrazolopyrazine comparisons, illustrates the potential for achieving low nanomolar potency against key therapeutic targets. For instance, a pyrazolo[3,4-d]pyridazinone derivative (Compound 8) demonstrated an IC50 of 2.1 nM against BTK, comparable to the approved drug ibrutinib.[6] This underscores the power of the broader pyrazolo-family of scaffolds in generating highly potent kinase inhibitors.
Causality in Experimental Design: The Kinase Assay
The choice of in vitro assay is critical for obtaining meaningful and reproducible data. Biochemical assays, such as the ADP-Glo™ Kinase Assay, directly measure the inhibitor's effect on the enzymatic activity of a purified kinase.[1] This provides a clean assessment of potency (IC50). However, it does not reflect the complexities of the cellular environment. Therefore, cell-based assays are subsequently employed to assess the inhibitor's activity in a more physiologically relevant context. These assays measure the inhibition of downstream signaling events or cell proliferation, providing a more holistic view of the compound's potential efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole and Triazole Cores in Drug Design: A Guide for Researchers
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of scaffolds available, the five-membered nitrogen-containing heterocycles, pyrazole and triazole, have emerged as privileged structures, featuring in a multitude of approved drugs. This guide provides an in-depth comparative analysis of pyrazole and triazole cores, offering insights into their physicochemical properties, roles in drug-target interactions, and synthetic accessibility to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Azoles
At a fundamental level, the arrangement of nitrogen atoms within the five-membered ring dictates the distinct electronic and steric properties of pyrazoles and triazoles. Pyrazole, with two adjacent nitrogen atoms, and triazoles, with three nitrogen atoms (existing as 1,2,3- and 1,2,4-triazole isomers), exhibit key differences that are exploited in drug design.
dot
Caption: Chemical structures of Pyrazole, 1,2,3-Triazole, and 1,2,4-Triazole.
Table 1: Comparative Physicochemical Properties of Pyrazole and Triazole Isomers
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole |
| pKa (of conjugate acid) | ~2.5 | ~1.2 | ~2.2 |
| Dipole Moment (Debye) | ~2.2 | ~1.8 (for 1H-isomer) | ~3.3 |
| Hydrogen Bonding | 1 H-bond donor, 1 H-bond acceptor | 1 H-bond donor, 2 H-bond acceptors | 1 H-bond donor, 2 H-bond acceptors |
| Aromaticity | Aromatic | Aromatic | Aromatic |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation. | Generally high metabolic stability. | Generally high metabolic stability. |
The additional nitrogen atom in triazoles generally increases polarity and the capacity for hydrogen bonding compared to pyrazole.[1] This can be advantageous for improving aqueous solubility and forming specific interactions with biological targets.[1] However, the positioning of the nitrogen atoms in the different triazole isomers also leads to variations in their dipole moments and basicity, which can be fine-tuned for optimal target engagement.[2] Pyrazole, on the other hand, with its distinct arrangement of a hydrogen bond donor and acceptor, can also form crucial interactions with protein residues.[3]
The Role in Drug Design: More Than Just Scaffolds
Both pyrazole and triazole cores are integral components of numerous blockbuster drugs, where they serve not just as inert scaffolds but actively participate in the pharmacophore.
dot
Caption: Examples of drugs containing pyrazole and triazole cores.
Bioisosterism: A Strategic Replacement
In drug design, the concept of bioisosterism, the substitution of one chemical group with another that retains similar biological activity, is a powerful tool. Triazoles are often employed as bioisosteres of pyrazoles, and vice-versa, to modulate a compound's properties. For instance, a 1,2,4-triazole can be used to replace an amide group, which can improve metabolic stability.[4] This isosteric replacement can lead to enhanced potency and better pharmacokinetic profiles.[4]
A notable example is the development of cannabinoid CB1 receptor antagonists, where researchers designed and synthesized triazole and imidazole bioisosteres of the pyrazole-containing drug rimonabant.[5] These modifications resulted in compounds with potent in vitro CB1 antagonistic activities and significant selectivity over the CB2 receptor, demonstrating the utility of this bioisosteric approach.[5]
Comparative Case Studies
Direct comparative studies of pyrazole- and triazole-containing analogues targeting the same biological entity provide invaluable data for drug design.
-
Phosphodiesterase Type 4 (PDE4) Inhibitors: In a study designing PDE4 inhibitors, a series of compounds containing a 1,2,4-triazole moiety exhibited higher inhibitory activity than their pyrazole-containing counterparts.[6] Molecular docking studies revealed that the 1,2,4-triazole core of the most active compound played a crucial role in forming key hydrogen bonds and π-π stacking interactions within the active site of the PDE4B protein.[6]
-
Metabolism and Toxicity: A comparative study on the metabolism and toxicity of dimethylnitrosamine in rats showed that pretreatment with pyrazole significantly inhibited its metabolism and provided substantial protection against its hepatotoxicity.[7] In contrast, 3-amino-1,2,4-triazole did not offer the same level of protection, highlighting that even subtle differences in the heterocyclic core can lead to significant variations in metabolic and toxicological profiles.[7]
Experimental Protocols: Synthesizing the Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both pyrazoles and triazoles can be synthesized through well-established and versatile chemical reactions.
Synthesis of a Pyrazole-Containing Drug: Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug. A common synthetic route involves the condensation of a β-diketone with a substituted hydrazine.[8]
Experimental Protocol: Synthesis of Celecoxib [8]
-
Preparation of the β-Diketone: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Condensation Reaction: To this solution, 4-sulfamoylphenylhydrazine hydrochloride is added, followed by a catalytic amount of hydrochloric acid.
-
Reflux: The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
dot
Caption: Simplified workflow for the synthesis of Celecoxib.
Synthesis of a Triazole-Containing Drug: Fluconazole
Fluconazole, a broad-spectrum antifungal agent, features a bis-triazole structure. Its synthesis often involves the opening of an epoxide intermediate with a triazole ring.[9]
Experimental Protocol: Synthesis of Fluconazole [9]
-
Synthesis of the Epoxide Intermediate: The synthesis begins with the preparation of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone. This intermediate is then reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like toluene to form the corresponding epoxide.
-
Ring-Opening Reaction: The epoxide intermediate is then reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF).
-
Heating: The reaction mixture is heated to facilitate the nucleophilic ring-opening of the epoxide by the triazole.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water to precipitate the crude product. The solid is filtered, washed with water, and dried. The crude fluconazole can be further purified by recrystallization.
dot
Caption: Simplified workflow for the synthesis of Fluconazole.
General Synthesis of 1,2,3-Triazoles via Click Chemistry
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][11] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it exceptionally valuable in drug discovery for creating libraries of compounds.[10]
Experimental Protocol: General CuAAC Reaction [11]
-
Reactant Preparation: An organic azide and a terminal alkyne are dissolved in a suitable solvent, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.
-
Catalyst Preparation: A copper(II) sulfate (CuSO₄) solution is prepared, along with a solution of a reducing agent, typically sodium ascorbate, which reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: The copper sulfate and sodium ascorbate solutions are added to the mixture of the azide and alkyne. The reaction is typically stirred at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent.
dot
Caption: Simplified workflow for the synthesis of 1,2,3-triazoles via Click Chemistry.
Conclusion
Both pyrazole and triazole cores offer unique and valuable attributes for drug design. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired physicochemical and pharmacokinetic properties.
-
Pyrazoles provide a well-defined arrangement of hydrogen bond donors and acceptors and have a long-standing history in successful drug molecules. Their synthesis is generally straightforward.
-
Triazoles , with their additional nitrogen atom, offer increased polarity, enhanced hydrogen bonding capabilities, and often greater metabolic stability. The isomers of triazole provide further opportunities for fine-tuning electronic properties. The rise of click chemistry has made the synthesis of 1,2,3-triazoles exceptionally efficient and modular.
Ultimately, a thorough understanding of the comparative advantages and disadvantages of each scaffold, supported by experimental data from analogue studies, will empower medicinal chemists to rationally design the next generation of innovative therapeutics.
References
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry in Drug Discovery [sigmaaldrich.com]
A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][3][4][5][6] This guide provides a comprehensive comparison of novel pyrazolo[3,4-b]pyridine derivatives, supported by experimental data and detailed protocols to aid researchers in their evaluation.
I. Anticancer Activity: A Multi-faceted Approach
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and topoisomerase II.[1][2] The evaluation of these compounds requires a systematic approach, from initial cytotoxicity screening to in-depth mechanistic studies.
Comparative Anticancer Potency
The anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives is typically assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 6b | HCT-116 (Colon) | 15.05 (Selectivity Index) | Induces apoptosis, G0-G1 cell cycle arrest | [1] |
| HepG2 (Liver) | 9.88 (Selectivity Index) | |||
| Compound C03 | Km-12 (Colon) | 0.304 | TRKA inhibitor | [3] |
| Compound 8b | A-549 (Lung) | 2.9 | Not specified | [7][8] |
| HEPG2 (Liver) | 2.6 | [7][8] | ||
| HCT-116 (Colon) | 2.3 | [7][8] | ||
| Compound 8c | NCI 60-cell line panel | 1.33 (GI50 MG-MID) | Topoisomerase IIα inhibitor | [2] |
| Compound 15y | N/A | 0.0002 (TBK1 IC50) | TBK1 inhibitor | [9] |
Experimental Workflow for Anticancer Evaluation
A robust evaluation of anticancer potential involves a multi-step process, from initial screening to detailed mechanistic investigation.
Caption: Workflow for in vitro anticancer evaluation of pyrazolo[3,4-b]pyridine derivatives.
Detailed Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Pyrazolo[3,4-b]pyridine derivatives
-
Human cancer cell lines (e.g., HCT-116, HepG2, A-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).[12]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PI staining solution containing RNase A.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
II. Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazolo[3,4-b]pyridine derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[4][5][6]
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is often evaluated by determining the zone of inhibition in disk diffusion assays and the minimum inhibitory concentration (MIC) in broth microdilution assays.[13][14]
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 2g | Vancomycin-resistant Enterococcus (VRE) | Not specified | 8 | [6] |
| Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | Not specified | 4 | [6] | |
| Compound 2j | Vancomycin-resistant Enterococcus (VRE) | Not specified | 8 | [6] |
| Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | Not specified | 8 | [6] | |
| Compound 2l | Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | Not specified | 4 | [6] |
| Compound 24 | Staphylococcus aureus | 15 ± 0.82 | Not specified | [5] |
| Klebsiella pneumoniae | 14 ± 0.7 | Not specified | [5] | |
| Compound 27 | Staphylococcus aureus | 18 ± 0.95 | Not specified | [5] |
| Klebsiella pneumoniae | 16 ± 0.82 | Not specified | [5] | |
| Thiohydrazonate 7d | Klebsiella pneumoniae | Not specified | 3.9 | [15] |
| Staphylococcus aureus | Not specified | 7.8 | [15] | |
| Escherichia coli | Not specified | 7.8 | [15] | |
| Streptococcus mutans | Not specified | 15.6 | [15] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity follows a standardized workflow to ensure reliable and reproducible results.[13]
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Disk Diffusion Assay
The disk diffusion method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.[14][16]
Materials:
-
Pyrazolo[3,4-b]pyridine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Sterile swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[17]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[17]
-
Plate Inoculation: Use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[18]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the pyrazolo[3,4-b]pyridine derivative. Place the disks on the inoculated agar surface.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.[18]
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
Pyrazolo[3,4-b]pyridine derivatives
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
III. Kinase Inhibition: Targeting Cellular Signaling
Many pyrazolo[3,4-b]pyridine derivatives exert their biological effects by inhibiting specific protein kinases that are crucial for cell signaling and proliferation.[1]
Comparative Kinase Inhibitory Activity
The inhibitory activity against specific kinases is a critical evaluation parameter.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound C03 | TRKA | 56 | [3] |
| Compound 15y | TBK1 | 0.2 | [9] |
| BX795 (Reference) | TBK1 | 7.1 | [9] |
| MRT67307 (Reference) | TBK1 | 28.7 | [9] |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazolo[3,4-b]pyridine inhibitors.
Caption: Generalized kinase signaling pathway and point of inhibition.
IV. Conclusion and Future Directions
The biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives reveals a class of compounds with significant therapeutic potential. The comparative data presented in this guide highlights the diverse activities and mechanisms of action within this scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the promising in vitro results. The detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing these compounds through the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. woah.org [woah.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. apec.org [apec.org]
- 17. myadlm.org [myadlm.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazolopyrazine Compounds
For researchers, scientists, and drug development professionals vested in the burgeoning field of pyrazolopyrazine-based therapeutics, the journey from discovery to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of the data underpinning every stage of development—from pharmacokinetic studies to final product release—is wholly dependent on the quality of the analytical methods used. A method that is not "fit for purpose" is not merely a scientific failing; it is a regulatory and commercial dead end.
This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for pyrazolopyrazine compounds. We will move beyond a simple recitation of regulatory guidelines to explore the causality behind experimental choices, offering a practical framework for developing and validating robust, self-validating analytical systems.
The Regulatory Bedrock: A Harmonized Approach
The validation of analytical procedures is a mandate from regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others who adhere to the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] The cornerstone of these regulations is the ICH Q2(R2) guideline, "Validation of Analytical Procedures," which provides a harmonized framework for demonstrating that an analytical method is suitable for its intended purpose.[1][3] This suitability is not a one-time check but a continuous process that begins during method development and extends throughout the method's lifecycle.[4]
The objective is to build a comprehensive data package that proves the method is reliable, reproducible, and accurate for the analysis of a specific pyrazolopyrazine active pharmaceutical ingredient (API) or drug product.[5]
Core Validation Parameters: The Pillars of a Defensible Method
An analytical method is validated by assessing a specific set of performance characteristics. The selection of these tests depends on the purpose of the analytical procedure, such as an identification test, a quantitative assay for the active ingredient, or a determination of impurities.
Specificity (and Stability-Indicating Nature)
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For pyrazolopyrazines, which may have multiple potential degradation pathways, demonstrating specificity is paramount. This is achieved through forced degradation studies, which are deliberately harsh treatments designed to produce potential degradants.[6][7][8]
A method that can separate and accurately quantify the API in the presence of these degradants is termed "stability-indicating." This is a non-negotiable requirement for methods used in stability studies.[9]
Experimental Causality: By subjecting the drug substance to acid, base, oxidative, thermal, and photolytic stress, we create a "worst-case scenario" sample.[6][10] Successful separation of the main pyrazolopyrazine peak from all degradation product peaks (often confirmed with a photodiode array [PDA] detector for peak purity) provides definitive evidence of the method's specificity.
Linearity
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This relationship is fundamental for accurate quantification.
Experimental Causality: A series of at least five standard solutions of the pyrazolopyrazine reference standard are prepared across a defined range. The response (e.g., peak area in chromatography) is plotted against concentration. A linear regression is performed, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is typically considered evidence of a strong linear relationship.[11]
Range
Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to have acceptable linearity, accuracy, and precision.[5]
Experimental Causality: The range is established by confirming that the method provides acceptable performance across the extremes of the linearity study. For an assay of a pyrazolopyrazine drug product, the range is typically 80% to 120% of the test concentration. For impurity analysis, the range must cover from the reporting threshold up to 120% of the specification limit.
Accuracy
Why it's critical: Accuracy measures the closeness of the test results to the true value. It demonstrates that the method is free from systematic error.
Experimental Causality: Accuracy is typically assessed by spiking a placebo (for a drug product) or a sample matrix with known amounts of the pyrazolopyrazine API at different concentration levels (e.g., 3 levels, 3 replicates each, for a total of 9 determinations). The recovery—the percentage of the known amount that is measured by the method—is calculated. Acceptance criteria are typically in the range of 98.0% to 102.0%.[4][11]
Precision
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It reflects the random error of the method. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Evaluates within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Assesses precision between different laboratories (required for method transfer).
Experimental Causality: For repeatability, a minimum of six replicate preparations at 100% of the test concentration are analyzed. For intermediate precision, the same analysis is performed by a different analyst on a different day. The results are reported as the Relative Standard Deviation (%RSD), which should typically be not more than 2.0%.[12]
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why it's critical: These parameters are crucial for impurity and degradation product analysis.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Causality: LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting threshold for impurities.
Robustness
Why it's critical: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[12] It provides an indication of the method's reliability during normal usage.
Experimental Causality: Key method parameters are varied within a realistic range (e.g., flow rate ±0.1 mL/min, column temperature ±5°C). The effect on the results (e.g., peak retention time, resolution) is observed. The method is considered robust if the system suitability criteria are still met under these varied conditions.
Comparison of Analytical Techniques for Pyrazolopyrazine Analysis
While various techniques can be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for the analysis of heterocyclic compounds like pyrazolopyrazines.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. |
| Applicability | Highly versatile for a wide range of pyrazolopyrazines, including non-volatile and thermally labile compounds. The most common technique for purity, assay, and stability testing.[14] | Suitable for volatile and thermally stable pyrazolopyrazine derivatives. Often requires derivatization for polar compounds. |
| Typical Detector | UV/Vis or Photodiode Array (PDA) for chromophoric compounds. Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[1] | Mass Spectrometry (MS), providing high specificity and structural information. Considered a "gold standard" for identification. |
| Sensitivity | Good (ng range with UV), Excellent (pg-fg range with MS). | Excellent (pg-fg range). |
| Specificity | Good with chromatographic separation. Excellent when coupled with PDA (peak purity) or MS. Forced degradation studies are essential to prove specificity. | Excellent due to mass fragmentation patterns, which act as a chemical fingerprint. |
| Key Advantage | Broad applicability without derivatization; the workhorse of pharmaceutical QC labs. | Definitive identification of unknown impurities or degradants through mass spectral library matching. |
| Considerations | Mobile phase selection and gradient optimization can be complex. | Compounds must be volatile and thermally stable, which may not be the case for all pyrazolopyrazine derivatives. |
Experimental Protocols: A Practical Guide
The following protocols are generalized examples for the validation of a stability-indicating RP-HPLC method for the quantification of a pyrazolopyrazine drug substance.
Protocol 1: Stability-Indicating RP-HPLC Method Validation
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a system suitability solution containing the pyrazolopyrazine API and a known related impurity.
-
Inject the solution five or six replicate times.
-
Calculate the %RSD for the peak area and retention time of the main peak.
-
Calculate the resolution between the API and the impurity peak, and the tailing factor for the API peak.
-
-
Acceptance Criteria: %RSD < 2.0%, Resolution > 2.0, Tailing Factor < 2.0.
2. Forced Degradation Study (for Specificity):
-
Objective: To generate potential degradation products and demonstrate the method's ability to separate them from the API.
-
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 N HCl and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analyze all stressed samples by the HPLC method.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the API peak and all degradation product peaks. The mass balance should be assessed, and peak purity analysis (using a PDA detector) should confirm the homogeneity of the API peak.
3. Linearity, Accuracy, and Precision:
-
Objective: To determine the method's quantitative performance.
-
Procedure:
-
Linearity: Prepare a series of five dilutions of the API reference standard covering 50% to 150% of the target assay concentration. Inject each concentration and plot peak area vs. concentration.
-
Accuracy: Prepare nine samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%). Analyze and calculate the percent recovery for each.
-
Precision (Repeatability): Prepare six individual samples of the API at 100% of the target concentration. Analyze and calculate the %RSD of the results.
-
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Recovery between 98.0% and 102.0%.
-
Precision: %RSD ≤ 2.0%.
-
Conclusion
The validation of an analytical method for pyrazolopyrazine compounds is a systematic and scientifically rigorous process that underpins the entire drug development lifecycle. It is not a "check-the-box" exercise but a foundational component of ensuring product quality, safety, and efficacy. By understanding the causality behind each validation parameter and meticulously executing the required experiments, researchers can build a robust, defensible data package that satisfies global regulatory expectations. The choice of analytical technique, most commonly HPLC for routine QC and LC-MS for more demanding identification tasks, should be guided by the specific analytical target profile. Ultimately, a well-validated method is the bedrock of confidence in every result generated, from the research bench to the patient.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ZALEPLON IN PURE AND TABLET FORMULATION [ipindexing.com]
- 3. ijsdr.org [ijsdr.org]
- 4. acgpubs.org [acgpubs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Development and Characterization of Zaleplon Solid Dispersion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Pyrazolopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective targeting of the kinase hinge region, a critical interaction for inhibitory activity.[1] This guide provides an in-depth, comparative analysis of the efficacy of four prominent pyrazolopyridine-based inhibitors that have reached clinical significance: Selpercatinib, Glumetinib, Camonsertib, and Olverembatinib. We will delve into their mechanisms of action, comparative potency and selectivity, preclinical efficacy in relevant models, and the experimental methodologies that underpin these findings.
Introduction to Pyrazolopyridine-Based Inhibitors
Pyrazolopyridines are bicyclic heterocyclic compounds that have proven to be versatile scaffolds in drug discovery.[2] Their structural resemblance to adenine enables them to function as ATP-competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[1] The clinical success of several pyrazolopyridine-based drugs has solidified their importance in the landscape of targeted therapies.[3][4]
Comparative Efficacy and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. High selectivity minimizes off-target effects and associated toxicities. Below, we compare the biochemical potency and selectivity of our four featured inhibitors.
Table 1: Comparative Biochemical Potency of Pyrazolopyridine-Based Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinases with IC50 (nM) | Reference(s) |
| Selpercatinib | RET (wild-type) | 1 | RET (V804M mutant): 2, RET (M918T mutant): 2 | [5] |
| Glumetinib | c-Met | 0.42 | >2,400-fold selective for c-Met over 312 other kinases | [5][6] |
| Camonsertib | ATR | 1 | mTOR: 120, ATM: >2,000, DNA-PK: >2,000, PI3Kα: >2,000 | [7][8] |
| Olverembatinib | BCR-ABL1 (wild-type) | Kd: 0.32 | BCR-ABL1 (T315I mutant): Kd: 0.71 | [9] |
Expert Analysis: The data clearly highlights the high potency of these inhibitors against their primary targets, with IC50 values in the low nanomolar to sub-nanomolar range. Glumetinib and Camonsertib, in particular, demonstrate exceptional selectivity against a broad panel of kinases, which is a highly desirable characteristic for minimizing off-target toxicities. Selpercatinib maintains potent inhibition against common RET resistance mutations, a key clinical advantage. Olverembatinib's picomolar dissociation constants for both wild-type and the highly resistant T315I mutant of BCR-ABL1 underscore its designation as a third-generation inhibitor.
Preclinical Efficacy in Cellular and In Vivo Models
The true measure of an inhibitor's potential lies in its ability to translate biochemical potency into cellular and in vivo efficacy. This section compares the performance of the four inhibitors in relevant preclinical models.
Selpercatinib (RET Inhibition)
Selpercatinib has demonstrated robust anti-tumor activity in both in vitro and in vivo models harboring RET alterations.[10] In cellular assays, it effectively inhibits RET phosphorylation and downstream signaling at nanomolar concentrations.[11] In vivo, selpercatinib treatment of xenograft models derived from RET fusion-positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer (MTC) cell lines resulted in significant tumor growth inhibition and regression.[10][12]
Glumetinib (c-Met Inhibition)
Glumetinib has shown potent and specific inhibition of c-Met signaling in various cancer cell lines with MET alterations, leading to the suppression of proliferation, migration, and invasion.[6][13] In multiple patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC and hepatocellular carcinoma with MET aberrations, oral administration of glumetinib resulted in robust, dose-dependent anti-tumor activity, including tumor regression in some models.[14][15]
Camonsertib (ATR Inhibition)
As a key regulator of the DNA damage response (DDR), ATR inhibition by camonsertib has shown synthetic lethality in tumor cells with defects in other DDR proteins, such as ATM and BRCA1/2.[8][16] In preclinical models, camonsertib demonstrated potent single-agent efficacy and tumor regression in multiple xenograft models at well-tolerated doses.[8] Furthermore, it has shown synergistic effects when combined with PARP inhibitors, a promising strategy for overcoming resistance.[16]
Olverembatinib (BCR-ABL1 Inhibition)
Olverembatinib has shown potent anti-proliferative activity in cell lines expressing wild-type and various mutant forms of BCR-ABL1, including the T315I mutation that confers resistance to earlier generation TKIs.[1][6] In preclinical xenograft models of chronic myeloid leukemia (CML), olverembatinib demonstrated significant dose-dependent tumor growth inhibition and improved survival.[17] Its activity has also been explored in other hematological malignancies with promising results.[1][3]
Experimental Methodologies: Ensuring Scientific Integrity
The reliability of the efficacy data presented is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed descriptions of key assays used in the characterization of these pyrazolopyridine-based inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is initiated by incubating the purified kinase, a substrate, and ATP with varying concentrations of the inhibitor. After the reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the kinase activity.[17][18]
-
Workflow:
-
A kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and a serial dilution of the inhibitor.
-
The reaction is incubated to allow for phosphorylation.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a luminometer.
-
IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
-
Cellular Target Engagement (NanoBRET® Assay)
This assay provides a quantitative measure of compound binding to its target within intact, live cells.
-
Objective: To determine the apparent affinity of a compound for its target kinase in a cellular context.
-
Principle: The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the target. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of a substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7][8]
-
Workflow:
-
Cells are engineered to express the target kinase fused to NanoLuc® luciferase.
-
The cells are treated with a fixed concentration of the fluorescent tracer and varying concentrations of the test compound.
-
After an incubation period to allow for binding equilibrium, the NanoLuc® substrate is added.
-
The BRET signal (emission from the tracer) and the luciferase signal are measured.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the IC50.
-
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
-
Objective: To assess the ability of a compound to inhibit tumor growth in an animal model.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, a vehicle control, and often a positive control. Tumor growth is monitored over time to determine the efficacy of the treatment.[19]
-
Workflow:
-
Human cancer cells are cultured and then implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are randomized into treatment and control groups.
-
The test compound is administered (e.g., orally, intraperitoneally) according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Conclusion
The pyrazolopyridine scaffold has unequivocally demonstrated its value in the development of highly effective and selective kinase inhibitors. The four inhibitors highlighted in this guide—Selpercatinib, Glumetinib, Camonsertib, and Olverembatinib—each exhibit remarkable potency against their respective primary targets and have shown significant promise in preclinical and clinical settings. Their success is a testament to the power of structure-based drug design and the importance of rigorous preclinical evaluation using validated experimental methodologies. As our understanding of kinase biology continues to evolve, we can anticipate the continued emergence of novel pyrazolopyridine-based inhibitors with even greater efficacy and precision.
References
- 1. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camonsertib | ATM/ATR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reparerx.com [reparerx.com]
- 17. ashpublications.org [ashpublications.org]
- 18. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolopyrazine Synthesis Methods: A Guide for Researchers
The pyrazolopyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. For researchers and drug development professionals, the efficient and strategic synthesis of these bicyclic heteroaromatic systems is of paramount importance. This guide provides a head-to-head comparison of the most pertinent methods for pyrazolopyrazine synthesis, offering in-depth technical insights, field-proven protocols, and supporting experimental data to inform your synthetic strategy.
Introduction: The Significance of the Pyrazolopyrazine Scaffold
Pyrazolopyrazines are fused heterocyclic systems containing both a pyrazole and a pyrazine ring. This unique combination imparts a distinct electronic and steric profile, making them attractive candidates for targeting a wide range of biological targets. Their importance is underscored by their presence in molecules demonstrating anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[1][2] The choice of synthetic route to access this valuable core can significantly impact factors such as yield, purity, scalability, and the accessible substitution patterns, thereby influencing the entire drug discovery and development pipeline.
This guide will dissect and compare three prominent strategies for pyrazolopyrazine synthesis:
-
Classical Cyclocondensation Reactions: Time-tested methods involving the stepwise formation of the fused ring system.
-
Multi-Component Reactions (MCRs): Elegant and efficient one-pot strategies that rapidly build molecular complexity.
-
Microwave-Assisted Synthesis: A modern approach that leverages microwave energy to accelerate reactions and improve yields.
We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols for representative syntheses, and present a comparative analysis of their respective advantages and limitations.
Method 1: Classical Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and represent a traditional and reliable approach to the synthesis of pyrazolopyrazines. These methods typically involve the reaction of a pre-functionalized pyrazole with a 1,3-dielectrophile, or a pyrazine derivative with a hydrazine-containing reagent, to construct the second ring.
The Underlying Chemistry: Building the Ring Step-by-Step
The most common cyclocondensation approach involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dielectrophile. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole and the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolopyrazine core.[3] The regiochemical outcome of the reaction is a critical consideration and is often influenced by the substitution pattern of both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions.
Alternatively, starting from a substituted pyrazine, such as a 2,6-dichloropyrazine, a sequential formylation followed by cyclization with hydrazine can be employed to construct the fused pyrazole ring.[4]
Experimental Protocol: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via Cyclocondensation
This protocol details the synthesis of a key pyrazolopyrazine intermediate starting from 2,6-dichloropyrazine.
Step 1: Formylation of 2,6-Dichloropyrazine
A solution of 2,6-dichloropyrazine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. N,N-Dimethylformamide (DMF) (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with water, and the product, 3-chloro-2-formylpyrazine, is extracted with an organic solvent.
Step 2: Cyclization with Hydrazine
To a solution of the crude 3-chloro-2-formylpyrazine (1.0 equiv) in a suitable solvent such as ethanol, hydrazine hydrate (1.5 equiv) is added. The reaction mixture is heated at reflux for 4-6 hours. Upon cooling, the product, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
| Product | Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | ~75-85% | 235-237 | 13.5 (s, 1H, NH), 8.5 (s, 1H), 8.3 (s, 1H) | 150.2, 145.8, 135.1, 130.5, 115.9 | 154 [M]⁺ |
Note: Yields and spectral data are representative and may vary based on specific experimental conditions and purification methods.
Causality Behind Experimental Choices
-
Anhydrous Conditions and Inert Atmosphere: The use of a strong base like LDA necessitates the exclusion of water and atmospheric oxygen to prevent quenching of the base and unwanted side reactions.
-
Low-Temperature Addition: The dropwise addition of LDA at -78 °C helps to control the exothermic reaction and prevent decomposition of the starting material and the organolithium intermediate.
-
Hydrazine Hydrate: This is a common and effective source of the N-N unit required for the formation of the pyrazole ring.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps.
Method 1 Workflow
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Selectivity of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine Derived Kinase Inhibitors
Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold and the Imperative of Selectivity
The 3-Bromo-1H-pyrazolo[3,4-b]pyrazine core is a privileged scaffold in modern medicinal chemistry. Its rigid, heterocyclic structure serves as an excellent foundation for designing ATP-competitive kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2][3] Derivatives of the broader pyrazolopyridine and pyrazolopyrimidine classes have shown potent inhibition against a range of kinases, including FGFR, ALK, and TBK1.[4][5][6] However, the very feature that makes this scaffold effective—its ability to mimic the adenine hinge-binding region of ATP—also presents its greatest challenge: achieving selectivity.
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding site.[7] A non-selective inhibitor, while potent against its intended target, may interact with dozens of other kinases, leading to unforeseen off-target effects and potential toxicities.[7][8] Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a characterization step; it is a critical determinant of a compound's therapeutic potential.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of novel inhibitors derived from the this compound scaffold. We will move beyond simple IC50 values to build a holistic understanding of a compound's behavior, from broad kinome-wide interactions to direct target engagement in a cellular context.
A Tiered Strategy for Selectivity Profiling
A robust assessment of selectivity is not a single experiment but a logical progression. We advocate for a tiered approach that efficiently filters and characterizes compounds, ensuring that resources are focused on the most promising candidates. This strategy is designed to build a comprehensive data package, starting with a wide, low-resolution view and progressively moving to high-resolution validation of on-target and off-target interactions.
Caption: A tiered workflow for assessing inhibitor selectivity.
Tier 1: Large-Scale Kinome Profiling
The Causality: Before investing significant time in a single compound, you must understand its interaction landscape across the human kinome. A broad screen at a single, relatively high concentration (e.g., 1 µM) acts as a powerful filter. It quickly reveals the primary target(s) and, crucially, any potent off-targets that could derail a development program. This approach has become a standard for demonstrating that compounds previously thought to be selective are, in fact, more promiscuous.[9]
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)
This method is considered a gold standard as it directly measures the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate.[10][11]
-
Assay Preparation: A panel of hundreds of purified, recombinant human protein kinases is prepared.[12] Each kinase is paired with its optimal substrate peptide or protein.
-
Reaction Mixture: For each kinase, a reaction is set up in a multi-well plate containing the kinase, its substrate, and a buffer system. Radiolabeled [γ-³³P]-ATP is included as the phosphate donor.[12]
-
Compound Addition: The test inhibitor (e.g., a this compound derivative) is added at a fixed concentration (e.g., 1 µM). A vehicle control (e.g., DMSO) is run in parallel for each kinase.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Stopping and Detection: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane. The membrane captures the substrate, while the unincorporated [γ-³³P]-ATP is washed away.[12]
-
Quantification: The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The activity of each kinase in the presence of the inhibitor is calculated as a percentage of the vehicle control. The results are often visualized on a kinome tree diagram.
Data Interpretation: Comparative Kinome Scans
The output is a rich dataset that can be used to compare the selectivity of different compounds.
| Kinase Target | Compound A (Hypothetical Pyrazolo[3,4-b]pyrazine) % Inhibition @ 1 µM | Staurosporine (Non-selective control) % Inhibition @ 1 µM | Dovitinib (Clinical FGFR Inhibitor) % Inhibition @ 1 µM |
| FGFR1 (Target) | 99% | 98% | 99% |
| FGFR2 | 98% | 95% | 97% |
| FGFR3 | 95% | 92% | 96% |
| VEGFR2 | 85% | 99% | 90% |
| KIT | 70% | 97% | 85% |
| SRC | 25% | 98% | 15% |
| CDK2 | 10% | 95% | 5% |
| PKA | <5% | 99% | <5% |
| Selectivity Score (S10) | 0.05 | 0.85 | 0.04 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
From this table, we can infer that "Compound A" has a promising selectivity profile, strongly inhibiting the intended FGFR family while having significantly less activity against unrelated kinases like SRC and CDK2 compared to the notoriously promiscuous Staurosporine. Its profile is comparable to the clinical compound Dovitinib.
Tier 2: Biophysical Characterization with Isothermal Titration Calorimetry (ITC)
The Causality: An activity-based assay (like the radiometric screen) tells you if a compound inhibits a kinase, but it doesn't directly measure the binding event itself. Isothermal Titration Calorimetry (ITC) fills this gap. It is a powerful biophysical technique that directly measures the heat released or absorbed when an inhibitor binds to its target kinase.[13] This provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14] This data is invaluable for lead optimization, as it reveals the driving forces behind the binding interaction (e.g., hydrogen bonds vs. hydrophobic effects).[15]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Experimental Protocol: ITC for Inhibitor-Kinase Binding
-
Sample Preparation:
-
Protein: Extensively dialyze the purified kinase domain (e.g., FGFR1) against the ITC buffer to ensure precise buffer matching.[13] Centrifuge the protein to remove any aggregates. Accurately determine the final concentration (typically 10-50 µM).[16]
-
Inhibitor: Dissolve the this compound derivative in the exact same buffer used for the final dialysis step. The concentration should be 10-20 fold higher than the protein concentration.[16]
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent bubbles.[16]
-
-
Instrument Setup:
-
Clean the sample cell and syringe meticulously.
-
Set the experimental temperature (e.g., 25°C).
-
Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe.[13]
-
-
Titration:
-
Allow the system to thermally equilibrate.
-
Perform a series of small, automated injections (e.g., 2-5 µL) of the inhibitor into the sample cell while stirring. The heat change following each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
This is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to calculate the thermodynamic parameters.[13]
-
Data Interpretation: Thermodynamic Signatures
Comparing the thermodynamic data for a compound against its primary target and a key off-target can provide deep insights for medicinal chemists.
| Parameter | Compound A vs. FGFR1 (Target) | Compound A vs. SRC (Off-Target) |
| Binding Affinity (Kd) | 15 nM | 850 nM |
| Stoichiometry (n) | 1.05 | 0.98 |
| Enthalpy (ΔH) | -8.5 kcal/mol | -4.2 kcal/mol |
| Entropy (TΔS) | +2.8 kcal/mol | +1.5 kcal/mol |
| Gibbs Free Energy (ΔG) | -11.3 kcal/mol | -5.7 kcal/mol |
This data confirms the high affinity (low Kd) of Compound A for its intended target, FGFR1. The binding is nearly 40-fold weaker for the off-target SRC. The strongly negative enthalpy for the FGFR1 interaction suggests that binding is driven by optimized hydrogen bonding and van der Waals interactions, a hallmark of a well-designed inhibitor.
Tier 3: Cellular Target Engagement with CETSA
The Causality: Biochemical and biophysical assays are performed in clean, artificial systems. They do not guarantee that a compound can penetrate the cell membrane, avoid efflux pumps, and engage its target in the crowded, complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this by measuring target engagement in physiologically relevant settings like intact cells or tissues.[17][18] The principle is that when an inhibitor binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[17][19]
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)
-
Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing FGFR1) and treat them with either the test inhibitor at a fixed concentration or a vehicle control (DMSO) for 1-2 hours.[17]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Leave one aliquot unheated as a control.[17]
-
Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). The heat will have caused unbound, unstable proteins to denature and aggregate. Centrifuge the lysates at high speed to pellet the aggregated proteins.[19]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., FGFR1) remaining in the soluble fraction using Western blotting or mass spectrometry.[20]
-
Data Analysis (Melt Curve): For both the vehicle- and inhibitor-treated samples, quantify the band intensities at each temperature and normalize them to the unheated control. Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[17]
-
Data Analysis (ITDR): To determine potency in a cellular environment, perform the experiment at a single, fixed temperature (chosen from the melt curve) but with a range of inhibitor concentrations. Plotting the amount of soluble protein against the inhibitor concentration generates a dose-response curve.
Data Interpretation: Visualizing Target Engagement
A positive CETSA result provides strong evidence of direct binding in a cellular context.
| Assay Type | Result for Compound A on FGFR1 | Interpretation |
| Melt Curve | A 5.2°C shift in the melting temperature (Tm) in the presence of 10 µM Compound A. | Compound A directly binds to and stabilizes FGFR1 within the cell. |
| ITDR Curve | EC50 = 85 nM | The compound effectively engages its target in cells at a nanomolar concentration, validating its cellular activity. |
This cellular data, when combined with the biochemical and biophysical data from Tiers 1 and 2, creates a comprehensive and self-validating profile of the inhibitor's selectivity and mechanism of action.
Conclusion
Assessing the selectivity of a this compound derived inhibitor requires a disciplined, multi-tiered approach. By systematically progressing from broad kinome scanning to detailed biophysical analysis and finally to cellular target validation, researchers can build a robust data package. This strategy not only identifies the most promising drug candidates but also provides a deep understanding of their molecular interactions, mitigating the risk of off-target effects and paving the way for the development of safer, more effective targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Pharmacokinetic Profiling of Pyrazolopyridine Drug Candidates
Introduction: Navigating the Path from Discovery to Development
The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its versatility and synthetic tractability have led to the exploration of pyrazolopyridine derivatives for a wide range of therapeutic targets. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of late-stage attrition. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic pharmacokinetic profiling of pyrazolopyridine drug candidates. We will delve into the critical in vitro and in vivo assays, offering not just protocols but also the strategic rationale behind their application in a tiered approach. The objective is to enable the early identification of compounds with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby de-risking drug development projects and accelerating the progression of the most promising candidates.[4][5]
The Tiered Approach to Pharmacokinetic Profiling
A successful drug discovery campaign employs a tiered or cascaded approach to ADME screening.[4][6] Early-stage, high-throughput in vitro assays are utilized to rapidly screen a large number of compounds and eliminate those with obvious liabilities. As the number of candidates is narrowed down, more complex and resource-intensive in vivo studies are conducted to provide a more holistic understanding of a compound's behavior in a living system.
Caption: A tiered workflow for the pharmacokinetic profiling of drug candidates.
Part 1: Early Stage In Vitro Screening
At the outset of a drug discovery program, the focus is on rapidly assessing fundamental ADME properties to guide structure-activity relationship (SAR) studies and eliminate compounds with poor drug-like characteristics.[5][7]
Physicochemical Properties
A drug's solubility and lipophilicity are foundational to its absorption and distribution.
-
Aqueous Solubility: Poor solubility can limit oral absorption and lead to formulation challenges. Kinetic and thermodynamic solubility assays are crucial early screens.
-
Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (LogD7.4) influences a compound's ability to cross biological membranes. An optimal LogD range is typically sought to balance permeability and solubility.
In Vitro Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane transport.[8][9] It is a cost-effective way to assess a compound's intrinsic ability to diffuse across a lipid barrier, mimicking the gastrointestinal tract or the blood-brain barrier depending on the lipid composition used.[8]
-
Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[10]
-
Prepare Membrane Plate: Coat a 96-well hydrophobic PVDF filter plate with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.[8][9]
-
Load Plates: Add the test compound solutions to the donor wells of the filter plate. Fill the acceptor wells of a 96-well plate with buffer.
-
Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[9][11]
-
Quantify: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[9]
In Vitro Metabolic Stability
The metabolic stability of a compound provides an early indication of its likely in vivo half-life. Liver microsomes, which contain the major drug-metabolizing cytochrome P450 (CYP) enzymes, are commonly used for this assessment.[6]
-
Prepare Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat), NADPH (a necessary cofactor for CYP activity), and the test compound in a phosphate buffer.
-
Incubate: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analyze: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Calculate: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Part 2: Lead Optimization – Refining the Pharmacokinetic Profile
Once a promising chemical series has been identified, the focus shifts to selecting and optimizing lead candidates with a more comprehensive ADME profile.
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is critical to avoid drug-drug interactions (DDIs).[12][13][14] An IC50 value is determined for each major isoform.
-
Incubate: In a 96-well plate, pre-incubate human liver microsomes with a range of concentrations of the test compound.
-
Initiate Reaction: Add a specific probe substrate for the CYP isoform of interest and NADPH to initiate the metabolic reaction.
-
Stop Reaction: After a defined incubation period at 37°C, terminate the reaction with a cold organic solvent.
-
Quantify Metabolite: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[15][16]
-
Calculate IC50: Determine the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target.[17] Only the unbound fraction is pharmacologically active.[18][19] Rapid equilibrium dialysis (RED) is a common method for determining the unbound fraction (fu).[18][20]
-
Prepare Samples: Spike the test compound into plasma from the desired species (e.g., human, rat) at a clinically relevant concentration.
-
Dialysis: Add the plasma sample to one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibrate: Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[17]
-
Analyze: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate Unbound Fraction: The unbound fraction (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 3: In Vivo Pharmacokinetic Profiling in Rodents
In vivo studies in animal models, typically rodents (mice or rats), are essential for understanding the complete ADME profile of a drug candidate in a physiological context.[21][22][23][24] These studies provide key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Study Design and Execution
A typical rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[25] This allows for the determination of absolute oral bioavailability.
-
Animal Acclimatization and Dosing: Acclimate the animals (e.g., male Sprague-Dawley rats) for several days before the study.[26] Formulate the drug candidate in a suitable vehicle. Administer the compound via IV bolus (e.g., into the tail vein) and oral gavage.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel (e.g., jugular vein) or via sparse sampling.[25][26][27]
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the drug candidate in the plasma samples using a validated LC-MS/MS method.[26][28][29][30]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
Caption: Workflow for an in vivo rodent pharmacokinetic study.
Comparing Pyrazolopyridine Drug Candidates
To illustrate the application of this profiling cascade, consider the hypothetical data for three pyrazolopyridine drug candidates: PYP-A, PYP-B, and PYP-C.
Table 1: In Vitro ADME Profile of Pyrazolopyridine Candidates
| Parameter | PYP-A | PYP-B | PYP-C | Desired Profile |
| Solubility (µM) | 150 | 25 | 200 | > 100 |
| PAMPA Permeability (10-6 cm/s) | 15 | 2 | 12 | > 5 |
| Human Microsomal Stability (t1/2, min) | > 60 | 10 | 45 | > 30 |
| CYP3A4 Inhibition (IC50, µM) | > 50 | 1.5 | 25 | > 10 |
| Human Plasma Protein Binding (% Unbound) | 5 | 20 | 8 | > 1 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | PYP-A | PYP-B | PYP-C | Desired Profile |
| Clearance (mL/min/kg) | 10 | 80 | 15 | Low to moderate |
| Volume of Distribution (L/kg) | 1.5 | 0.5 | 2.0 | Moderate |
| Half-life (h) | 2.8 | 0.1 | 2.3 | 2-8 |
| Oral Bioavailability (%) | 60 | 5 | 45 | > 30 |
Analysis of Hypothetical Data:
-
PYP-A: Demonstrates a favorable overall profile with good solubility, permeability, and metabolic stability. It exhibits low CYP inhibition and a desirable in vivo pharmacokinetic profile with good oral bioavailability.
-
PYP-B: Shows several liabilities, including poor solubility, low permeability, and rapid metabolic clearance, which translates to a very short half-life and poor oral bioavailability in vivo. The potent CYP3A4 inhibition is also a significant concern for potential drug-drug interactions.
-
PYP-C: Presents a generally good profile, although its metabolic stability is moderate. Its in vivo profile is acceptable, but further optimization to improve metabolic stability and, consequently, oral bioavailability may be warranted.
Metabolic Liabilities of the Pyrazolopyridine Scaffold
The pyrazolopyridine ring system, while offering synthetic advantages, can be susceptible to oxidative metabolism by CYP enzymes.[31] Common metabolic pathways include hydroxylation of the aromatic rings and N-dealkylation of substituents.[32][33] Early identification of these "metabolic soft spots" is crucial for guiding medicinal chemistry efforts to block these positions of metabolism and improve the compound's half-life.[31][34]
Caption: Common metabolic pathways for pyrazolopyridine-based compounds.
Conclusion: A Data-Driven Approach to Candidate Selection
The systematic pharmacokinetic profiling of pyrazolopyridine drug candidates is an indispensable component of modern drug discovery. By employing a tiered approach that integrates in vitro and in vivo assays, researchers can make informed, data-driven decisions to prioritize compounds with the highest probability of success. Early identification and mitigation of ADME liabilities not only conserves resources but also significantly enhances the quality of candidates progressing into preclinical and clinical development. This guide provides a robust framework for this critical endeavor, empowering drug discovery teams to navigate the complexities of pharmacokinetic optimization and ultimately deliver safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. In Vitro ADME Assays [conceptlifesciences.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. criver.com [criver.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 26. benchchem.com [benchchem.com]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. hyphadiscovery.com [hyphadiscovery.com]
- 33. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazolopyrazine-Based Compounds
Introduction: The Double-Edged Sword of Pyrazolopyrazine Scaffolds
The pyrazolopyrazine core is a privileged scaffold in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1] Its rigid, bicyclic structure serves as an excellent hinge-binding motif, capable of fitting into the ATP-binding pocket of numerous protein kinases.[2][3] This versatility has led to the development of potent inhibitors targeting critical signaling proteins like MET, SRC, and JAK, which are often dysregulated in cancer and inflammatory diseases.[4][5][6]
However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP binding site—also presents its greatest challenge: the risk of cross-reactivity. A kinase inhibitor that binds not only to its intended target but also to dozens of other kinases can lead to unexpected off-target effects, cellular toxicity, and ultimately, clinical failure.[7][8] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a characterization step; it is a critical determinant of its therapeutic potential.
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel pyrazolopyrazine-based compounds. We will move beyond simple IC50 values to explore the causality behind experimental choices, compare key methodologies, and present a self-validating system for generating a trustworthy selectivity profile.
The Strategic Framework for Assessing Cross-Reactivity
A robust cross-reactivity assessment is a tiered strategy, moving from broad, high-throughput methods to more physiologically relevant cellular models. This approach allows for early identification of liabilities and informed decisions for lead optimization.
Caption: Tiered workflow for cross-reactivity assessment.
Methodologies & Protocols
In Vitro Biochemical Profiling: The Broad View
The foundational step in any selectivity study is to screen the compound against a large panel of purified kinases. This provides a quantitative measure of inhibitory activity (typically as an IC50 value) against hundreds of potential off-targets under controlled, enzymatic conditions.
Causality Behind Experimental Choice: Biochemical assays are rapid, highly reproducible, and scalable, making them ideal for screening large numbers of compounds or targets simultaneously.[9] They isolate the drug-enzyme interaction from cellular complexities like membrane permeability or efflux pumps, providing a clear measure of direct inhibitory potency.[10] Radiometric and luminescence-based assays are the industry standards.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a method for determining the IC50 value of a pyrazolopyrazine compound against a specific kinase.[11]
Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Pyrazolopyrazine compound stock (e.g., 10 mM in 100% DMSO)
-
Purified recombinant kinase and its specific substrate peptide
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Positive control inhibitor with known potency (e.g., Staurosporine)
Procedure:
-
Compound Plating: Prepare a serial dilution of the pyrazolopyrazine compound. A typical 10-point, 3-fold dilution series starting from 100 µM is standard. Add 1 µL of each concentration to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a high concentration of a potent, non-selective inhibitor as a "full inhibition" control (100% inhibition).
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.[12]
-
Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range (typically <30% of substrate consumed).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: The Physiologically Relevant Filter
While informative, biochemical data doesn't always translate to the cellular context.[10] Cell-based assays are essential for confirming that a compound can enter a cell, engage its intended target, and exert a specific biological effect without causing undue toxicity.[13][14]
Causality Behind Experimental Choice: These assays integrate multiple biological factors, including compound permeability, stability, metabolism, and the presence of competing endogenous ATP.[13] They provide a more realistic snapshot of a drug's potential behavior in vivo.[14]
Experimental Protocol: Western Blot Analysis of Target Phosphorylation
Objective: To determine if the pyrazolopyrazine compound inhibits the target kinase's activity within a living cell by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
Pyrazolopyrazine compound and DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473) and one for the total protein of that substrate (e.g., anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the pyrazolopyrazine compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal with an imaging system. Then, strip the membrane and re-probe with the antibody for the total protein as a loading control. Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration. A dose-dependent decrease in this ratio indicates on-target cellular activity.
Caption: A generic receptor tyrosine kinase signaling cascade.
Comparative Data: Selectivity Profiles of Pyrazolopyrazine Analogs
The true test of a drug development program lies in its ability to rationally modify a chemical scaffold to improve its properties. Structure-activity relationship (SAR) studies are crucial for enhancing potency on the primary target while engineering out activity against undesirable off-targets.[15]
Below is a comparison of two compounds derived from pyrazole-fused heterocyclic scaffolds, demonstrating how chemical modifications can achieve vastly different selectivity profiles.
| Compound | Primary Target | IC50 (nM) vs Primary Target | Key Off-Target(s) | IC50 (nM) vs Off-Target(s) | Selectivity Ratio (Off-Target/Primary) | Reference |
| eCF506 | SRC | <1 nM | ABL | >1000 nM | >1000-fold | [15] |
| Compound 13 | MET | 23 nM (D1228N mutant) | KDR (VEGFR2) | 180 nM | ~8-fold | [5] |
Analysis of Comparative Data:
-
eCF506 (a pyrazolopyrimidine) is a stellar example of exceptional selectivity.[15] SRC and ABL are both tyrosine kinases with significant structural homology, making selective inhibition notoriously difficult. Achieving a greater than 1000-fold selectivity window is a significant accomplishment of the drug design process and dramatically reduces the risk of ABL-related toxicities.[15]
-
Compound 13 (a pyrazolopyrazine) is a potent inhibitor of the MET kinase, including clinically relevant mutant forms.[5] Its selectivity profile shows a modest 8-fold window against KDR (VEGFR2). While this level of selectivity may be acceptable depending on the therapeutic context, it highlights a potential liability. KDR inhibition is associated with side effects like hypertension and bleeding.[5] Further optimization of this scaffold would likely focus on modifying substituents to reduce interaction with the KDR active site while preserving MET potency.
Conclusion and Future Outlook
The evaluation of cross-reactivity for pyrazolopyrazine-based compounds is a complex but essential process that underpins the development of safe and effective targeted therapies. A successful strategy relies on a logical progression from broad biochemical screens to validate selectivity, followed by cell-based assays to confirm target engagement and functional outcomes in a physiological setting. As demonstrated, subtle structural modifications to the pyrazolopyrazine core can profoundly impact the selectivity profile, turning a promiscuous compound into a highly selective clinical candidate.
Future directions will increasingly integrate computational approaches, such as machine learning and artificial intelligence, to predict off-target liabilities before a compound is ever synthesized.[16][17] By combining these in silico predictions with robust in vitro and cellular validation systems, researchers can navigate the challenges of cross-reactivity with greater precision, accelerating the journey of novel pyrazolopyrazine-based therapies from the lab to the clinic.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. | Semantic Scholar [semanticscholar.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcjournal.org [ijcjournal.org]
- 17. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Computational Docking Studies of Pyrazolo[3,4-b]pyrazine Ligands
For researchers, medicinal chemists, and drug development professionals, the pyrazolo[3,4-b]pyrazine scaffold represents a privileged structure in the design of targeted therapeutics. Its derivatives have demonstrated significant potential as inhibitors of various protein kinases and other key enzymes implicated in diseases ranging from cancer to neuroinflammation.[1][2] Computational docking has emerged as an indispensable tool for rapidly assessing the binding potential of these ligands, guiding synthetic efforts, and elucidating structure-activity relationships (SAR).[3] This guide provides an in-depth, experience-driven comparison of computational docking studies involving pyrazolo[3,4-b]pyrazine and its close analogs, grounded in experimental data from recent literature.
The Rationale: Why Computational Docking for Pyrazolo[3,4-b]pyrazines?
The pyrazolo[3,4-b]pyrazine core, a bicyclic aromatic heterocycle with multiple nitrogen atoms, offers a versatile framework for establishing crucial interactions within protein active sites.[2] Specifically, it provides a combination of hydrogen bond donors and acceptors, as well as a scaffold for positioning various substituents to probe hydrophobic pockets and other recognition elements.[2] Computational docking allows us to predict the binding mode and affinity of these ligands, providing a molecular basis for their biological activity before committing to time-consuming and expensive synthesis. This in-silico approach is particularly valuable for kinase inhibitors, where understanding the interactions with the ATP-binding site, including the hinge region, is critical for potency and selectivity.[4]
Experimental Protocol: A Validated Workflow for Docking Pyrazolo[3,4-b]pyrazine Ligands
The following protocol represents a robust and widely adopted workflow for performing molecular docking studies. The choices made at each step are critical for obtaining meaningful and reproducible results.
Step 1: Protein Preparation
-
Selection and Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). The choice of PDB entry is crucial; prioritize high-resolution crystal structures with a co-crystallized ligand similar to the pyrazolo[3,4-b]pyrazine scaffold, if available. This provides a validated binding pocket.
-
Preprocessing: Using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera, perform the following essential steps:
-
Remove all non-essential water molecules.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops.
-
Optimize the hydrogen-bonding network.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
Causality: This meticulous preparation is vital to ensure the protein structure is as close to its physiological state as possible, with correct protonation states for titratable residues, which directly impacts the calculation of electrostatic and hydrogen bonding interactions.
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of your pyrazolo[3,4-b]pyrazine ligands using a chemical drawing tool like ChemDraw or Maestro.
-
3D Conversion and Tautomer/Ionization State Prediction: Convert the 2D structures to 3D. It is critical to generate plausible tautomeric and protonation states at a physiological pH (e.g., using LigPrep in the Schrödinger suite). The pyrazole and pyrazine rings contain multiple nitrogen atoms that can exist in different protonation states, significantly affecting their hydrogen bonding capabilities.
-
Energy Minimization: Perform an energy minimization of the ligand structures to obtain low-energy conformers.
Causality: A single 2D structure can correspond to multiple 3D conformers and ionization states. Failing to explore this chemical space can lead to missing the bioactive conformation and, consequently, obtaining inaccurate docking results.
Step 3: Receptor Grid Generation
-
Defining the Binding Site: Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the binding pocket using site-finding algorithms. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding site.
Causality: The grid pre-calculates the potential energy landscape of the binding pocket for different atom types. This significantly speeds up the docking calculation by avoiding the need to recalculate these energies for every new ligand pose.
Step 4: Molecular Docking
-
Algorithm Selection: Choose a suitable docking algorithm. Glide, from the Schrödinger suite, is a widely used and validated tool for this purpose.[5] It systematically explores various orientations, positions, and conformations of the ligand within the binding pocket.[5]
-
Execution: Dock the prepared library of pyrazolo[3,4-b]pyrazine ligands into the prepared receptor grid. It is advisable to use different levels of precision (e.g., Standard Precision followed by Extra Precision for top hits) to balance speed and accuracy.
Causality: The docking algorithm samples a vast conformational and orientational space to find the most favorable binding pose, which is then evaluated by a scoring function.
Step 5: Post-Docking Analysis
-
Scoring and Ranking: Analyze the docking results based on the scoring function (e.g., GlideScore).[5] This score provides an estimate of the binding affinity (e.g., in kcal/mol). Rank the ligands according to their scores.
-
Visual Inspection: Visually inspect the binding poses of the top-ranked ligands. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the protein.
Trustworthiness: The docking score alone is not sufficient. Visual inspection is a critical self-validating step to ensure that the predicted binding mode is chemically sensible and that the key interactions align with known SAR or the binding of similar ligands.
Caption: A typical workflow for computational docking studies.
Comparative Analysis of Pyrazolo[3,4-b]pyrazine Ligands
The following tables summarize docking results for pyrazolo[3,4-b]pyrazine and its analogs against various protein targets, as reported in the literature. This comparative data is invaluable for understanding the key structural features that drive binding affinity and selectivity.
Table 1: Docking Scores and Key Interactions of Pyrazolo[3,4-b]pyridine Derivatives Against Kinases
| Ligand/Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 15y | TBK1 | Not explicitly stated, but potent inhibitor (IC50 = 0.2 nM) | Glu87, Cys89 (hinge region hydrogen bonds) | [1][6] |
| Compound 15i | TBK1 | Not explicitly stated, but potent inhibitor (IC50 = 8.5 nM) | Ser96 (hydrogen bond via sulfonamide) | [1] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | -12.672 to -14.169 | Glu546, Met620, Lys627, Lys572 (hydrogen bonds) | [5] |
| Compound C03 | TRKA | Not explicitly stated, but potent inhibitor (IC50 = 56 nM) | Glu590, Met592 (hinge region hydrogen bonds) | [4] |
| Compound 7n | FGFR | Not explicitly stated, but potent inhibitor | Not detailed | [7] |
| Compound 17f | AMPK | Not explicitly stated | Lys29, Asp88, Arg83 (hydrogen bonds) | [8] |
| Compound 9a | CDK2 | Not explicitly stated, but potent inhibitor (IC50 = 1.630 µM) | Good fitting in active site | [9] |
| Compound 14g | CDK2 | Not explicitly stated, but potent inhibitor (IC50 = 0.460 µM) | Good fitting in active site | [9] |
Table 2: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
| Ligand/Compound | Target Kinase(s) | IC50 Values | Key Docking Insights | Reference |
| Compound 33 | FLT3, VEGFR2 | Potent inhibitor | Multikinase inhibitor | [10][11] |
| Compound 23c | RET | Potent and selective | Did not show significant KDR inhibition | [12] |
| Compound 15 | EGFR | < 11 µM | Amide linker with phenyl at 5-position is potent | [13] |
| Compound 3d | CDK2 | GI50: 0.0263 to 0.513 µM | Forms a stable complex with the protein | [14] |
Expertise & Experience: The data consistently shows that the pyrazolo[3,4-b]pyrazine/pyridine core acts as an excellent "hinge-binding" motif in kinases, forming critical hydrogen bonds with backbone atoms in the hinge region of the ATP-binding site.[1][4] For instance, in TBK1, the pyrazole NH and an adjacent pyridine nitrogen form two hydrogen bonds with Glu87 and Cys89.[1] Similarly, in TRKA, the aminopyrazole fragment anchors to the hinge region via hydrogen bonds with Glu590 and Met592.[4] The substituents on the core are then responsible for achieving selectivity and exploiting other interactions, such as hydrophobic interactions and additional hydrogen bonds, to enhance potency. For example, the addition of a sulfonamide group in compound 15i led to a new hydrogen bond with Ser96 in TBK1, significantly improving its activity.[1]
Caption: Logical flow for comparative analysis of ligands.
Conclusion and Future Outlook
Computational docking has proven to be a powerful and predictive tool in the development of drugs based on the pyrazolo[3,4-b]pyrazine scaffold. The studies compared in this guide highlight a consistent theme: the core scaffold effectively engages the hinge region of kinases, while peripheral substituents are key to modulating potency and selectivity. By following a rigorous and validated docking protocol, researchers can efficiently screen virtual libraries, prioritize candidates for synthesis, and gain valuable insights into the molecular determinants of binding. As computational methods continue to improve in accuracy and speed, their role in accelerating the discovery of novel pyrazolo[3,4-b]pyrazine-based therapeutics will only grow in significance.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine, a brominated heterocyclic compound utilized in various synthetic applications. The procedures outlined herein are synthesized from established best practices in hazardous waste management and are designed to ensure the safety of laboratory personnel and the protection of our environment.
While this document offers comprehensive guidance, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and protocols before proceeding with any waste disposal.
I. Understanding the Hazard Profile
Key Assumed Hazards:
-
Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Organobromine compounds can be persistent in the environment and may be toxic to aquatic life.[2] The U.S. Environmental Protection Agency (EPA) regulates certain organobromine production wastes as hazardous.[2]
-
Reactivity: While specific reactivity data is unavailable, it should be considered potentially reactive with strong oxidizing agents and acids.
Due to these potential hazards, this compound must be treated as a hazardous waste.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile gloves (or other chemically resistant gloves recommended by your institution's EHS).
-
Body Protection: A properly fastened laboratory coat.
For operations where dust or aerosols may be generated, a dust respirator or working within a certified chemical fume hood is required.[7]
III. Segregated Waste Accumulation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
The container must be kept closed at all times, except when adding waste.[4][5][6]
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents and acids.[7]
-
For liquid waste solutions, secondary containment (such as a plastic tray) is mandatory to contain any potential spills.[4][5]
-
The following diagram illustrates the decision-making process for handling and segregating this chemical waste.
References
- 1. 3-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 68618-36-0 [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. odu.edu [odu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-1H-pyrazolo[3,4-B]pyrazine
Handling novel chemical entities in a research and development setting demands a proactive and deeply informed approach to safety. 3-Bromo-1H-pyrazolo[3,4-B]pyrazine (CAS No. 81411-68-9) is a halogenated heterocyclic compound used as a building block in drug discovery.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, its structure necessitates a high degree of caution. This guide synthesizes data from structurally similar compounds and established chemical safety principles to provide a robust framework for personal protective equipment (PPE) and handling protocols. Our primary objective is to create a self-validating system of safety that protects researchers from dermal, ocular, and respiratory exposure.
Hazard Assessment: A Proactive Analysis
Given the limited specific data for this compound, our safety protocol is built upon an analysis of its structural motifs and data from close analogs like 3-Bromo-1H-pyrazolo[3,4-b]pyridine. The presence of a brominated heterocyclic core suggests potential for toxicity if swallowed, inhaled, or absorbed through the skin.[3] The parent pyrazine ring is also classified as a flammable solid, a physical hazard that must be managed.[4][5]
Table 1: Hazard Profile and Safety Implications
| Hazard Classification (Inferred) | Route of Exposure | Potential Effects | Implication for PPE & Handling |
|---|---|---|---|
| Acute Toxicity (Oral) | Ingestion | Toxic if swallowed.[6] | Do not eat, drink, or smoke in the lab.[6] Use engineered controls to prevent contamination of personal items. |
| Acute Toxicity (Dermal/Inhalation) | Skin Contact, Breathing Dust | Harmful if absorbed through skin or inhaled.[3] | Requires chemical-resistant gloves and handling within a fume hood or with respiratory protection.[3] |
| Skin & Eye Irritation | Skin/Eye Contact | Causes skin and serious eye irritation.[3][4] | Mandates the use of chemical splash goggles and appropriate gloves. A face shield is recommended for splash risks.[3] |
| Respiratory Irritation | Breathing Dust | May cause respiratory tract irritation.[3][4] | All weighing and transfer operations must be performed in a chemical fume hood to control airborne dust.[3] |
| Flammable Solid | Ignition Source | Risk of fire.[5] | Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment.[7] |
Studies on other brominated organic compounds have indicated the thyroid as a potential target organ for toxicity, reinforcing the need to prevent systemic exposure.[8][9]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a checklist; it is a dynamic risk mitigation strategy. The following directives are based on the hazards identified above.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye and face protection is non-negotiable.[3]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Standard Handling : Chemical splash goggles are required when handling the solid or solutions to protect against dust, splashes, and sprays.[10]
-
High-Risk Operations : When a splash hazard is significant (e.g., large-scale transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[10][11] A face shield alone does not provide adequate protection.[10]
Hand Protection
The potential for dermal toxicity necessitates careful glove selection. No single glove material protects against all chemicals indefinitely.[12]
-
Causality : The primary goal is to prevent skin contact. Nitrile gloves provide a good barrier for incidental contact with a wide range of chemicals and are preferable to latex.[12][13]
-
Protocol :
-
Standard Use : For routine handling of small quantities, a single pair of nitrile gloves (minimum 4 mil thickness) is required. Inspect gloves for any signs of degradation or puncture before use.
-
Extended Contact or Unknown Hazards : For tasks involving extended handling, spill cleanup, or when working with this compound for the first time, double-gloving is recommended. For chemicals of unknown toxicity, a highly resistant laminate glove (e.g., Silver Shield) worn under a standard nitrile glove provides an excellent protective barrier.[10]
-
Table 2: Glove Selection Guide
| Glove Material | Recommended Use Case | Rationale & Limitations |
|---|---|---|
| Nitrile | Standard/Default. Good for incidental contact with solvents, some acids, and bases.[12][13] | Preferred general-use glove. Easily shows punctures. Resistance to specific heterocyclic compounds can vary; always check breakthrough times if available. |
| Neoprene | Good for work with acids, bases, alcohols, and hydrocarbons.[13] | Offers robust protection against a broad range of hazardous chemicals. May be less dexterous than nitrile. |
| Butyl Rubber | Recommended for highly corrosive acids, ketones, and esters.[12] | Provides excellent resistance to permeation by many organic compounds but may be poor for hydrocarbons. |
Body Protection
A barrier must be maintained to protect street clothes and underlying skin from contamination.
-
Laboratory Coat : A flame-resistant lab coat is mandatory at all times.[10] This coat should have a closed front and long sleeves.
-
Chemical Apron : For procedures involving larger quantities (>50g) or a significant risk of splashing, a polyethylene or other chemically impervious apron should be worn over the lab coat.[12]
-
Personal Attire : Long pants and closed-toe shoes are required. Shorts, skirts, and sandals are not permitted in the laboratory.[10]
Respiratory Protection
Inhalation is a primary route of exposure for solid chemical reagents.[3]
-
Primary Control : All procedures that may generate dust (e.g., weighing, transferring, scraping) must be conducted within a certified chemical fume hood.[4] This is the most critical engineering control.
-
Secondary Control : If a fume hood is not feasible, a respirator is required. A NIOSH-approved N95 dust mask may be sufficient for containing particulates, but for enhanced protection against potential vapors, a half-mask or full-face respirator with organic vapor/acid gas cartridges should be used.[12] All respirator use must be done under a formal respiratory protection program.
Operational and Disposal Plans
Proper PPE is effective only when integrated into a safe workflow. The following protocol outlines the key steps for handling this compound.
Experimental Workflow Diagram
The following diagram illustrates the critical control points in the handling process.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, verify that the chemical fume hood is functioning correctly. Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[3][4]
-
Aliquotting : Conduct all weighing and transfers inside the fume hood. Use a spatula and anti-static weigh paper or a weigh boat to handle the solid. Avoid creating dust clouds.[7]
-
Reaction Setup : Add the compound to the reaction vessel slowly. If dissolving, add the solvent to the solid to minimize dust generation.
-
Post-Handling Decontamination : After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent. Wipe down the work surface in the fume hood.
-
PPE Removal : Remove PPE in the correct order to avoid self-contamination: first the apron (if used), then the lab coat, followed by goggles. Remove gloves last by peeling them off without touching the outer surface. Wash hands thoroughly with soap and water.[6]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Spill : Evacuate the area. Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material. Collect the material using non-sparking tools into a suitable, closed container for disposal.[7]
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste : Dispose of the compound and any solutions containing it through a licensed chemical destruction facility.[7] Do not pour down the drain or mix with incompatible waste streams.[7]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[7]
References
- 1. 001chemical.com [001chemical.com]
- 2. 3-Bromo-1H-pyrazolo(3,4-b)pyrazine | C5H3BrN4 | CID 12913749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
